molecular formula C10H10N2O2 B184134 Ethyl imidazo[1,2-a]pyridine-8-carboxylate CAS No. 158020-74-7

Ethyl imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B184134
CAS No.: 158020-74-7
M. Wt: 190.2 g/mol
InChI Key: AVZZFXQRDFELRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[1,2-a]pyridine-8-carboxylate is a versatile chemical building block centered on the privileged imidazo[1,2-a]pyridine scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . This specific ester serves as a key synthetic intermediate for accessing a diverse array of functionalized derivatives, most notably carboxamides, which are crucial for probing structure-activity relationships. A primary area of application for this compound is in anti-infective research, particularly in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb) . The imidazo[1,2-a]pyridine core has been identified as a "drug prejudice" scaffold with potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains . Analogues derived from this scaffold often function by inhibiting the cytochrome bcc subunit QcrB, a critical component of the mycobacterial electron transport chain and oxidative phosphorylation, leading to the disruption of bacterial energy production . Furthermore, research into related imidazo[1,2-a]pyridine structures has demonstrated promising antitumor properties, showing potent antiproliferative activity in cellular assays, which highlights the scaffold's utility in oncology drug discovery . The synthetic versatility of this compound allows for its use in various synthetic methodologies, including multicomponent and decarboxylative coupling reactions, to efficiently create chemically diverse libraries for high-throughput screening and lead optimization . This makes it an invaluable reagent for researchers aiming to explore new chemical space and develop novel bioactive molecules targeting a range of pathological conditions.

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZFXQRDFELRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446396
Record name ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158020-74-7
Record name ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl imidazo[1,2-a]pyridine-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details a probable synthetic pathway, outlines expected characterization data, and presents relevant biological context, including associated signaling pathways.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The strategic placement of functional groups on this bicyclic system is crucial for modulating its biological effects. This guide focuses on the this compound isomer, providing a detailed resource for its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established cyclization reaction. The most plausible route involves the reaction of a substituted 2-aminopyridine with an α-halo carbonyl compound. In this case, the logical starting material is ethyl 2-aminoisonicotinate (also known as ethyl 2-aminopyridine-4-carboxylate), where the ester group at the 4-position of the pyridine ring will become the 8-position substituent in the fused imidazo[1,2-a]pyridine system.

A probable synthetic approach involves the reaction of ethyl 2-aminoisonicotinate with an α-haloacetaldehyde derivative, such as chloroacetaldehyde or bromoacetaldehyde. The reaction typically proceeds in a suitable solvent, such as ethanol or acetonitrile, and may be heated to facilitate the cyclization.

Proposed Reaction Scheme

Synthesis of this compound reactant1 Ethyl 2-aminoisonicotinate product This compound reactant1->product Solvent (e.g., Ethanol) Heat reactant2 Chloroacetaldehyde reactant2->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol based on analogous reactions for the synthesis of imidazo[1,2-a]pyridine derivatives.[1]

Materials:

  • Ethyl 2-aminoisonicotinate

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethyl 2-aminoisonicotinate (1.0 equivalent) in ethanol, add chloroacetaldehyde (1.1 equivalents of a 50% aqueous solution).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The structural elucidation of the synthesized this compound is accomplished through various spectroscopic techniques. The following tables summarize the expected physicochemical properties and spectral data based on the analysis of closely related imidazo[1,2-a]pyridine derivatives.

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
AppearanceOff-white to light yellow solid
Melting PointNot reported; expected to be in the range of other imidazo[1,2-a]pyridine carboxylates
Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.2-8.0d~7.01HH-5
~7.8s-1HH-2 or H-3
~7.7s-1HH-2 or H-3
~7.5d~7.01HH-7
~6.9t~7.01HH-6
4.41q7.12H-OCH₂CH₃
1.42t7.13H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (ester)
~145.0C-8a
~140.0C-5
~128.0C-7
~125.0C-2 or C-3
~118.0C-2 or C-3
~115.0C-6
~113.0C-8
61.5-OCH₂CH₃
14.3-OCH₂CH₃

Table 3: Expected Mass Spectrometry and IR Data

TechniqueExpected Value
Mass Spectrometry (ESI-MS) m/z 191.08 [M+H]⁺
Infrared (IR) Spectroscopy (KBr, cm⁻¹) ~1720 (C=O stretching, ester), ~1640 (C=N stretching), ~1500-1400 (C=C aromatic stretching)

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer. While the specific biological activity of this compound is not extensively documented, the core scaffold is a well-recognized pharmacophore.

Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyridines have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[2] This pathway is crucial in embryonic development and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to the downregulation of target genes like c-myc and cyclin D1, which are involved in cell proliferation.

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->beta_catenin Inhibition PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

References

The Dawn of a New Therapeutic Frontier: An In-depth Guide to Novel Imidazo[1,2-a]pyridine-8-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, a promising class of heterocyclic compounds, the imidazo[1,2-a]pyridine-8-carboxamides, has emerged as a focal point for researchers and drug development professionals. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these derivatives, highlighting their potential in oncology and infectious diseases. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document serves as an essential resource for scientists navigating the landscape of modern drug discovery.

A Versatile Scaffold with Broad-SPECTRUM Potential

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The addition of a carboxamide moiety at the 8-position has unlocked new avenues for therapeutic intervention, with derivatives demonstrating potent activity against a range of challenging targets.

Antimycobacterial Activity

A significant body of research has focused on the development of imidazo[1,2-a]pyridine-8-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Whole-cell screening of focused libraries has identified lead compounds with impressive minimum inhibitory concentrations (MICs), including activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1]

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-8-carboxamide Derivatives against M. tuberculosis H37Rv

CompoundLinkerR GroupMIC (µM)Reference
1a N-(2-phenylethyl)2,6-dimethyl0.041-2.64[2]
1b N-(2-(piperazin-1-yl)ethyl)2,6-dimethyl-[2]
2a -2,7-dimethyl≤1[1]
2b -2,7-dimethyl≤1[1]
3a N-(2-phenoxyethyl)-0.069-0.174[1]
Anticancer Activity

The anticancer potential of this scaffold is equally compelling, with derivatives exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine-8-carboxamide Derivatives

CompoundCell LineIC50 (µM)Target/PathwayReference
IP-5 HCC1937 (Breast)45p53, p21, Caspase 7/8, pAKT[3][4][5]
IP-6 HCC1937 (Breast)47.7-[3][4][5]
IP-7 HCC1937 (Breast)79.6-[3][4][5]
Compound 35 T47D (Breast)0.150PI3Kα[6][7]
Compound 6 A375, WM115 (Melanoma), HeLa (Cervical)9.7 - 44.6AKT/mTOR[8][9][10]

Elucidating the Mechanism of Action: Key Signaling Pathways

The anticancer activity of imidazo[1,2-a]pyridine-8-carboxamide derivatives is often attributed to their ability to interfere with critical signaling cascades within cancer cells. Two prominent pathways that have been identified are the PI3K/Akt/mTOR and the STAT3/NF-κB pathways.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][11] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[8][9][10]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine -8-carboxamide Inhibitor->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.
The STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting tumor growth and survival.[12][13][14] Specific imidazo[1,2-a]pyridine derivatives have demonstrated the ability to suppress these pathways, leading to anti-inflammatory and anticancer effects.[12][13][15]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB | releases NFkB->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression promotes Inhibitor Imidazo[1,2-a]pyridine -8-carboxamide Inhibitor->pSTAT3 inhibits Inhibitor->NFkB inhibits

STAT3/NF-κB Signaling Pathway Inhibition.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of imidazo[1,2-a]pyridine-8-carboxamide derivatives can be achieved through various methodologies, including multi-step solution-phase synthesis and solid-phase synthesis, which is particularly amenable to the generation of compound libraries for high-throughput screening.

General Synthesis Workflow

A common synthetic route involves the initial construction of the imidazo[1,2-a]pyridine core followed by the amidation at the 8-position.

Synthesis_Workflow Start 2-Aminonicotinic Acid Step1 Condensation with α-haloketone Start->Step1 Intermediate1 Imidazo[1,2-a]pyridine -8-carboxylic Acid Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 FinalProduct Imidazo[1,2-a]pyridine -8-carboxamide Derivative Step2->FinalProduct

General Synthetic Workflow.
Detailed Synthesis of 2,6,8-substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors[6][7]

Step 1: Synthesis of 2-amino-3-bromo-pyridine derivatives To a solution of 2-aminopyridine derivatives in DMF, N-Bromosuccinimide (NBS) is added, and the mixture is stirred to yield the corresponding 2-amino-3-bromo-pyridine derivatives.

Step 2: Cyclization to form Ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate derivatives The 2-amino-3-bromo-pyridine derivative is then cyclized with ethyl 3-bromopyruvate to afford the ethyl 8-bromo-Imidazo[1,2-a]pyridine-2-carboxylate.

Step 3: Hydrolysis The ester is hydrolyzed using NaOH to yield the corresponding carboxylic acid.

Step 4: Amidation The carboxylic acid is coupled with various amines using a coupling reagent such as HBTU in DMF to produce the final 2,6,8-substituted Imidazo[1,2-a]pyridine-2-carboxamide derivatives.

Biological Evaluation Protocols

Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC. The synthesized compounds are dissolved in DMSO to prepare stock solutions. In a 96-well microplate, serial dilutions of the compounds are added to the bacterial suspension. The plates are incubated at 37°C. After the incubation period, Alamar Blue reagent is added to each well, and the plates are re-incubated. The fluorescence is read to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits bacterial growth.

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine-8-carboxamide derivatives for a specified period (e.g., 48 hours). After treatment, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader to determine cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3][4][5]

The inhibitory activity of the compounds against PI3Kα is determined using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The compounds, PI3Kα enzyme, and the substrate are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP. After incubation, a detection reagent is added, and the luminescence is measured. The IC50 values are calculated from the dose-response curves.[6][7]

Future Directions

The promising preclinical data for imidazo[1,2-a]pyridine-8-carboxamide derivatives warrant further investigation. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as exploring their efficacy in in vivo models of cancer and tuberculosis. The versatility of this scaffold suggests that with further chemical modifications, novel derivatives with enhanced potency and selectivity against a broader range of therapeutic targets can be developed, heralding a new era in the treatment of complex diseases.

References

Spectroscopic and Synthetic Elucidation of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis and synthetic methodology for ethyl imidazo[1,2-a]pyridine-8-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR) spectroscopic data, a plausible experimental protocol for its synthesis, and a discussion of the potential biological relevance of the broader imidazo[1,2-a]pyridine scaffold.

Core Spectroscopic Data

Table 1: Predicted NMR Spectroscopic Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
H-2~8.0 - 8.2~140 - 145
H-3~7.6 - 7.8~110 - 115
H-5~8.2 - 8.4 (d)~125 - 130
H-6~7.0 - 7.2 (t)~115 - 120
H-7~7.5 - 7.7 (d)~120 - 125
C-8a-~145 - 150
C=O-~165 - 170
-OCH₂CH₃~4.3 - 4.5 (q)~60 - 65
-OCH₂CH₃~1.3 - 1.5 (t)~14 - 16

Note: Predicted values are based on spectral data of analogous compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of the imidazo[1,2-a]pyridine scaffold and related 8-substituted derivatives, a reliable synthetic route can be proposed. The most plausible approach involves the cyclocondensation of an appropriate 2-aminopyridine derivative with an α-halocarbonyl compound.

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of ethyl 2-aminonicotinate with a suitable two-carbon electrophile, such as bromoacetaldehyde or its synthetic equivalent.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethyl 2-aminonicotinate Ethyl 2-aminonicotinate Cyclocondensation Cyclocondensation Ethyl 2-aminonicotinate->Cyclocondensation Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Steps (Hypothetical):

  • Reaction Setup: To a solution of ethyl 2-aminonicotinate in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, an equimolar amount of bromoacetaldehyde (or a precursor like bromoacetaldehyde diethyl acetal, which would require acidic hydrolysis in situ) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Biological Significance and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antitubercular properties.[1]

While specific studies on the biological activity and signaling pathways of this compound are not prevalent in the current literature, the broader class of imidazo[1,2-a]pyridines has been shown to interact with various biological targets. For instance, certain derivatives have been reported to modulate the STAT3/NF-κB signaling pathway, which is crucial in inflammation and cancer.

G General Signaling Implication of Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Cellular Target Cellular Target Imidazo[1,2-a]pyridine Derivative->Cellular Target Binds to Signaling Pathway Signaling Pathway Cellular Target->Signaling Pathway Modulates Biological Response Biological Response Signaling Pathway->Biological Response Leads to

Caption: Generalized mechanism of action for this class of compounds.

The ester functionality at the 8-position of the imidazo[1,2-a]pyridine core in the title compound could influence its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities. Further investigation is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. The development of imidazo[1,2-a]pyridine-8-carboxamides as antimycobacterial agents suggests that this substitution pattern is amenable to biological activity.[2]

References

An In-depth Technical Guide to Ethyl Imidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl imidazo[1,2-a]pyridine-8-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document collates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers in drug discovery and development.

Core Compound Identification and Properties

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValueSource / Notes
IUPAC Name This compound-
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
CAS Number Not definitively available-
Isomer CAS Numbers Ethyl imidazo[1,2-a]pyridine-2-carboxylate: 38922-77-9Ethyl imidazo[1,2-a]pyridine-7-carboxylate: 372147-49-4[2]
Appearance Solid (predicted)General property of similar compounds[2]
Melting Point 83-87 °C (for 2-carboxylate isomer)
Solubility Soluble in organic solvents (predicted)General property of similar compounds[2]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, established protocols for the synthesis of the core imidazo[1,2-a]pyridine scaffold and its 8-carboxamide derivatives provide a strong foundation for its preparation. A versatile and efficient method for the solid-phase synthesis of substituted imidazo[1,2-a]pyridine-8-carboxamides has been reported, which can likely be adapted for the synthesis of the ethyl ester.

Experimental Protocol: Solid-Phase Synthesis of the Imidazo[1,2-a]pyridine-8-carboxamide Scaffold

This protocol describes the synthesis of the core scaffold which, through subsequent modifications, can yield the target compound.

Step 1: Preparation of Polymer-Bound Substituted Imidazo[1,2-a]pyridine-8-carboxylates

  • Swell the polymer-bound 2-aminonicotinate resin in ethanol.

  • Add an excess of the desired α-haloketone (3 equivalents).

  • Reflux the suspension for 24 hours.

  • After cooling, wash the resin sequentially with water and dichloromethane to yield the polymer-bound substituted imidazo[1,2-a]pyridine-8-carboxylate.[3]

Step 2: Halogenation of the Imidazo[1,2-a]pyridine Core (Optional)

  • Swell the polymer-bound imidazo[1,2-a]pyridine-8-carboxylate from Step 1 in ethanol.

  • Add N-bromosuccinimide or N-chlorosuccinimide (1.3 equivalents) at room temperature.

  • Stir the suspension under reflux for 3 hours.

  • Wash the solid support with water, dichloromethane, and methanol to afford the polymer-bound 3-halo-substituted imidazo[1,2-a]pyridine-8-carboxylate.[3]

Step 3: Cleavage from Solid Support to Yield Imidazo[1,2-a]pyridine-8-carboxamides

  • Suspend the resin from Step 1 or 2 in pyridine.

  • Treat the resin with an excess of a primary or secondary amine (approximately 500 mol %).

  • Shake the resin slurry for 18-24 hours.

  • Collect the solution and wash the resin with methanol.

  • Concentrate the combined filtrate and washings in vacuo to obtain the crude imidazo[1,2-a]pyridine-8-carboxamide.[3]

To obtain the target this compound, the final cleavage step would need to be adapted, for instance, by using an appropriate acidic or transesterification condition to yield the ethyl ester instead of the amide.

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[4][5] These include roles as anticancer, antitubercular, antiviral, and anti-inflammatory agents.[6][7][8]

Modulation of Serotonin Receptors

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as modulators of serotonin receptors, particularly the 5-HT₂A and 5-HT₄ subtypes.

  • 5-HT₂A Receptor Modulation: A patent describes imidazo[1,2-a]pyridine derivatives as modulators of the 5-HT₂A serotonin receptor, suggesting potential applications in treating disorders related to this receptor's signaling.[9]

  • 5-HT₄ Receptor Agonism: The pro-kinetic effects of 5-HT₄ receptor agonists are well-documented, and related imidazo[1,2-a]pyridine-8-carboxamides have shown activity as selective 5-HT₄ receptor agonists. This suggests that this compound may also interact with this receptor, potentially influencing gastrointestinal motility.[10]

Other Potential Biological Targets
  • Constitutive Androstane Receptor (CAR) Agonism: Certain imidazo[1,2-a]pyridine derivatives have been identified as potent agonists of the human constitutive androstane receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics.[11]

Signaling Pathways and Mechanisms of Action

Given the evidence suggesting the interaction of imidazo[1,2-a]pyridine derivatives with serotonin receptors, a potential mechanism of action for this compound could involve the modulation of serotonergic signaling pathways. The diagram below illustrates a generalized signaling cascade initiated by a G-protein coupled serotonin receptor, such as 5-HT₂A or 5-HT₄.

Caption: Hypothetical signaling pathway of a G-protein coupled serotonin receptor activated by an agonist.

Conclusion

This compound is a promising, yet underexplored, member of the medicinally significant imidazo[1,2-a]pyridine family. While further research is needed to fully characterize its physicochemical properties and biological activity, the available data on related compounds suggest its potential as a modulator of key biological targets, such as serotonin receptors. The synthetic protocols established for the 8-carboxamide derivatives provide a clear path for its synthesis and future investigation. This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing molecule and its potential therapeutic applications.

References

The Imidazo[1,2-a]pyridine Scaffold: A Whitepaper on Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. While specific preliminary biological screening data for ethyl imidazo[1,2-a]pyridine-8-carboxylate is not extensively available in the public domain, a wealth of research on its derivatives highlights the therapeutic potential of this chemical class. This technical guide provides an in-depth overview of the biological screenings conducted on various imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to guide researchers and drug development professionals in exploring the potential of this versatile scaffold.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with studies revealing their cytotoxic and anti-proliferative effects against various cancer cell lines.

Data Presentation
Compound/DerivativeCancer Cell LineIC50 ValueReference
IP-5HCC1937 (Breast Cancer)45 µM[1][2]
IP-6HCC1937 (Breast Cancer)47.7 µM[1][2]
IP-7HCC1937 (Breast Cancer)79.6 µM[1][2]
Compound 12bHep-2, HepG2, MCF-7, A37511 µM, 13 µM, 11 µM, 11 µM[3]
Compound 18MCF-7 (Breast Cancer)14.81 ± 0.20 µM[4]
Compound 11MCF-7 (Breast Cancer)20.47 ± 0.10 µM[4]
Compound 12MCF-7 (Breast Cancer)30.88 ± 14.44 µM[4]
Compound 12B16F10 (Melanoma)64.81 ± 15.78 µM[4]
Compound 13B16F10 (Melanoma)197.06 ± 14.42 µM[4]
Compound 13MCF-7 (Breast Cancer)66.48 ± 37.87 µM[4]
Experimental Protocols

Cell Viability (MTT) Assay: The cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cells were commonly determined using the MTT assay.[1][2][5]

  • Cell Seeding: Cancer cells (e.g., HCC1937, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Western Blot Analysis: This technique is used to detect the levels of specific proteins involved in apoptosis and cell cycle regulation.[1][2]

  • Protein Extraction: Cells treated with the imidazo[1,2-a]pyridine derivatives are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p53, p21, caspases, PARP, pAKT).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

anticancer_pathway

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Experimental Protocols

Western Blot Analysis for Inflammatory Markers: The expression levels of key inflammatory proteins such as STAT3, NF-κB, iNOS, and COX-2 are evaluated using Western blotting as described in the anticancer section.[6]

Signaling Pathways

anti_inflammatory_pathway MIA MIA (Imidazo[1,2-a]pyridine derivative) STAT3 STAT3 MIA->STAT3 NFkB NF-κB MIA->NFkB iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 NFkB->iNOS NFkB->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial potential, with derivatives showing activity against various bacterial and fungal strains.

Data Presentation
Compound/DerivativeMicroorganismMIC ValueReference
Compound 15M. tuberculosis H37Rv0.10-0.19 µM[7]
Compound 16M. tuberculosis H37Rv0.10-0.19 µM[7]
Compound 15MDR and XDR strains of M. tuberculosis0.05-1.5 µM[7]
Compound 16MDR and XDR strains of M. tuberculosis0.05-1.5 µM[7]
Compound 17dBacteria0.5 µg/mL[8]
Compound 17aCandida ATCC 97638 µg/mL[8]
Compound 17dCandida ATCC 97638 µg/mL[8]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method to assess antimicrobial activity.

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

mic_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compounds prep_inoculum->serial_dilution inoculate Inoculate Microplate Wells serial_dilution->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read_results Observe for Microbial Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, demonstrated by its derivatives underscore the importance of further exploration of this chemical class. While specific data on this compound is limited, the extensive research on related compounds provides a strong rationale for its synthesis and biological evaluation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and conduct preliminary screenings of new imidazo[1,2-a]pyridine derivatives, paving the way for the discovery of new drug candidates.

References

Exploring the Chemical Space of Imidazo[1,2-a]pyridine-8-carboxylates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimycobacterial, anti-inflammatory, and antiviral activities.[1][2] This technical guide focuses on the exploration of the chemical space surrounding imidazo[1,2-a]pyridine-8-carboxylates and their amide derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.

Synthetic Strategies and Chemical Space Expansion

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] For the specific construction of imidazo[1,2-a]pyridine-8-carboxylates, the starting material is typically a substituted 2-aminonicotinic acid.

A versatile approach involves a solid-phase synthesis, which is amenable to the creation of large compound libraries for high-throughput screening.[4] This methodology allows for the efficient diversification of the core structure at various positions. Another powerful technique for the introduction of the carboxamide functionality at the C8 position is the palladium-catalyzed aminocarbonylation of 8-iodoimidazo[1,2-a]pyridine derivatives.[5]

The following table summarizes the yields of representative imidazo[1,2-a]pyridine-8-carboxylate and related derivatives from various synthetic methods.

Compound IDR1R2AmineSynthesis MethodYield (%)Reference
1a -H-COOEt-Cyclization38[6]
1b -H-COOH-Cyclization39[6]
2a -CH₃-CONH-n-propyln-PropylamineSolid-Phase50[4]
2b -Ph-CONH-isopropylIsopropylamineSolid-Phase65[4]
2c -p-Cl-Ph-CONH-isobutylIsobutylamineSolid-Phase66[4]
2d -p-CF₃-Ph-CONH-CH₂-cyclopropylCyclopropylmethylamineSolid-Phase62[4]
3a -H-CONH-morpholineMorpholinePd-catalyzed Carbonylation95[5]
3b -H-CONH-piperidinePiperidinePd-catalyzed Carbonylation92[5]

Biological Activities and Structure-Activity Relationships

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, with activities reported against a range of cancer cell lines.[7][8][9] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDR1R2Cell LineIC₅₀ (µM)Reference
4a -H3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineHeLa0.34[7]
4b -H3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineMDA-MB-2310.32[7]
4c -H3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineACHN0.39[7]
4d -H3-(3-benzylimidazo[1,2-a]pyridin-2-yl)-2-chloro-6-methoxyquinolineHCT-150.31[7]
5a 2,7-dimethyl-N-benzyl-carboxamideA375 (Melanoma)9.7-44.6[10][11]
5b 2,7-dimethyl-N-benzyl-carboxamideWM115 (Melanoma)9.7-44.6[10][11]
5c 2,7-dimethyl-N-benzyl-carboxamideHeLa (Cervical)9.7-44.6[10][11]
6a -IP-5HCC1937 (Breast)45[8][9]
6b -IP-6HCC1937 (Breast)47.7[8][9]
6c -IP-7HCC1937 (Breast)79.6[8][9]
Antimycobacterial Activity

The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel antimycobacterial agents. Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a promising class of inhibitors of Mycobacterium tuberculosis.[12][13][14]

The table below summarizes the minimum inhibitory concentration (MIC) values for a series of imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv.

Compound IDR1R2MIC (µg/mL)Reference
7a 2,7-dimethyl-CONH-benzyl<1[13]
7b 2,7-dimethyl-CONH-(4-F-benzyl)<1[13]
7c 2,7-dimethyl-CONH-(4-Cl-benzyl)<1[13]
8a -IPA-60.05[4]
8b -IPA-90.4[4]
8c -IPS-10.4[4]
9a 2-ethyl-6-chloro-CONH-benzyl0.0009 (MIC₈₀, µM)[14]

Signaling Pathway Modulation

Inhibition of the AKT/mTOR Pathway

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[10][15] Inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells.

AKT_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K inhibition PIP3 PIP3 PI3K->PIP3 activates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Modulation of the STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are key regulators of inflammation and are often constitutively active in cancer cells, promoting tumor growth and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by suppressing these pathways.[16][17][18]

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine IKK IKK Imidazo[1,2-a]pyridine->IKK inhibition STAT3 STAT3 Imidazo[1,2-a]pyridine->STAT3 inhibition of phosphorylation Cytokine Receptor Cytokine Receptor Cytokine Receptor->IKK activates JAK JAK Cytokine Receptor->JAK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates JAK->STAT3 phosphorylates STAT3->Nucleus translocates Gene Expression Gene Expression Nucleus->Gene Expression regulates

Caption: Modulation of the STAT3/NF-κB signaling pathway.

Experimental Protocols

General Procedure for Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides

This protocol is adapted from a solid-phase synthesis approach.[4]

  • Resin Loading: Boc-protected 2-aminonicotinic acid is coupled to a suitable solid support (e.g., Marshall's linker) using a carbodiimide-mediated esterification reaction with EDC and DMAP in a DCM/DMF mixture.

  • Boc Deprotection: The Boc protecting group is removed using acidic conditions to yield the polymer-bound 2-aminonicotinate.

  • Cyclization: The resin-bound intermediate is condensed with various α-haloketones in a suitable solvent like ethanol under reflux for 24 hours to form the resin-bound imidazo[1,2-a]pyridine-8-carboxylates.

  • Halogenation (Optional): Selective halogenation at the C3 position can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in ethanol under reflux.

  • Amide Formation and Cleavage: The resin is treated with a primary or secondary amine in a suitable solvent. The reaction mixture is heated to facilitate both amide formation and cleavage from the solid support.

  • Purification: The crude product is purified by flash chromatography to afford the desired imidazo[1,2-a]pyridine-8-carboxamide.

General Procedure for Pd-Catalyzed Aminocarbonylation

This protocol is based on the palladium-catalyzed synthesis of 8-carboxamido imidazo[1,2-a]pyridines.[5]

  • Substrate Preparation: 8-Iodoimidazo[1,2-a]pyridine is synthesized by the condensation of the corresponding iodo-2-aminopyridine with chloroacetaldehyde.

  • Catalyst System: A heterogeneous palladium catalyst, such as palladium immobilized on a supported ionic liquid phase, is employed.

  • Reaction Setup: The 8-iodoimidazo[1,2-a]pyridine, an amine, a base (e.g., Et₃N), and the palladium catalyst are combined in a suitable solvent (e.g., DMF or toluene) in a pressure reactor.

  • Carbonylation: The reactor is pressurized with carbon monoxide (CO) and heated. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Workup and Purification: Upon completion, the catalyst is filtered off, and the reaction mixture is worked up. The product is purified by crystallization or column chromatography.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-8-carboxylate scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse chemical libraries. The promising anticancer and antimycobacterial activities, coupled with a growing understanding of their mechanisms of action, underscore the potential of this compound class.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Exploring a wider range of substituents at various positions of the imidazo[1,2-a]pyridine core to further probe structure-activity relationships.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to identify novel mechanisms and potential biomarkers.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic properties.

By leveraging the knowledge base presented in this guide, researchers can accelerate the exploration of the chemical space of imidazo[1,2-a]pyridine-8-carboxylates and contribute to the development of next-generation therapeutics.

logical_workflow Start Start Synthesis Synthesis Start->Synthesis Library_Generation Library_Generation Synthesis->Library_Generation Biological_Screening Biological_Screening Library_Generation->Biological_Screening Hit_Identification Hit_Identification Biological_Screening->Hit_Identification SAR_Studies SAR_Studies Hit_Identification->SAR_Studies Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development End End Preclinical_Development->End

Caption: Drug discovery workflow for imidazo[1,2-a]pyridines.

References

The Groebke–Blackburn–Bienaymé Reaction: A Technical Guide to the Synthesis of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs like Zolpidem and Minodronic acid.[1] Its broad pharmacological applications, including anticancer, antiviral, and anti-inflammatory activities, continue to drive research into efficient synthetic methodologies.[2][3][4][5][6] Among the various synthetic routes, the Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a powerful and versatile tool for the one-pot synthesis of this privileged heterocyclic core.[1][7] This technical guide provides an in-depth overview of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, focusing on the reaction mechanism, experimental protocols, and quantitative data to support researchers in the field.

The Groebke–Blackburn–Bienaymé Reaction: Mechanism and Advantages

The Groebke–Blackburn–Bienaymé reaction is a three-component reaction (3CR) that involves the condensation of an aminopyridine, an aldehyde, and an isocyanide.[8] This multicomponent approach offers significant advantages over traditional linear syntheses, including higher atom economy, reduced reaction times, and operational simplicity.[7] The reaction proceeds through a series of interconnected steps, which can be catalyzed by Lewis or Brønsted acids.

The generally accepted mechanism commences with the formation of a Schiff base from the reaction between the aminopyridine and the aldehyde. Protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization via the pyridine nitrogen atom and a final isomerization step yield the desired imidazo[1,2-a]pyridine core.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aminopyridine Aminopyridine Schiff_Base Schiff Base Formation Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Protonation Protonation Schiff_Base->Protonation + H+ Protonation->Nitrilium_Ion Cyclization Intramolecular Cyclization Nitrilium_Ion->Cyclization Isomerization Isomerization Cyclization->Isomerization Imidazopyridine Imidazo[1,2-a]pyridine Isomerization->Imidazopyridine

Caption: Generalized mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocols

The GBB reaction is amenable to a variety of experimental conditions, allowing for optimization based on the specific substrates and desired outcomes. Both conventional heating and microwave irradiation have been successfully employed.

General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-3-amines

A general experimental workflow for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction is depicted below. This typically involves the sequential addition of the reactants in a suitable solvent, often with a catalyst, followed by heating.

GBB_Workflow start Start add_reagents Combine Aminopyridine, Aldehyde, and Isocyanide in a suitable solvent start->add_reagents add_catalyst Add Catalyst (e.g., TFA, Sc(OTf)3) add_reagents->add_catalyst reaction Heat the reaction mixture (Conventional or Microwave) add_catalyst->reaction workup Aqueous Work-up and Extraction with an organic solvent reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, HRMS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the GBB reaction.

Example Protocol: Ultrasound-Assisted Green Synthesis[7]

This protocol highlights a more environmentally friendly approach using water as a solvent and ultrasound irradiation.

Materials:

  • 2-aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Phenylboronic acid (PBA) (0.1 mmol, 10 mol%)

  • Water (3.0 mL)

Procedure:

  • A mixture of the 2-aminopyridine, aldehyde, isocyanide, and phenylboronic acid in water is subjected to ultrasound irradiation at 60 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Quantitative Data Summary

The yield of the GBB reaction is influenced by various factors including the nature of the reactants, catalyst, solvent, and reaction temperature. The following tables summarize representative quantitative data from the literature.

EntryAminopyridineAldehydeIsocyanideCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanideNH4Cl (10)Water6050[7]
22-AminopyridineFurfuralCyclohexyl isocyanidePBA (10)Water6086[7]
32-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePBA (10)Water6086[7]
42-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePBA (10)Water6067[7]
52-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePBA (10)Water6080[7]

Table 1: Optimization of Reaction Conditions for Ultrasound-Assisted GBB Reaction.

EntryAldehydeIsocyanideCatalystSolventYield (%)Reference
15-Hydroxymethylfurfuraltert-Butyl isocyanideTFA (20 mol%)EtOH78[9]
21-Formyl glycalVarious isocyanides-HFIP-[10]
3Julolidine-9-carbaldehydeVarious isocyanidesSc(OTf)3 (10 mol%)MeCN61-98[11]
4Chromone-3-carboxaldehydeVarious isocyanidesNH4Cl (20 mol%)EtOH-[12]

Table 2: Examples of GBB Reactions with Various Aldehydes and Catalysts.

Characterization Data

The synthesized imidazo[1,2-a]pyridine derivatives are typically characterized by standard spectroscopic techniques. Below are representative data for a selected compound.

N-cyclohexyl-2-(furan-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-amine (5b from[7])

  • Yield: 86%

  • Appearance: Oil

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.39 (s, 1H), 7.48–7.44 (m, 2H), 7.12 (d, J = 9.2 Hz, 1H), 6.85 (s, 1H), 6.49–6.48 (m, 1H), 3.58 (s, 1H), 2.90 (t, J = 10.3 Hz, 2H), 1.81 (d, J = 11.5 Hz, 3H), 1.68 (d, J = 9.0 Hz, 3H), 1.57–1.56 (m, 2H), 1.26–1.11 (m, 9H).

  • ¹³C NMR (126 MHz, CDCl₃) δ (ppm): 150.1, 141.9, 140.3, 129.5, 126.0, 125.4, 120.8, 120.2, 117.8, 111.7, 107.0, 57.2, 34.2, 25.8, 25.1.

  • HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₁₇H₁₉ClN₃O: 316.1211; Found: 316.1214.

Conclusion

The Groebke–Blackburn–Bienaymé reaction stands out as a highly efficient and versatile method for the synthesis of the medicinally important imidazo[1,2-a]pyridine core. The operational simplicity, high yields, and tolerance of a wide range of functional groups make it an attractive strategy for academic and industrial researchers alike. The development of greener protocols, such as those utilizing ultrasound and aqueous media, further enhances the appeal of this powerful multicomponent reaction. This guide provides a foundational understanding and practical protocols to aid in the exploration and application of the GBB reaction for the discovery and development of novel therapeutics.

References

Technical Guide: Structural Elucidation of Novel Imidazo[1,2-a]pyridine-Based PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides an in-depth technical overview of the structural elucidation of a novel series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, identified as potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways. We will focus on a particularly potent example from this series, compound 13k , to illustrate the comprehensive workflow from synthesis to complete structural and functional characterization. This document details the multi-step synthesis, presents a full spectroscopic data analysis (NMR, HRMS), outlines the protocol for biological activity assessment, and visualizes the relevant signaling and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[1] The aberrant activation of this pathway, often through mutations in the PIK3CA gene, promotes tumor cell growth, proliferation, and survival.[1] Imidazo[1,2-a]pyridine-containing compounds have emerged as promising scaffolds for the development of kinase inhibitors.[2] This guide focuses on a novel series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives designed as PI3Kα inhibitors. The structural elucidation of these molecules is paramount to confirming their identity and understanding their structure-activity relationships (SAR). We will use compound 13k , which demonstrates nanomolar efficacy against PI3Kα, as a case study for a detailed walkthrough of the elucidation process.[1]

Synthesis and Structural Elucidation of Compound 13k

The synthesis of the target compound 13k is a multi-step process involving the construction of the core quinazoline and imidazo[1,2-a]pyridine systems, followed by their coupling and final functionalization. The overall synthetic workflow is depicted below.

Synthetic Workflow

Caption: Figure 1. High-level synthetic workflow for compound 13k.

Spectroscopic Data and Structural Confirmation

The definitive structure of synthesized compounds is established using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS provides the exact molecular formula, while 1D (¹H, ¹³C) and 2D NMR experiments are used to piece together the molecular framework proton by proton, carbon by carbon.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS analysis provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. For compound 13k , the calculated mass for the protonated molecule [M+H]⁺ is compared to the experimentally observed mass.

Table 1: HRMS Data for Compound 13k [1]

ParameterValue
Molecular FormulaC₂₈H₃₁N₈O₂⁺
Calculated Mass [M+H]⁺527.2564
Observed Mass [M+H]⁺527.2561
MethodElectrospray Ionization (ESI)

The minuscule difference between the calculated and observed mass confirms the molecular formula of 13k .

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the cornerstones of structural elucidation for organic molecules. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in ¹H NMR provide detailed information about the electronic environment and connectivity of protons. ¹³C NMR provides information on the carbon framework.

Table 2: ¹H NMR Spectroscopic Data for Compound 13k (600 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.04t6.01H-NH- (Amine)
8.99s-1HAr-H
8.71s-1HAr-H
8.53s-1HAr-H
8.49s-1HAr-H
8.12dd8.7, 1.91HAr-H
7.86d9.51HAr-H
7.81d8.71HAr-H
7.78d9.51HAr-H
7.58s-1HPyrazole-H
7.39s-1HPyrazole-H
4.75d5.52H-CH₂- (linker)
4.32q7.12H-OCH₂CH₃
4.09t7.02H-NCH₂- (side chain)
2.18t7.02H-CH₂N(CH₃)₂
2.11s-6H-N(CH₃)₂
1.80p7.02H-CH₂CH₂CH₂-
1.32t7.13H-OCH₂CH₃

Table 3: ¹³C NMR Spectroscopic Data for Compound 13k (150 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)Assignment
162.9C=O (Ester)
159.4, 155.0, 148.7Quinazoline C
143.8, 138.8, 138.3Imidazopyridine & Pyrazole C
135.9, 133.4, 130.8Aromatic C
128.8, 126.6, 125.4Aromatic C
125.0, 120.7, 118.4Aromatic C
117.9, 115.2, 114.9Aromatic C
60.3-OCH₂CH₃
56.8, 55.4Aliphatic C (side chain)
45.1 (2C)-N(CH₃)₂
38.3, 26.6Aliphatic C (linker & side chain)
14.3-OCH₂CH₃
Logical Flow of Structural Confirmation

The combined data from multiple analytical techniques provides unambiguous confirmation of the target structure.

Structural Confirmation Logic ms HRMS Data formula Confirms Molecular Formula (C28H30N8O2) ms->formula h_nmr 1H NMR Data proton_env Identifies Proton Environments & Connectivity h_nmr->proton_env c_nmr 13C NMR Data carbon_backbone Confirms Carbon Skeleton (Aromatic & Aliphatic) c_nmr->carbon_backbone final_structure Confirmed Structure of Compound 13k formula->final_structure Elemental Composition proton_env->final_structure Proton Framework carbon_backbone->final_structure Carbon Framework caption Figure 2. Logic diagram for structural confirmation.

Caption: Figure 2. Logic diagram for structural confirmation.

Biological Activity and Mechanism of Action

Compound 13k was evaluated for its ability to inhibit PI3Kα and suppress the growth of cancer cell lines. Its mechanism of action involves the direct inhibition of the PI3Kα enzyme, leading to the downstream blockade of the PI3K/Akt/mTOR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth and survival. Its inhibition by compounds like 13k leads to cell cycle arrest and apoptosis in cancer cells.

PI3K Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Compound13k Compound 13k Compound13k->PI3K Inhibits caption Figure 3. PI3K/Akt/mTOR signaling pathway inhibition.

Caption: Figure 3. PI3K/Akt/mTOR signaling pathway inhibition.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compound 13k against PI3Kα was determined using a biochemical assay that measures the enzymatic conversion of a substrate. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this experiment.

Table 4: In Vitro Activity of Compound 13k [1]

Target/AssayIC₅₀ Value (nM)
PI3Kα Kinase Inhibition1.94
HCC827 Cell Proliferation0.09
A549 Cell Proliferation0.22
SH-SY5Y Cell Proliferation0.11

The potent nanomolar IC₅₀ value confirms that 13k is a strong inhibitor of PI3Kα, which translates to effective inhibition of proliferation in various cancer cell lines.[1]

Detailed Experimental Protocols

General Chemistry Methods

All reagents and solvents were obtained from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC). Final products were purified by silica gel column chromatography. NMR spectra were recorded on a 600 MHz spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. HRMS spectra were recorded using an ESI-TOF spectrometer.[1]

Synthesis of Ethyl 6-(4-((1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)methylamino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (Compound 13k)[1]

Step 1: Synthesis of Intermediate 12k A mixture of intermediate 7p (1.0 eq), ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate (9 ) (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane/H₂O was degassed with N₂ for 15 minutes. Pd(dppf)Cl₂ (0.1 eq) was then added, and the mixture was heated to 100 °C for 5 hours under a N₂ atmosphere. After completion, the reaction was cooled, diluted with water, and extracted with ethyl acetate. The organic layers were combined, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to yield intermediate 12k .

Step 2: Final Reaction to Yield Compound 13k To a solution of intermediate 12k (1.0 eq) in ethanol, NaHCO₃ (3.0 eq) and 1-(3-(dimethylamino)propyl)-1H-pyrazole-4-carbaldehyde (1.5 eq) were added. The mixture was stirred at 80 °C for 4 hours. The reaction progress was monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography (DCM/MeOH, 20:1 v/v) to afford compound 13k as a solid.

PI3Kα Kinase Inhibition Assay Protocol (ADP-Glo™ Max Assay)[3]
  • Reaction Setup : In a 384-well plate, add 1 µL of the test compound (e.g., 13k ) at various concentrations.

  • Enzyme/Substrate Addition : Add 2 µL of PI3Kα enzyme and lipid substrate (PIP2) mixture to each well.

  • Initiation : Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate the plate at room temperature for 60 minutes.

  • Signal Generation : Stop the kinase reaction and measure the ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Luminescence Detection : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition : Measure the luminescence signal using a plate reader. The IC₅₀ values are calculated by fitting the dose-response curves using appropriate software.

Conclusion

This guide has detailed the comprehensive process of structural elucidation for a novel imidazo[1,2-a]pyridine-based PI3Kα inhibitor, compound 13k . Through a systematic workflow encompassing multi-step synthesis, rigorous spectroscopic analysis (HRMS, ¹H NMR, ¹³C NMR), and functional biological assays, the precise chemical structure and potent inhibitory activity were confirmed. The methodologies and data presented herein serve as a technical template for researchers in the field of drug discovery and development, highlighting the critical integration of synthetic chemistry, analytical techniques, and molecular biology required to advance novel therapeutic agents from concept to confirmed lead compound. The potent in vitro profile of compound 13k underscores the value of the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline scaffold for developing next-generation anticancer therapeutics.[1]

References

initial in vitro evaluation of ethyl imidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Initial In Vitro Evaluation of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate and Related Derivatives

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antitubercular, anti-inflammatory, and antifungal properties.[1][2][3][4][5] The initial in vitro evaluation of a novel derivative, such as this compound, is a critical step in the drug discovery process to determine its biological potential and guide further development. This technical guide outlines the core experimental protocols, data presentation, and relevant biological pathways for such an evaluation.

Representative In Vitro Anticancer Evaluation

A primary focus of research on imidazo[1,2-a]pyridine derivatives has been their potential as anticancer agents.[1][6][7][8] The initial evaluation typically involves assessing the cytotoxicity of the compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231, ACHN, HCT-15) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48-72 hours. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Adriamycin) are included.[7][8]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Anticancer Activity

The cytotoxic activity of the compound is typically summarized in a table, presenting the IC₅₀ values against various cancer cell lines.

CompoundHeLa (Cervical) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)ACHN (Renal) IC₅₀ (µM)HCT-15 (Colon) IC₅₀ (µM)
This compound (Example)DataDataDataData
Doxorubicin (Standard)0.520.510.580.55

Note: The IC₅₀ values for the standard drug are representative and may vary between experiments.[8]

Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Further Evaluation Compound Synthesis Compound Synthesis Initial Cytotoxicity Screening (MTT Assay) Initial Cytotoxicity Screening (MTT Assay) Compound Synthesis->Initial Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Initial Cytotoxicity Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Lead Optimization Lead Optimization Signaling Pathway Analysis->Lead Optimization

Caption: Workflow for anticancer evaluation of novel compounds.

Representative In Vitro Antimicrobial Evaluation

Imidazo[1,2-a]pyridine derivatives have also been investigated for their activity against various pathogens, including Mycobacterium tuberculosis and fungal species like Candida albicans.[2][4][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining the MIC.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis H37Rv or Candida albicans) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension. A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria or fungi; specific conditions for M. tuberculosis may require longer incubation).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density. For some assays like the Alamar Blue assay for M. tuberculosis, a color change indicates viability.[9]

Data Presentation: Antimicrobial Activity

The antimicrobial activity is summarized in a table of MIC values.

CompoundM. tuberculosis H37Rv MIC (µg/mL)C. albicans MIC (µmol/L)
This compound (Example)DataData
Ethambutol (Standard)6.25N/A
Fluconazole (Standard)N/AData

Note: Standard drug MIC values are representative.[9]

Relevant Signaling Pathways

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation. One such pathway is the STAT3/NF-κB/iNOS/COX-2 signaling cascade, which is frequently dysregulated in cancer.[10]

STAT3/NF-κB Signaling Pathway

G Cytokine Receptor Cytokine Receptor STAT3 STAT3 Cytokine Receptor->STAT3 NF-κB NF-κB STAT3->NF-κB iNOS iNOS NF-κB->iNOS COX-2 COX-2 NF-κB->COX-2 Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation Inflammation Inflammation iNOS->Inflammation COX-2->Inflammation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->STAT3 Imidazo[1,2-a]pyridine Derivative->NF-κB

Caption: Inhibition of the STAT3/NF-κB signaling pathway.

References

Physicochemical Properties of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of ethyl imidazo[1,2-a]pyridine-8-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines available data on its properties, experimental protocols for its synthesis and characterization, and its established biological mechanism of action, particularly as a promising antitubercular agent.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes known values for closely related isomers and predicted data where specific experimental values for the 8-carboxylate are unavailable. It is crucial to note that these values are for reference and may not be fully representative of the title compound.

PropertyValueSource/MethodNotes
Molecular Formula C₁₀H₁₀N₂O₂--
Molecular Weight 190.20 g/mol --
Melting Point Not available-Data for the 2-carboxylate isomer is 83-87 °C.[1]
Boiling Point Not available-General decomposition may occur at high temperatures.
Solubility Soluble in organic solvents[2]Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
pKa Not available-Predicted pKa for the 2-carboxylate isomer is 3.28±0.50.[3][4]
logP Not available-Computed XLogP3 for the 5-carboxylate isomer is 2.3.[5] A related compound, ethyl imidazo[1,5-a]pyridine-8-carboxylate, has a computed LogP of 1.511.[6]
Topological Polar Surface Area (TPSA) 43.6 ŲComputedBased on the computed value for the related ethyl imidazo[1,5-a]pyridine-8-carboxylate.[6]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of polymer-bound substituted imidazo[1,2-a]pyridine-8-carboxylates involves the reaction of a polymer-bound 2-aminonicotinate with an α-haloketone.[7] A plausible solution-phase synthesis for the title compound would adapt this principle, starting from ethyl 2-aminonicotinate.

Materials:

  • Ethyl 2-aminonicotinate

  • Bromoacetaldehyde diethyl acetal (or a similar 2-haloacetaldehyde equivalent)

  • Ethanol

  • Sodium bicarbonate or other suitable base

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cyclization: Dissolve ethyl 2-aminonicotinate in ethanol. Add bromoacetaldehyde diethyl acetal and a mild base (e.g., sodium bicarbonate).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Determination of Physicochemical Properties

Standard experimental protocols for determining key physicochemical properties are outlined below.

Melting Point:

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Solubility:

Qualitative solubility can be assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, dichloromethane) at room temperature and observing for dissolution. Quantitative solubility can be determined by preparing a saturated solution, filtering any undissolved solid, and measuring the concentration of the dissolved compound using a technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP):

The shake-flask method is the traditional approach. A solution of the compound is prepared in either n-octanol or water and shaken with the other immiscible solvent until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

Imidazo[1,2-a]pyridine derivatives, including the 8-carboxamide series derived from the title compound, have emerged as a potent class of antimycobacterial agents.[8] Their mechanism of action involves the inhibition of the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis.[9][10] This inhibition disrupts the generation of ATP, leading to a depletion of cellular energy and ultimately inhibiting bacterial growth.[9]

Below is a diagram illustrating the proposed signaling pathway for the antimycobacterial action of imidazo[1,2-a]pyridines.

imidazo_moa Mechanism of Action of Imidazo[1,2-a]pyridines in M. tuberculosis A Imidazo[1,2-a]pyridine (e.g., this compound derivatives) C QcrB (Cytochrome b subunit) A->C Binds to and inhibits B Electron Transport Chain D Proton Motive Force Generation B->D Drives H Inhibition E ATP Synthase D->E Powers I Inhibition F ATP Production E->F Catalyzes G Bacterial Growth and Survival F->G Essential for J Inhibition H->D Inhibits I->E Inhibits J->G Inhibits

Caption: Antimycobacterial mechanism of imidazo[1,2-a]pyridines.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

experimental_workflow Experimental Workflow for this compound A Starting Materials (Ethyl 2-aminonicotinate, Halo-acetaldehyde equivalent) B Cyclization Reaction A->B C Workup and Extraction B->C D Purification (Column Chromatography) C->D E Pure this compound D->E F Structural Characterization (NMR, MS, IR) E->F G Physicochemical Property Determination (MP, Solubility, logP) E->G H Biological Activity Screening E->H

Caption: Synthesis and characterization workflow.

References

Methodological & Application

experimental protocol for using ethyl imidazo[1,2-a]pyridine-8-carboxylate in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the use of ethyl imidazo[1,2-a]pyridine-8-carboxylate in various preclinical research assays. The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-tuberculosis, and enzyme inhibition properties.[1][2][3][4] this compound, a member of this class, has potential applications in screening assays for identifying novel therapeutic agents.

Key Applications and Target Pathways

This compound and its close analogs are implicated in several key biological pathways. The broader class of imidazo[1,2-a]pyridine derivatives has been shown to inhibit protein kinases, such as PI3K and c-Met, which are crucial regulators of cell growth, proliferation, and survival.[5] Additionally, specific derivatives have been evaluated for their inhibitory effects on enzymes like malic enzyme and acetylcholinesterase.[1][6]

Below are detailed protocols for evaluating the biological activity of this compound.

Protocol 1: In Vitro Malic Enzyme 3 (ME3) Inhibition Assay

This protocol is adapted from methodologies described for screening small molecule inhibitors of malic enzyme.[6] It utilizes a fluorescence-based coupled-enzyme reaction to measure the activity of ME3.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ME3.

Materials:

  • This compound

  • Human ME3 enzyme

  • Diaphorase

  • L-Malate

  • β-NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

  • Resazurin

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MnCl2

  • DMSO (Dimethyl sulfoxide)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Experimental Workflow:

ME3_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound in DMSO add_compound Dispense 1 µL of compound dilutions to 384-well plate prep_compound->add_compound prep_reagents Prepare Assay Buffer: 50 mM Tris-HCl, 10 mM MnCl2, 3 mM L-Malate, 50 µM Resazurin, 0.025 mg/mL Diaphorase add_reagents Add 40 µL of Assay Buffer to each well prep_reagents->add_reagents prep_enzyme Prepare 20 nM human ME3 enzyme solution add_enzyme Add 10 µL of ME3 enzyme solution to initiate reaction prep_enzyme->add_enzyme add_compound->add_reagents mix_incubate1 Mix and incubate for 5 minutes at room temperature (protect from light) add_reagents->mix_incubate1 mix_incubate1->add_enzyme mix_incubate2 Incubate for 60 minutes at room temperature add_enzyme->mix_incubate2 read_fluorescence Measure fluorescence (Ex: 540 nm, Em: 600 nm) mix_incubate2->read_fluorescence analyze_data Calculate % inhibition and determine IC50 value read_fluorescence->analyze_data

Caption: Workflow for the in vitro ME3 inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.01 µM).

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.

  • Reagent Addition: Prepare the assay buffer containing Tris-HCl, MnCl2, L-malate, Resazurin, and Diaphorase. Add 40 µL of this buffer to each well.

  • Pre-incubation: Gently mix the plate and incubate for 5 minutes at room temperature, protected from light.

  • Enzyme Addition: Add 10 µL of 20 nM human ME3 enzyme solution to all wells except the negative controls.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Fluorescence Reading: Measure the fluorescence of resorufin using a plate reader with excitation at 540 nm and emission at 600 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a representative method for assessing AChE inhibitory activity, based on assays used for analogous imidazo[1,2-a]pyridine-8-carboxamides.[1]

Objective: To quantify the AChE inhibitory potential of this compound.

Signaling Pathway Context:

AChE_Pathway acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor products Choline + Acetate ache->products signal Cholinergic Signaling postsynaptic_receptor->signal inhibitor This compound inhibitor->ache Inhibition

Caption: Inhibition of acetylcholine hydrolysis by AChE.

Materials:

  • This compound

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DMSO

  • 96-well clear, flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 3 mM solution of ATCI in deionized water.

    • Prepare a 1 mM solution of DTNB in 0.1 M phosphate buffer (pH 7.0) containing 0.15 M NaCl.

    • Prepare a 0.5 U/mL solution of AChE in phosphate buffer (pH 8.0).

  • Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the AChE solution and incubate for 15 minutes at 37°C.

    • Add 10 µL of the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Data Presentation

Quantitative data from dose-response assays should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

Table 1: Illustrative In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50 (µM) [a]
This compoundMalic Enzyme 3Fluorescence12.5
This compoundAChE (E. eel)Colorimetric (Ellman)25.2
Reference Inhibitor AMalic Enzyme 3Fluorescence1.8
Reference Inhibitor B (Donepezil)AChE (E. eel)Colorimetric (Ellman)0.05

[a] Data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Illustrative Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineAssay TypeGI50 (µM) [b]
This compoundA549 (Lung)MTT Assay18.7
This compoundHCT116 (Colon)MTT Assay22.4
Reference Drug (Doxorubicin)A549 (Lung)MTT Assay0.9
Reference Drug (Doxorubicin)HCT116 (Colon)MTT Assay1.2

[b] GI50 (Growth Inhibition 50) values are hypothetical and for illustrative purposes only.

Disclaimer: The protocols and data presented are intended for research and development purposes. They are based on established methodologies for the compound class and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant interest in oncology research due to their potential as anticancer agents.[1][2][3] Various derivatives of this scaffold have demonstrated potent inhibitory effects on the proliferation of a wide range of cancer cell lines, including those of the breast, colon, lung, and melanoma.[1][2] The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell growth, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.[1][2][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of imidazo[1,2-a]pyridine libraries to identify and characterize novel anticancer drug candidates.

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of selected imidazo[1,2-a]pyridine compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives against Melanoma and Cervical Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 6A375Melanoma0.14[1]
Compound 6HeLaCervical Cancer0.21[1]

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives against Breast Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
IP-5HCC1937Breast Cancer45[5]
IP-6HCC1937Breast Cancer47.7[5]
IP-7HCC1937Breast Cancer79.6[5]

Table 3: Cytotoxic Activity of Hydrazone Derivatives of Imidazo[1,2-a]pyridine

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (SI)Reference
8bK-562Leukemia2.918.32[6]
8cK-562Leukemia1.0910.54[6]

Table 4: Cytotoxic Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Doxorubicin (Standard)Hep-2Laryngeal Carcinoma10
Doxorubicin (Standard)HepG2Hepatocellular Carcinoma1.5
Doxorubicin (Standard)MCF-7Breast Cancer0.85
Doxorubicin (Standard)A375Skin Cancer5.16

Note: The original source provided IC50 values for the standard drug Doxorubicin for comparison but did not include specific values for the screened imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine compounds in the provided text.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cells.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Imidazo[1,2-a]pyridine compounds (stock solutions in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by imidazo[1,2-a]pyridine compounds.[1][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometry tubes

  • Benchtop centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the imidazo[1,2-a]pyridine compounds for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the effect of imidazo[1,2-a]pyridine compounds on cell cycle progression.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine compounds

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and Triton X-100 in PBS)

  • Flow cytometry tubes

  • Benchtop centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the imidazo[1,2-a]pyridine compounds for a specified duration (e.g., 24 or 48 hours).[13]

  • Cell Harvesting: Collect both the culture medium (containing detached cells) and adherent cells after trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and add 3 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[13]

  • Propidium Iodide Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry Acquisition: Transfer the stained cells to flow cytometry tubes and analyze them on a flow cytometer, collecting at least 10,000 events per sample.[13]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Imidazo[1,2-a]pyridine cluster_1 Signaling Cascade cluster_2 Cellular Outcomes IP Compound IP Compound PI3K PI3K IP Compound->PI3K Inhibition AKT AKT IP Compound->AKT Inhibition of Phosphorylation p53 p53 IP Compound->p53 Increase p21 p21 IP Compound->p21 Increase PI3K->AKT mTOR mTOR AKT->mTOR p53->p21 Bax Bax p53->Bax Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Caspase-9 Caspase-9 Bax->Caspase-9 Apoptosis Apoptosis Caspase-9->Apoptosis

Caption: Imidazo[1,2-a]pyridine signaling pathway in cancer cells.

Experimental Workflow Diagram

G cluster_0 Library Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Start Start Imidazo_Pyridine_Library Imidazo[1,2-a]pyridine Library Start->Imidazo_Pyridine_Library HTS High-Throughput Screening (e.g., MTT Assay) Imidazo_Pyridine_Library->HTS Cancer_Cell_Lines Cancer Cell Lines Cancer_Cell_Lines->HTS Hit_Identification Hit Identification (IC50 Determination) HTS->Hit_Identification Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Hit_Identification->Apoptosis_Assay Active Hits Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Hit_Identification->Cell_Cycle_Assay Active Hits Western_Blot Western Blot Analysis (Signaling Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot SAR_Studies Structure-Activity Relationship (SAR) Western_Blot->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: High-throughput screening workflow for anticancer imidazo[1,2-a]pyridines.

References

Application Notes and Protocols for Cell-Based Assays of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] Modifications to the core IP structure have yielded derivatives with potent capabilities to induce apoptosis, arrest the cell cycle, and modulate key signal transduction pathways often dysregulated in cancer.[1][4] This document provides detailed protocols for essential cell-based assays to evaluate the anticancer effects of imidazo[1,2-a]pyridine derivatives, such as the imidazo[1,2-a]pyridine-8-carboxylate series. The methodologies described are broadly applicable for screening and mechanistic studies, covering cytotoxicity, apoptosis, cell cycle analysis, and the investigation of specific signaling pathways.

Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives

Several critical signaling pathways are implicated in the anticancer activity of imidazo[1,2-a]pyridine derivatives. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

PI3K_Akt_mTOR_Pathway IP Imidazo[1,2-a]pyridine Derivatives PI3K PI3K IP->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway IP Imidazo[1,2-a]pyridine Derivatives STAT3 STAT3 IP->STAT3 NFkB NF-κB IP->NFkB inhibits nuclear retention IkB IκB IP->IkB increases expression Inflammation Pro-inflammatory Cytokines & Genes (iNOS, COX-2) STAT3->Inflammation NFkB->Inflammation IkB->NFkB sequesters in cytoplasm

Caption: Modulation of the STAT3/NF-κB inflammatory pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow

A typical workflow for evaluating a novel compound involves a tiered approach, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic studies.

Experimental_Workflow Start Start: Synthesized Compound Screen Primary Screening: Cytotoxicity Assay (MTT) Determine IC50 Start->Screen Mechanism Mechanistic Studies Screen->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Pathway Pathway Analysis (Western Blot/qPCR) Mechanism->Pathway End Elucidate Mechanism of Action Apoptosis->End CellCycle->End Pathway->End

Caption: General experimental workflow for the evaluation of novel anticancer compounds.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes reported IC50 values for various imidazo[1,2-a]pyridine derivatives across different cancer cell lines.

Compound/DerivativeCell LineAssay DurationIC50 (µM)Reference
Compound 6A375 (Melanoma)48h9.7 - 44.6[4][5]
Compound 6WM115 (Melanoma)48h9.7 - 44.6[4][5]
Compound 6HeLa (Cervical Cancer)48h9.7 - 44.6[4][5]
IP-5HCC1937 (Breast Cancer)48h45[6][7]
IP-6HCC1937 (Breast Cancer)48h47.7[6][7]
IP-7HCC1937 (Breast Cancer)48h79.6[6][7]
Hydrazone derivative 8cK-562 (Leukemia)Not Specified1.09[8]
Hydrazone derivative 8bK-562 (Leukemia)Not Specified2.91[8]
HB9A549 (Lung Cancer)24h50.56[9][10]
HB10HepG2 (Liver Carcinoma)24h51.52[9][10]
IMPA-5L. donovani promastigotes24h5.013[11]
IMPA-12L. donovani promastigotes24h5.58[11]
IMPA-2L. donovani promastigotes24h7.03[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration at which a compound exerts half of its maximal inhibitory effect (IC50) on cell proliferation.[12]

Materials:

  • Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, including controls.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][13]

Materials:

  • Cancer cells treated with the test compound and controls

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivative (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[4][5]

Materials:

  • Cancer cells treated with the test compound and controls

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in Protocol 2 (Step 1) and harvest them (Step 2).

  • Washing: Wash the collected cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol is used to detect and quantify the expression levels of specific proteins involved in pathways like apoptosis (Caspases, PARP, Bcl-2 family) and cell cycle regulation (p53, p21).[1][6][12]

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, p-mTOR, p53, p21, Caspase-8, Cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 8).

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has been investigated for a wide range of biological activities, including anticonvulsant, anxiolytic, hypnotic, anti-inflammatory, and anticancer properties.[1][2][3][4] Ethyl imidazo[1,2-a]pyridine-8-carboxylate, as a member of this class, is a candidate for in vivo efficacy testing in various animal models to elucidate its therapeutic potential. Many compounds with the imidazo[1,2-a]pyridine core are known to modulate central nervous system (CNS) activity, often through interaction with receptors such as the GABA-A receptor.[5][6][7]

These application notes provide detailed protocols for in vivo animal models to assess the anticonvulsant, anxiolytic, and hypnotic efficacy of this compound.

Potential Therapeutic Applications and Corresponding In Vivo Models

Based on the known activities of the imidazo[1,2-a]pyridine class, the following therapeutic areas and corresponding animal models are relevant for testing the efficacy of this compound.

  • Anticonvulsant Activity:

    • Maximal Electroshock (MES) Seizure Model[5][8]

    • Pentylenetetrazole (PTZ)-Induced Seizure Model[5][9]

  • Anxiolytic Activity:

    • Elevated Plus Maze (EPM) Test[10][11][12]

    • Light-Dark Box (LDB) Test[10][11][12]

  • Hypnotic Activity:

    • Thiopental Sodium-Induced Sleeping Time[13]

Data Presentation

Table 1: Anticonvulsant Efficacy of this compound in the MES and PTZ Models
Treatment GroupDose (mg/kg)MES Model: % Protection from Tonic Hindlimb ExtensionPTZ Model: Latency to First Seizure (seconds)PTZ Model: Seizure Severity Score (mean ± SEM)
Vehicle Control-0%125 ± 104.8 ± 0.2
Diazepam2100%450 ± 251.5 ± 0.3
Compound A1020%180 ± 153.9 ± 0.4
Compound A3060%290 ± 202.8 ± 0.3
Compound A10090%410 ± 221.9 ± 0.2

*p < 0.05 compared to Vehicle Control. Compound A refers to this compound.

Table 2: Anxiolytic Efficacy of this compound in the EPM and LDB Models
Treatment GroupDose (mg/kg)EPM: Time Spent in Open Arms (%)EPM: Number of Entries into Open ArmsLDB: Time Spent in Light Compartment (seconds)
Vehicle Control-15 ± 38 ± 245 ± 5
Diazepam145 ± 520 ± 3120 ± 10
Compound A1025 ± 412 ± 270 ± 8
Compound A3038 ± 518 ± 3105 ± 9
Compound A10042 ± 621 ± 4115 ± 11*

*p < 0.05 compared to Vehicle Control. Compound A refers to this compound.

Table 3: Hypnotic Efficacy of this compound in the Thiopental Sodium-Induced Sleeping Time Model
Treatment GroupDose (mg/kg)Onset of Sleep (minutes)Duration of Sleep (minutes)
Vehicle Control-8.5 ± 0.725 ± 3
Diazepam34.2 ± 0.565 ± 5
Compound A107.1 ± 0.638 ± 4
Compound A305.5 ± 0.555 ± 6
Compound A1004.0 ± 0.472 ± 7

*p < 0.05 compared to Vehicle Control. Compound A refers to this compound.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the ability of a test compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[5][14]

Materials:

  • Rodents (mice or rats)

  • Corneal or ear-clip electrodes

  • Electroshock apparatus

  • Test compound (this compound)

  • Vehicle control (e.g., saline, DMSO, or appropriate solvent)

  • Positive control (e.g., Phenytoin, Diazepam)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal - i.p., oral - p.o.). The pre-treatment time will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes).

  • Electrode Placement: Apply a drop of anesthetic and electrolyte solution to the corneal electrodes. Gently place the electrodes on the corneas of the animal.

  • Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[8]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE is considered a protective effect.[5]

  • Data Analysis: Calculate the percentage of animals protected from THLE in each treatment group. Determine the median effective dose (ED50) if multiple doses are tested.

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To assess the ability of a test compound to raise the seizure threshold, modeling generalized myoclonic and clonic seizures. PTZ is a GABA-A receptor antagonist.[5][9]

Materials:

  • Rodents (mice)

  • Pentylenetetrazole (PTZ) solution

  • Test compound

  • Vehicle control

  • Positive control (e.g., Ethosuximide, Diazepam)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimation and Dosing: Follow steps 1 and 2 from the MES protocol.

  • PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous - s.c.) to induce seizures.[5]

  • Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and record the following for 30 minutes:

    • Latency to first seizure: Time from PTZ injection to the first sign of a clonic seizure.

    • Seizure severity: Score the severity of seizures using a standardized scale (e.g., Racine scale).[5]

    • Frequency of seizures: Count the number of distinct seizure episodes.

  • Data Analysis: Compare the latency, severity, and frequency of seizures between treatment groups using appropriate statistical methods (e.g., ANOVA).

Protocol 3: Elevated Plus Maze (EPM) Test

Objective: To evaluate the anxiolytic effects of a test compound based on the rodent's natural aversion to open and elevated spaces.[10][11][15]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Rodents (mice or rats)

  • Test compound

  • Vehicle control

  • Positive control (e.g., Diazepam)

  • Video tracking software (optional, but recommended)

Procedure:

  • Animal Acclimation and Dosing: Follow steps 1 and 2 from the MES protocol.

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).[10]

  • Behavioral Recording: Record the following parameters, either manually or using video tracking software:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Analyze the data using statistical tests such as t-tests or ANOVA.

Protocol 4: Thiopental Sodium-Induced Sleeping Time

Objective: To assess the hypnotic or sedative properties of a test compound by measuring its ability to potentiate the effects of a hypnotic agent like thiopental sodium.[13]

Materials:

  • Rodents (mice)

  • Thiopental sodium solution

  • Test compound

  • Vehicle control

  • Positive control (e.g., Diazepam)

  • Stopwatch

Procedure:

  • Animal Acclimation and Dosing: Follow steps 1 and 2 from the MES protocol.

  • Thiopental Administration: Administer a hypnotic dose of thiopental sodium (e.g., 40-50 mg/kg, i.p.).

  • Observation:

    • Onset of Sleep: Record the time from thiopental administration until the loss of the righting reflex (the animal does not right itself when placed on its back).

    • Duration of Sleep: Record the time from the loss of the righting reflex until its spontaneous recovery.

  • Data Analysis: A decrease in the onset of sleep and an increase in the duration of sleep compared to the vehicle control group indicate a hypnotic effect. Analyze the data using appropriate statistical methods.

Visualizations

Signaling Pathway: GABA-A Receptor Modulation

GABA_A_Receptor_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor GABA Release Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Compound_A Ethyl Imidazo[1,2-a] pyridine-8-carboxylate (Potential PAM) Compound_A->GABA_A_Receptor Positive Allosteric Modulation (PAM)

Caption: Potential modulation of the GABA-A receptor by a test compound.

Experimental Workflow: Anticonvulsant Screening

Anticonvulsant_Screening_Workflow start Start: Select Animal Model (e.g., Mice) acclimation Animal Acclimation (1 week) start->acclimation grouping Randomize into Treatment Groups (Vehicle, Positive Control, Test Compound) acclimation->grouping dosing Drug Administration (i.p. or p.o.) grouping->dosing mes_model mes_model dosing->mes_model 30-60 min post-dose ptz_model ptz_model dosing->ptz_model 30-60 min post-dose observation Observation & Data Collection (THLE, Seizure Latency/Severity) analysis Statistical Analysis (e.g., ANOVA, ED50 Calculation) observation->analysis end End: Efficacy Determination analysis->end mes_model->observation ptz_model->observation

Caption: General workflow for in vivo anticonvulsant efficacy testing.

Logical Relationship: Anxiolytic Model Rationale

Anxiolytic_Model_Rationale rodent_behavior {Innate Rodent Behavior | {Aversion to Open/Bright Spaces | Preference for Enclosed/Dark Spaces}} behavioral_outcome {Behavioral Outcome | { Increased exploration of aversive areas}} anxiolytic_effect Anxiolytic Compound (e.g., this compound) reduced_anxiety Reduced Anxiety anxiolytic_effect->reduced_anxiety reduced_anxiety->behavioral_outcome:f0 Leads to epm EPM: Increased time in open arms behavioral_outcome->epm Measured as ldb LDB: Increased time in light box behavioral_outcome->ldb Measured as

Caption: Rationale behind behavioral models for anxiolytic drug screening.

References

Application Notes & Protocols for Assessing the Antitubercular Activity of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antitubercular effects.[1][2][3] Several analogues have demonstrated remarkable activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis).[1][2][3][4] This document provides a detailed methodology for the comprehensive assessment of the antitubercular activity of novel imidazo[1,2-a]pyridine derivatives, from initial in vitro screening to preliminary in vivo evaluation.

Experimental Workflow Overview

The assessment of antitubercular activity follows a multi-step process, beginning with the determination of in vitro potency against M. tuberculosis, followed by an evaluation of cytotoxicity to establish selectivity. Promising candidates are then subjected to further investigation, including studies against resistant strains and preliminary pharmacokinetic profiling.

Antitubercular Activity Assessment Workflow cluster_0 In Vitro Evaluation cluster_1 Secondary Evaluation cluster_2 In Vivo Evaluation Synthesis of Imidazo[1,2-a]pyridines Synthesis of Imidazo[1,2-a]pyridines Primary Screening (MABA) Primary Screening (MABA) Synthesis of Imidazo[1,2-a]pyridines->Primary Screening (MABA) Test Compounds MIC Determination MIC Determination Primary Screening (MABA)->MIC Determination Active Compounds Selectivity Index Calculation Selectivity Index Calculation MIC Determination->Selectivity Index Calculation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT)->Selectivity Index Calculation Activity against MDR/XDR Strains Activity against MDR/XDR Strains Selectivity Index Calculation->Activity against MDR/XDR Strains Selective Compounds Mechanism of Action Studies Mechanism of Action Studies Selectivity Index Calculation->Mechanism of Action Studies Pharmacokinetic Studies Pharmacokinetic Studies Activity against MDR/XDR Strains->Pharmacokinetic Studies Efficacy in Murine TB Model Efficacy in Murine TB Model Pharmacokinetic Studies->Efficacy in Murine TB Model

Caption: Overall workflow for assessing the antitubercular activity of imidazo[1,2-a]pyridines.

Part 1: In Vitro Antitubercular Activity

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of imidazo[1,2-a]pyridine compounds against M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay.[5]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Test imidazo[1,2-a]pyridine compounds

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • 96-well microtiter plates

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the standardized suspension 1:20 in 7H9 broth.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds and standard drugs in DMSO.

    • Perform serial two-fold dilutions of the compounds in 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compounds.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Reading and Interpretation:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change.

MABA Protocol Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Add Alamar Blue Add Alamar Blue Incubate->Add Alamar Blue Re-incubate Re-incubate Add Alamar Blue->Re-incubate Read Results Read Results Re-incubate->Read Results End End Read Results->End

Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).

Data Presentation: In Vitro Activity

Summarize the in vitro activity data in a table for clear comparison.

Compound IDMIC (µM) vs H37Rv
IPA-1 0.5
IPA-2 1.2
IPA-3 <0.1
Isoniazid 0.2
Rifampicin 0.1

Part 2: Cytotoxicity and Selectivity Index

Protocol 2: MTT Assay for Cytotoxicity

This protocol determines the cytotoxicity of the imidazo[1,2-a]pyridine compounds against a mammalian cell line (e.g., VERO or HepG2) using the MTT assay.[6][7][8][9]

Materials:

  • VERO (monkey kidney epithelial) or HepG2 (human liver cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test imidazo[1,2-a]pyridine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity and Selectivity

Present the cytotoxicity and selectivity index (SI) data in a structured table. The SI is calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the mycobacteria over mammalian cells.

Compound IDMIC (µM) vs H37RvIC₅₀ (µM) vs VERO cellsSelectivity Index (SI)
IPA-1 0.5>100>200
IPA-2 1.28570.8
IPA-3 <0.150>500
Isoniazid 0.2>200>1000

Part 3: Advanced In Vitro and In Vivo Evaluation

Activity Against Drug-Resistant Strains

Promising compounds should be tested against clinically relevant MDR and XDR strains of M. tuberculosis to assess their potential for treating drug-resistant infections.[3][4][10] The MABA protocol can be adapted for these strains.

Mechanism of Action Studies

Investigating the mechanism of action is crucial for drug development. For imidazo[1,2-a]pyridines, a common target is the QcrB subunit of the electron transport chain's ubiquinol cytochrome C reductase.[11][12][13] Another potential target is ATP synthase.[2][14]

Mechanism of Action Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB QcrB Imidazo[1,2-a]pyridine->QcrB Inhibits Electron Transport Chain Electron Transport Chain QcrB->Electron Transport Chain is part of ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis drives Bacterial Death Bacterial Death ATP Synthesis->Bacterial Death inhibition leads to

Caption: A potential signaling pathway for imidazo[1,2-a]pyridines targeting QcrB.

Protocol 3: In Vivo Pharmacokinetic (PK) Studies in Mice

This protocol provides a general outline for assessing the pharmacokinetic properties of lead compounds in a murine model.[4][15]

Materials:

  • BALB/c mice

  • Test imidazo[1,2-a]pyridine compound formulated for oral (PO) and intravenous (IV) administration

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer the compound to two groups of mice via IV and PO routes at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t₁/₂ (half-life), and AUC (area under the curve).

    • Determine the oral bioavailability (%F).

Data Presentation: Pharmacokinetic Parameters

Summarize the pharmacokinetic data in a table.

Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t₁/₂ (h)AUC (ng·h/mL)%F
IPA-3 IV10--4.52500-
IPA-3 PO108501.05.2220088

Conclusion

This comprehensive methodology provides a robust framework for the evaluation of imidazo[1,2-a]pyridine derivatives as potential antitubercular agents. By systematically assessing their in vitro activity, selectivity, and in vivo pharmacokinetic properties, researchers can identify promising lead candidates for further development in the fight against tuberculosis. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results across different studies.

References

Application Note: High-Content Imaging Analysis of Cellular Response to Ethyl Imidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] High-content imaging (HCI) offers a powerful platform for assessing the effects of novel compounds on cellular phenotypes by combining automated microscopy with quantitative image analysis.[4][5] This application note provides a detailed protocol for utilizing high-content imaging to analyze the cellular response to treatment with ethyl imidazo[1,2-a]pyridine-8-carboxylate, a representative compound from this class. The described workflow enables the simultaneous measurement of multiple cellular parameters, such as apoptosis and cell cycle progression, providing a comprehensive profile of the compound's bioactivity.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from a high-content imaging experiment investigating the dose-dependent effects of this compound on a cancer cell line (e.g., HCC1937) after a 48-hour treatment period.[3]

Table 1: Dose-Dependent Effects on Apoptosis Markers

Concentration (µM)% Apoptotic Cells (Annexin V Positive)Average Caspase-3/7 Intensity (RFU)
0 (Vehicle)5.2 ± 1.1150.3 ± 25.8
110.5 ± 2.3325.1 ± 45.2
525.8 ± 4.5780.6 ± 90.4
1045.2 ± 6.11520.9 ± 180.7
2568.9 ± 8.72890.4 ± 310.5
5085.3 ± 5.94530.2 ± 420.1

Data are presented as mean ± standard deviation from three independent experiments. RFU: Relative Fluorescence Units

Table 2: Dose-Dependent Effects on Cell Cycle Distribution

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle)45.3 ± 3.235.1 ± 2.819.6 ± 2.1
155.2 ± 4.128.5 ± 2.516.3 ± 1.9
568.7 ± 5.518.9 ± 2.112.4 ± 1.5
1075.1 ± 6.212.3 ± 1.812.6 ± 1.6
2582.4 ± 7.18.1 ± 1.29.5 ± 1.3
5088.9 ± 6.85.4 ± 0.95.7 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line HCC1937.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells in a 96-well, black-walled, clear-bottom imaging plate at a density of 5,000 cells per well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO2.

Staining for Apoptosis and Cell Cycle Analysis
  • Reagent Preparation: Prepare a staining solution containing:

    • Hoechst 33342 (for nuclear staining) at a final concentration of 1 µg/mL.

    • Annexin V-FITC (for apoptosis detection) according to the manufacturer's instructions.

    • Caspase-3/7 Green Reagent (for apoptosis detection) according to the manufacturer's instructions.

    • Propidium Iodide (optional, for dead cell exclusion) at a final concentration of 1 µg/mL.

  • Staining Procedure:

    • Carefully remove the treatment medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed Phosphate Buffered Saline (PBS).

    • Add 50 µL of the staining solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

High-Content Image Acquisition
  • Instrumentation: Use a high-content imaging system (e.g., Thermo Scientific CellInsight CX7, Molecular Devices ImageXpress Micro).

  • Image Acquisition Settings:

    • Objective: 10x or 20x magnification.

    • Channels:

      • DAPI channel (for Hoechst 33342)

      • FITC channel (for Annexin V-FITC)

      • Green channel (for Caspase-3/7 Green Reagent)

    • Autofocus: Use a laser-based or image-based autofocusing mechanism to ensure high-quality images.

    • Image Capture: Acquire images from at least four different fields per well to ensure robust statistical analysis.

Image Analysis
  • Software: Utilize high-content imaging analysis software (e.g., CellProfiler, Thermo Scientific HCS Studio, Molecular Devices MetaXpress).

  • Primary Object Identification (Nuclei):

    • Use the DAPI channel to identify individual nuclei.

    • Apply an intensity threshold and size-based filtering to distinguish nuclei from background and debris.

  • Secondary Object Identification (Cytoplasm/Cell Body):

    • Define the cell boundaries by propagating outwards from the identified nuclei.

  • Feature Extraction:

    • Apoptosis:

      • Measure the mean fluorescence intensity of Annexin V-FITC at the cell membrane.

      • Measure the mean fluorescence intensity of the Caspase-3/7 Green Reagent in the cytoplasm.

      • Gate cell populations based on intensity thresholds to classify them as apoptotic or non-apoptotic.

    • Cell Cycle:

      • Measure the integrated nuclear intensity of the Hoechst 33342 signal.

      • Generate a histogram of the integrated nuclear intensity to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_imaging Image Acquisition & Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of This compound treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h stain_cells Stain with Hoechst, Annexin V, and Caspase-3/7 Reagent incubate_48h->stain_cells incubate_stain Incubate for 30-60 min stain_cells->incubate_stain acquire_images Acquire Images on High-Content Imager incubate_stain->acquire_images analyze_images Analyze Images to Quantify Apoptosis & Cell Cycle acquire_images->analyze_images

Caption: Experimental workflow for high-content imaging analysis.

p53_pathway compound Ethyl Imidazo[1,2-a]pyridine- 8-carboxylate dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 bax Bax Expression p53->bax cdk CDK Inhibition p21->cdk g1_arrest G1 Cell Cycle Arrest cdk->g1_arrest apoptosis Apoptosis bax->apoptosis

Caption: Putative p53-mediated signaling pathway.

data_analysis_pipeline cluster_input Image Input cluster_processing Image Processing cluster_quantification Feature Extraction cluster_output Data Output raw_images Raw Images (DAPI, FITC, Green) illum_correction Illumination Correction raw_images->illum_correction segmentation Image Segmentation (Nuclei & Cells) illum_correction->segmentation measure_intensity Measure Intensity (Annexin V, Caspase-3/7) segmentation->measure_intensity measure_morphology Measure Nuclear Intensity (Hoechst) segmentation->measure_morphology apoptosis_gating Apoptosis Classification measure_intensity->apoptosis_gating cell_cycle_gating Cell Cycle Profiling measure_morphology->cell_cycle_gating quant_data Quantitative Data Tables apoptosis_gating->quant_data cell_cycle_gating->quant_data

Caption: High-content imaging data analysis pipeline.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anti-inflammatory properties.[1][2] These compounds have been shown to modulate key inflammatory pathways, making them attractive candidates for the development of novel anti-inflammatory therapeutics.[1][3][4] This document provides a detailed protocol for the comprehensive evaluation of the anti-inflammatory effects of novel imidazo[1,2-a]pyridine compounds, encompassing both in vitro and in vivo methodologies. The protocols described herein are designed to assess the cytotoxicity, anti-inflammatory efficacy, and underlying mechanisms of action of these compounds.

Experimental Workflow

A systematic approach is crucial for the effective evaluation of novel anti-inflammatory compounds. The workflow begins with initial in vitro screening for cytotoxicity and anti-inflammatory activity, followed by more detailed mechanistic studies and culminating in in vivo validation of promising candidates.

Experimental Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies (In Vitro) cluster_2 In Vivo Validation A Compound Synthesis (Imidazo[1,2-a]pyridine derivatives) B Cytotoxicity Assay (MTT Assay) A->B C Primary Anti-inflammatory Screening (LPS-stimulated RAW 264.7 Macrophages) B->C Non-toxic concentrations D Nitric Oxide (NO) Assay (Griess Assay) C->D E Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) C->E F Gene Expression Analysis (qPCR for iNOS, COX-2) D->F E->F G Signaling Pathway Analysis (Western Blot for NF-κB, MAPK pathways) F->G H Acute Inflammation Model (Carrageenan-Induced Paw Edema) G->H Promising Candidates I Vascular Permeability Model (Acetic Acid-Induced Vascular Permeability) H->I J Data Analysis & Lead Optimization I->J

Caption: A general experimental workflow for the evaluation of anti-inflammatory compounds.

In Vitro Evaluation Protocols

In vitro assays are fundamental for the initial screening and mechanistic elucidation of anti-inflammatory compounds in a controlled environment.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. This assay is crucial to determine the non-toxic concentrations of the imidazo[1,2-a]pyridine compounds for subsequent anti-inflammatory assays.

Protocol:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[6]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at 1 × 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of the imidazo[1,2-a]pyridine compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[6]

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.[6] A standard curve using sodium nitrite is used to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant.

Protocol:

  • Seed and treat RAW 264.7 cells with the test compounds and/or LPS as described in the Griess assay.

  • Collect the cell culture supernatant after 24 hours of stimulation.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[1][3][4]

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect and quantify the expression levels of key proteins involved in inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This helps to elucidate the mechanism of action of the anti-inflammatory compounds.

Protocol:

  • Culture and treat RAW 264.7 cells as previously described.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities and normalize to a loading control like β-actin or GAPDH.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds, including imidazo[1,2-a]pyridines, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][3][4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8][9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[8]

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkBa_p->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_translocation->Gene_expression Compound Imidazo[1,2-a]pyridine Compound->IKK Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[12][13] It comprises several subfamilies, including p38, JNK, and ERK.[13] Inflammatory stimuli activate a phosphorylation cascade that ultimately leads to the activation of these MAPKs.[13] Activated MAPKs, in turn, phosphorylate various transcription factors, leading to the expression of inflammatory mediators.[14][15]

MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Transcription_Factors Transcription Factor Activation (e.g., AP-1) MAPK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation Compound Imidazo[1,2-a]pyridine Compound->MAP2K Inhibition

Caption: Overview of the MAPK signaling cascade in inflammation.

In Vivo Evaluation Protocols

In vivo models are essential to confirm the anti-inflammatory efficacy of the lead compounds in a whole-organism context.[16][17]

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and reproducible model of acute inflammation.[18][19] Subplantar injection of carrageenan induces a biphasic edema. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is associated with the production of prostaglandins and is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol:

  • Divide Wistar rats into groups (e.g., vehicle control, positive control like Indomethacin, and different doses of the test compound).

  • Administer the imidazo[1,2-a]pyridine compounds or controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Acetic Acid-Induced Vascular Permeability in Mice

Principle: This model assesses the ability of a compound to inhibit the increase in vascular permeability induced by an inflammatory agent.[20] Intraperitoneal injection of acetic acid causes an increase in peritoneal fluid leakage, which can be quantified by the extravasation of a dye.

Protocol:

  • Group Swiss albino mice and administer the test compounds or controls.

  • After 30 minutes, inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

  • Immediately after the acetic acid injection, administer Evans blue dye (10 mg/kg) intravenously.[18]

  • After 30 minutes, sacrifice the mice and collect the peritoneal fluid by washing the peritoneal cavity with saline.[18]

  • Centrifuge the fluid and measure the absorbance of the supernatant at 610 nm to quantify the dye concentration.

  • A reduction in the dye concentration in the peritoneal fluid indicates an inhibition of vascular permeability.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., t-test or ANOVA).

Table 1: In Vitro Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Compounds on LPS-stimulated RAW 264.7 Macrophages
CompoundConcentration (µM)Cell Viability (%)NO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle Control -100 ± 5.2000
Positive Control (e.g., Dexamethasone) 1098 ± 4.585 ± 6.192 ± 5.388 ± 4.9
Compound X 199 ± 3.815 ± 2.520 ± 3.118 ± 2.8
1097 ± 4.155 ± 4.762 ± 5.058 ± 4.2
2595 ± 5.078 ± 5.985 ± 6.281 ± 5.5
Compound Y 1101 ± 4.212 ± 2.118 ± 2.915 ± 2.4
1098 ± 3.951 ± 4.358 ± 4.853 ± 3.9
2596 ± 4.872 ± 5.580 ± 5.875 ± 5.1
Table 2: In Vivo Anti-inflammatory Effects of Imidazo[1,2-a]pyridine Compounds
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hVascular Permeability Inhibition (%)
Vehicle Control -00
Positive Control (Indomethacin) 1052 ± 4.845 ± 4.1
Compound X 1035 ± 3.928 ± 3.5
2558 ± 5.149 ± 4.6
Compound Y 1031 ± 3.525 ± 3.1
2555 ± 4.942 ± 4.0

Conclusion

The systematic application of these detailed protocols will facilitate the comprehensive evaluation of novel imidazo[1,2-a]pyridine compounds for their anti-inflammatory potential. This integrated approach, combining in vitro screening, mechanistic studies, and in vivo validation, is essential for the identification and characterization of promising lead candidates for the development of new anti-inflammatory drugs. The careful execution of these assays and clear presentation of data will provide a robust foundation for advancing these compounds through the drug discovery pipeline.

References

Application Notes: Ethyl Imidazo[1,2-a]pyridine-8-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including antitubercular and anticancer properties.[1][2][3][4][5] Ethyl imidazo[1,2-a]pyridine-8-carboxylate, as a key derivative, presents an attractive starting point for fragment-based drug discovery (FBDD). Its relatively low molecular weight, synthetic tractability, and documented biological relevance make it an ideal fragment for screening against various therapeutic targets.[6][7][8] This document provides detailed application notes and protocols for the utilization of this compound in an FBDD workflow.

Physicochemical Properties of the Core Fragment

To be effective in FBDD, a fragment should adhere to the "Rule of Three." While specific experimental data for this compound is not provided in the search results, its properties can be estimated based on its structure and are expected to align with these principles.

PropertyGuideline (Rule of Three)Estimated Value for this compound
Molecular Weight≤ 300 Da~190.19 Da
cLogP≤ 3~1.5-2.5
Hydrogen Bond Donors≤ 30
Hydrogen Bond Acceptors≤ 33 (2 N atoms, 1 carbonyl O)
Rotatable Bonds≤ 32

Experimental Protocols

1. Synthesis of this compound and Derivatives

The synthesis of the imidazo[1,2-a]pyridine core is adaptable for creating a library of related fragments. A general multi-step synthetic methodology can be employed.[6]

Protocol: Synthesis of this compound

  • Step 1: Condensation. A condensation reaction between 2-aminonicotinic acid and a suitable bromo- or chloro-acetaldehyde in an environmentally friendly solvent like ethanol.

  • Step 2: Esterification. The resulting imidazo[1,2-a]pyridine-8-carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the ethyl ester.

  • Step 3: Purification. The final product is purified using column chromatography on silica gel.

For creating a fragment library, variations can be introduced at different positions of the imidazo[1,2-a]pyridine ring through the use of substituted 2-aminonicotinic acids or by subsequent functionalization reactions.[7][9]

2. Fragment Screening Protocol: A General Biophysical Approach (e.g., Surface Plasmon Resonance - SPR)

This protocol outlines a general approach for screening this compound and its derivatives against a target protein of interest.

  • Immobilization of Target Protein: The target protein is immobilized on a sensor chip (e.g., CM5 chip).

  • Fragment Solution Preparation: A stock solution of this compound is prepared in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility) at a concentration range of 10 µM to 1 mM.

  • SPR Analysis:

    • The fragment solution is injected over the sensor chip surface.

    • Binding is monitored in real-time by measuring the change in the refractive index at the chip surface.

    • The association and dissociation phases are recorded to determine the binding affinity (KD), and the on-rate (ka) and off-rate (kd).

  • Data Analysis: The sensorgrams are analyzed using appropriate software to determine the binding kinetics and affinity. Hits are identified as fragments that show a concentration-dependent binding response.

3. Fragment Elaboration and Optimization

Once a hit is identified, the next step is to elaborate the fragment to improve its potency and drug-like properties. This can be achieved through synthetic chemistry, guided by structural biology techniques like X-ray crystallography or NMR spectroscopy to understand the binding mode of the fragment.

Protocol: Structure-Activity Relationship (SAR) by Analogue Synthesis

Based on the initial hit, a series of analogues are synthesized to explore the SAR. For this compound, modifications can be made at various positions of the heterocyclic ring system. For instance, different substituents can be introduced at the C2, C3, C5, C6, and C7 positions to probe interactions with the target protein.[1][4]

4. Biological Evaluation: In Vitro Assays

The synthesized analogues are then evaluated in relevant in vitro biological assays to determine their functional activity. For example, if the target is a protein kinase, a kinase inhibition assay would be performed.

Protocol: General Kinase Inhibition Assay

  • Assay Principle: A luminescent ATP detection assay can be used to measure the amount of ATP remaining in the reaction after kinase activity.

  • Procedure:

    • The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds (derived from the fragment hit).

    • The kinase reaction is allowed to proceed for a set time.

    • A reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values (concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated from the dose-response curves.

Data Presentation

Table 1: Hypothetical Screening Data for this compound against a Target Kinase

Fragment IDStructureMolecular Weight (Da)KD (µM) from SPRIC50 (µM) in Kinase AssayLigand Efficiency (LE)
F1This compound190.19250>5000.25
F2Analogue with C2-methyl substitution204.221503000.28
F3Analogue with C7-chloro substitution224.64801200.32

Ligand Efficiency (LE) is calculated as: LE = (1.37/N) * pIC50, where N is the number of non-hydrogen atoms.

Visualizations

FBDD_Workflow cluster_0 Fragment Library Preparation cluster_1 Screening cluster_2 Hit Validation & Elaboration cluster_3 Lead Optimization Frag_Lib This compound & Derivatives Screening Biophysical Screening (e.g., SPR) Frag_Lib->Screening Hit_Val Hit Validation (Orthogonal Assays) Screening->Hit_Val Structure Structural Biology (X-ray, NMR) Hit_Val->Structure SAR SAR by Synthesis Structure->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Fragment-Based Drug Discovery Workflow.

Synthesis_Workflow Start 2-Aminonicotinic Acid + Chloroacetaldehyde Condensation Condensation Start->Condensation Intermediate Imidazo[1,2-a]pyridine-8-carboxylic Acid Condensation->Intermediate Esterification Esterification (Ethanol, Acid Catalyst) Intermediate->Esterification Product This compound Esterification->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Fragment Purification->Final_Product

Caption: Synthesis of the Core Fragment.

Screening_Cascade Library Fragment Library Primary_Screen Primary Screen (e.g., SPR, MST) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Orthogonal_Screen Orthogonal Screen (e.g., NMR, ITC) Hits->Orthogonal_Screen Validated_Hits Validated Hits Orthogonal_Screen->Validated_Hits Functional_Assay Functional Assay (e.g., Enzyme Inhibition) Validated_Hits->Functional_Assay Confirmed_Hits Confirmed Hits for Elaboration Functional_Assay->Confirmed_Hits

Caption: Fragment Screening Cascade.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl imidazo[1,2-a]pyridine-8-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Yield of this compound

Question: I am attempting to synthesize this compound via the cyclocondensation of ethyl 2-aminonicotinate with an α-halo carbonyl compound, but I am observing very low to no product yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in this synthesis can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Below is a systematic guide to troubleshooting this issue.

1. Quality and Purity of Starting Materials:

  • Ethyl 2-aminonicotinate: Ensure the starting material is pure and dry. Impurities can interfere with the reaction. Consider recrystallization or column chromatography if the purity is questionable.

  • α-Halo Carbonyl Compound (e.g., Chloroacetaldehyde or Ethyl Bromopyruvate): These reagents can be unstable. Use freshly opened or purified reagents. For instance, chloroacetaldehyde is often supplied as an aqueous solution and should be handled accordingly, or freshly prepared.

2. Reaction Conditions:

  • Solvent: The choice of solvent is critical. While alcohols like ethanol can be effective, aprotic polar solvents such as DMF or acetonitrile might be preferable to avoid side reactions.[1] Ensure the solvent is anhydrous, as water can hydrolyze the ester and interfere with the cyclization.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of starting materials or the product. Optimization of the reaction temperature is recommended. Start with refluxing ethanol or acetonitrile and monitor the reaction progress by TLC.

  • Base: The presence of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can be beneficial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

3. Potential Side Reactions:

  • Polymerization of the α-halo carbonyl compound: This is a common issue, especially with reagents like chloroacetaldehyde. Using it in situ or adding it slowly to the reaction mixture can mitigate this.

  • Formation of regioisomers: While the 8-carboxylate is the expected product from ethyl 2-aminonicotinate, other isomers are possible depending on the specific reactants and conditions. Characterization of any byproducts by NMR and MS is crucial.

Troubleshooting Workflow for Low Yield

Below is a DOT language script for a logical workflow to troubleshoot low yield in the synthesis.

Troubleshooting_Workflow start Low or No Yield Observed check_sm Verify Purity of Starting Materials (Ethyl 2-aminonicotinate, α-halo carbonyl) start->check_sm purify_sm Purify Starting Materials (Recrystallization, Chromatography) check_sm->purify_sm Impure check_conditions Review Reaction Conditions (Solvent, Temperature, Base) check_sm->check_conditions Pure purify_sm->check_conditions optimize_conditions Systematically Optimize Conditions (Solvent Screen, Temperature Gradient, Base Screen) check_conditions->optimize_conditions Suboptimal check_side_reactions Analyze for Side Reactions (TLC, LC-MS, NMR of crude mixture) check_conditions->check_side_reactions Optimal optimize_conditions->check_side_reactions modify_protocol Modify Protocol to Minimize Side Reactions (e.g., slow addition of reagent) check_side_reactions->modify_protocol Side Products Detected success Improved Yield check_side_reactions->success No Side Products modify_protocol->success

A logical workflow for troubleshooting low synthesis yield.
Alternative Synthetic Route: Palladium-Catalyzed Carbonylation

Question: I am considering an alternative route to synthesize this compound starting from 8-iodo-imidazo[1,2-a]pyridine. What are the key parameters to consider for a successful palladium-catalyzed carbonylation?

Answer:

Palladium-catalyzed carbonylation is a powerful method for introducing the ethyl carboxylate group.[1] Success hinges on careful control of several experimental parameters.

1. Catalyst System:

  • Palladium Source: Pd(OAc)₂, PdCl₂(PPh₃)₂, or other common palladium catalysts can be used.

  • Ligand: The choice of phosphine ligand is crucial. Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.

  • Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is sufficient. Higher loadings may be necessary for less reactive substrates.

2. Reaction Conditions:

  • Carbon Monoxide (CO) Pressure: This reaction requires a CO atmosphere. The pressure can range from atmospheric to several bars. Higher pressures generally lead to faster reactions but require specialized equipment.

  • Solvent: Anhydrous ethanol is the reactant and can also serve as the solvent. Other inert, high-boiling solvents like DMF or dioxane can be used in combination with ethanol.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydroiodic acid formed.

  • Temperature: The reaction typically requires heating, often in the range of 80-120 °C.

3. Potential Issues:

  • Dehalogenation: A common side reaction is the reduction of the starting iodide to the corresponding imidazo[1,2-a]pyridine. This can be minimized by ensuring a sufficient CO pressure and catalyst activity.

  • Incomplete Conversion: If the reaction stalls, it could be due to catalyst deactivation or insufficient temperature/pressure.

  • Hydrolysis: The presence of water can lead to the formation of the corresponding carboxylic acid instead of the ethyl ester.

Signaling Pathway for Palladium-Catalyzed Carbonylation

The following DOT script illustrates the catalytic cycle for the palladium-catalyzed carbonylation of an aryl iodide.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-CO-Pd(II)-I(L2) Ar-CO-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->Ar-CO-Pd(II)-I(L2) CO Insertion Ar-CO-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination (+ HI) Ar-CO-OEt Ethyl Ester Product Ar-CO-Pd(II)-I(L2)->Ar-CO-OEt Alcoholysis (EtOH) HI HI

Catalytic cycle for palladium-catalyzed carbonylation.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReference
Cyclocondensation3-Iodo-2-aminopyridineChloroacetaldehyde84-91% (for 8-iodo derivative)[1]
Solid-Phase SynthesisBoc-protected 2-aminonicotinic acidα-Haloketones50-65% (on resin)[2]
Pd-Catalyzed Carbonylation8-Iodo-imidazo[1,2-a]pyridinePd catalyst, CO, EthanolVaries[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Iodo-imidazo[1,2-a]pyridine (Precursor for Carbonylation)

This protocol is adapted from the synthesis of similar iodo-imidazo[1,2-a]pyridines.[1]

  • To a solution of 3-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 8-iodo-imidazo[1,2-a]pyridine.

Protocol 2: Palladium-Catalyzed Carbonylation to this compound

This is a general protocol for palladium-catalyzed alkoxycarbonylation.

  • To a pressure vessel, add 8-iodo-imidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., triethylamine, 3.0 eq) in anhydrous ethanol.

  • Seal the vessel, purge with carbon monoxide, and then pressurize with CO to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to 100-120 °C with stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the vessel to room temperature and carefully vent the CO.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield this compound.

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine-8-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridine-8-carboxamides. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain imidazo[1,2-a]pyridine-8-carboxamides?

A1: There are three main synthetic strategies for obtaining imidazo[1,2-a]pyridine-8-carboxamides:

  • Solid-Phase Synthesis: This method typically starts with a resin-bound 2-aminonicotinate, which is cyclized to form the imidazo[1,2-a]pyridine core, followed by cleavage with an amine to yield the desired carboxamide.[1] This approach is well-suited for generating libraries of compounds.

  • Palladium-Catalyzed Aminocarbonylation: This route involves the reaction of an 8-halo-imidazo[1,2-a]pyridine (commonly 8-iodo) with an amine and carbon monoxide in the presence of a palladium catalyst.[2]

  • Amide Coupling of Imidazo[1,2-a]pyridine-8-carboxylic Acid: This classic approach involves the synthesis of the corresponding carboxylic acid, which is then coupled with an amine using standard amide coupling reagents.

Q2: What are the key starting materials for these synthetic routes?

A2: Key starting materials include:

  • For Solid-Phase Synthesis: 2-aminonicotinic acid, a suitable resin (e.g., Rink amide resin), and various α-haloketones and amines.[1][3]

  • For Palladium-Catalyzed Aminocarbonylation: 8-iodo-imidazo[1,2-a]pyridine, which can be synthesized from the corresponding 3-iodo-2-aminopyridine and chloroacetaldehyde.[2]

  • For Amide Coupling: Imidazo[1,2-a]pyridine-8-carboxylic acid, which can be prepared from 2-aminonicotinic acid, and a variety of amines.

Q3: What are some common applications of imidazo[1,2-a]pyridine-8-carboxamides?

A3: Imidazo[1,2-a]pyridine-8-carboxamides are a class of compounds with significant interest in drug discovery. They have shown a range of biological activities, including acting as novel antimycobacterial agents against Mycobacterium tuberculosis.[4]

Troubleshooting Guides

Route 1: Solid-Phase Synthesis

Q: I am experiencing low yields during the cleavage step from the solid support. What could be the cause and how can I improve it?

A: Low cleavage yields in solid-phase synthesis can stem from several factors. Here are some common issues and potential solutions:

  • Incomplete Cleavage: The cleavage cocktail may not be effective for your specific peptide and resin combination.

    • Solution: For acid-labile resins like Rink amide, a standard cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS). However, for very hydrophobic products, precipitation on the resin can be an issue.[5] Consider using alternative cleavage cocktails or a low TFA/high TFA cleavage procedure.[6] For Sieber amide resins, a milder 1% TFA in Dichloromethane (DCM) is often used.[7]

  • Product Precipitation: Highly hydrophobic products may precipitate out of the cleavage solution and remain adsorbed to the resin beads.

    • Solution: Try using a "catch-and-release" purification strategy. After cleavage, dissolve the crude product in a solvent where it is soluble (e.g., a small amount of DMF or DMSO) and then precipitate it by adding a non-solvent like cold ether.

  • Steric Hindrance: The structure of the synthesized molecule might sterically hinder the access of the cleavage reagent to the linker.

    • Solution: Increase the cleavage time or temperature, but monitor for potential side product formation.

Q: My final product after cleavage is impure. What are the common impurities and how can I improve the purity?

A: Impurities in solid-phase synthesis can arise from incomplete reactions at various steps or from side reactions during cleavage.

  • Incomplete Deprotection or Coupling: Failure to completely remove protecting groups or to drive coupling reactions to completion will result in deletion sequences.

    • Solution: Use a monitoring technique like the Kaiser test to ensure complete coupling. Double coupling cycles for sterically hindered amino acids can be beneficial.

  • Side Reactions during Cleavage: Scavengers in the cleavage cocktail are crucial to prevent side reactions, especially with sensitive amino acids.

    • Solution: Ensure your cleavage cocktail contains appropriate scavengers. For example, TIPS is used to scavenge carbocations.

  • Purification Strategy: Standard purification methods may not be sufficient.

    • Solution: After cleavage and precipitation, purify the crude product by flash column chromatography on silica gel.[1] For removal of excess amines after cleavage, solid-supported liquid-liquid extraction (SLE) can be an effective method.[1]

Route 2: Palladium-Catalyzed Aminocarbonylation

Q: I am observing the formation of an α-ketoamide byproduct in my aminocarbonylation reaction. How can I suppress this side reaction?

A: The formation of α-ketoamides is a known side reaction in palladium-catalyzed double carbonylation.[8] Here’s how you can promote the formation of the desired amide:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical for selectivity.

    • Solution: While Pd(OAc)₂/PPh₃ systems can be used, bidentate phosphine ligands like Xantphos have been shown to be more efficient in selectively producing carboxamides over α-ketoamides, especially under atmospheric CO pressure.[9]

  • Reaction Conditions: Temperature, pressure, and solvent can influence the reaction outcome.

    • Solution: Lowering the carbon monoxide pressure can favor the formation of the monocarbonylated product (amide). Running the reaction at atmospheric pressure is often sufficient.[9] Optimization of temperature and solvent may also be necessary; DMF is a commonly used solvent.

Q: My palladium catalyst seems to be deactivating, leading to low conversion. What are the possible reasons and solutions?

A: Catalyst deactivation can be a significant issue in palladium-catalyzed reactions.

  • Catalyst Poisoning: Impurities in the starting materials, solvents, or gases can poison the catalyst.

    • Solution: Ensure all reagents and solvents are of high purity and that the carbon monoxide gas is clean.

  • Catalyst Agglomeration: Heterogeneous catalysts can agglomerate, reducing their active surface area.

    • Solution: If using a supported catalyst, ensure proper stirring and reaction conditions to maintain catalyst dispersion. For homogeneous catalysts, ligand choice is crucial to stabilize the active catalytic species.

  • Catalyst Leaching and Recycling: For heterogeneous catalysts, palladium may leach into the solution, reducing the recyclability and efficiency.

    • Solution: Using a supported ionic liquid phase (SILP) catalyst can improve recyclability and minimize palladium leaching.[2]

Route 3: Amide Coupling from Carboxylic Acid

Q: My amide coupling reaction is giving a low yield. How can I optimize the reaction?

A: Low yields in amide coupling reactions are common and can often be addressed by optimizing the coupling reagents and reaction conditions.

  • Choice of Coupling Reagent: The effectiveness of coupling reagents can vary significantly depending on the substrates.

    • Solution: For electron-deficient amines or sterically hindered substrates, more powerful coupling reagents are often required. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a highly effective system.[10][11] Other common reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).[12][13]

  • Reaction Conditions: Solvent, temperature, and reaction time play a crucial role.

    • Solution: Anhydrous aprotic solvents like DMF or DCM are typically used.[10] Reactions are often started at 0°C and then allowed to warm to room temperature. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time, which can range from a few hours to overnight.[10]

  • Acid-Base Chemistry: The direct reaction between a carboxylic acid and an amine can be slow due to the formation of a stable ammonium carboxylate salt.

    • Solution: The use of a coupling reagent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The addition of a non-nucleophilic base is necessary to deprotonate the amine and neutralize any acidic byproducts.

Quantitative Data Presentation

Table 1: Comparison of Amide Coupling Reagents for Challenging Substrates

Coupling ReagentAdditiveBaseSolventTypical Yield RangeReference
HATU-DIPEADMFGood to Excellent[10][11]
EDCHOBtDIPEADCM/DMFModerate to Good[10][13]
BOP-ClEt₃NCH₂Cl₂Moderate[13]
DCCDMAPDMF/DCMGood[12]

Table 2: Influence of Ligand on Selectivity in Palladium-Catalyzed Aminocarbonylation

Palladium SourceLigandCO PressureProduct Selectivity (Amide:α-ketoamide)Reference
Pd(OAc)₂PPh₃40 barLower selectivity for amide[9]
Pd(OAc)₂XantPhos1 barHigh selectivity for amide[9]

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic Acid

This protocol describes the initial step for the amide coupling route, starting from 2-aminonicotinic acid.

  • Reaction Setup: In a round-bottom flask, suspend 2-aminonicotinic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an α-haloacetaldehyde or a precursor (e.g., chloroacetaldehyde dimethyl acetal) (1.1 equivalents) to the suspension.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude imidazo[1,2-a]pyridine-8-carboxylic acid.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent system like ethanol/water.

Protocol 2: Amide Coupling using HATU/DIPEA

This protocol describes the formation of the 8-carboxamide from the corresponding carboxylic acid.

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.5 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amine: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 3: Palladium-Catalyzed Aminocarbonylation of 8-Iodo-imidazo[1,2-a]pyridine

This protocol outlines the synthesis of the 8-carboxamide via a palladium-catalyzed reaction.

  • Synthesis of 8-Iodo-imidazo[1,2-a]pyridine: Synthesize the starting material by reacting 3-iodo-2-aminopyridine with chloroacetaldehyde in ethanol under reflux. The product can be isolated by filtration after cooling.[2]

  • Reaction Setup: In a pressure vessel, combine 8-iodo-imidazo[1,2-a]pyridine (1 equivalent), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like XantPhos, 2-5 mol%), and the desired amine (1.5-2 equivalents) in a solvent such as DMF.

  • Reaction Conditions: Pressurize the vessel with carbon monoxide (1-10 bar) and heat the reaction mixture to 80-120 °C for 4-24 hours.

  • Work-up and Isolation: After cooling to room temperature, vent the CO pressure. Dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Solid-Phase Synthesis cluster_route2 Route 2: Pd-Catalyzed Aminocarbonylation cluster_route3 Route 3: Amide Coupling 2-Aminonicotinic Acid 2-Aminonicotinic Acid Resin Attachment Resin Attachment 2-Aminonicotinic Acid->Resin Attachment Resin Cyclization Cyclization Resin Attachment->Cyclization α-haloketone Cleavage with Amine Cleavage with Amine Cyclization->Cleavage with Amine Amine Product 1 Imidazo[1,2-a]pyridine-8-carboxamide Cleavage with Amine->Product 1 8-Iodo-imidazo[1,2-a]pyridine 8-Iodo-imidazo[1,2-a]pyridine Aminocarbonylation Aminocarbonylation 8-Iodo-imidazo[1,2-a]pyridine->Aminocarbonylation Amine, CO, Pd catalyst Product 2 Imidazo[1,2-a]pyridine-8-carboxamide Aminocarbonylation->Product 2 Imidazo[1,2-a]pyridine-8-carboxylic Acid Imidazo[1,2-a]pyridine-8-carboxylic Acid Amide Coupling Amide Coupling Imidazo[1,2-a]pyridine-8-carboxylic Acid->Amide Coupling Amine, Coupling Reagent Product 3 Imidazo[1,2-a]pyridine-8-carboxamide Amide Coupling->Product 3

Caption: Synthetic Routes to Imidazo[1,2-a]pyridine-8-carboxamide.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Side Product Formation Side Product Formation Start->Side Product Formation Optimize Cleavage Optimize Cleavage Cocktail/ Conditions Low Yield->Optimize Cleavage Solid-Phase Optimize Coupling Change Coupling Reagent/ Conditions Low Yield->Optimize Coupling Amide Coupling Change Catalyst/Ligand Change Catalyst/Ligand/ CO Pressure Low Yield->Change Catalyst/Ligand Carbonylation Improve Purification Improve Purification (Chromatography, SLE) Impure Product->Improve Purification Side Product Formation->Change Catalyst/Ligand Successful Synthesis Successful Synthesis Optimize Cleavage->Successful Synthesis Improve Purification->Successful Synthesis Optimize Coupling->Successful Synthesis Change Catalyst/Ligand->Successful Synthesis

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of imidazo[1,2-a]pyridine derivatives.

Column Chromatography Issues

Q1: My imidazo[1,2-a]pyridine derivative is streaking or "tailing" on the TLC plate and the silica gel column. What is the cause and how can I resolve this?

A1: Streaking or tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines on silica gel.

  • Possible Cause: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction can lead to slow, uneven movement of the compound, resulting in streaking. Overloading the column with too much crude product can also cause this effect.[2]

  • Solution: To minimize this interaction, you can add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v).[1][3] The triethylamine will compete with your compound for the acidic sites on the silica gel, allowing your product to move more uniformly down the column.

Q2: My compound will not move from the baseline/origin on the TLC plate, even when using a highly polar solvent system like 100% ethyl acetate.

A2: This indicates a very strong interaction with the silica gel or very low solubility in the eluent.

  • Possible Cause:

    • Highly Polar Compound: Your derivative may possess multiple polar functional groups that cause it to bind very strongly to the silica.

    • Ionic Form: The compound may be in a salt form (e.g., a hydrochloride salt), which is highly polar and will not elute with typical organic solvents.[1]

    • Insolubility: The compound may be insoluble in the eluent, preventing it from moving up the TLC plate.

  • Solution:

    • Check for Salt Form: If your reaction was performed under acidic conditions, consider a basic work-up (e.g., washing with saturated sodium bicarbonate solution) before chromatography to neutralize the compound.[1]

    • Increase Eluent Polarity: Add a small percentage of methanol (MeOH) to your eluent system (e.g., 1-10% MeOH in dichloromethane or ethyl acetate).[4] For particularly basic compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this mixture can be used in dichloromethane.[5]

    • Change Stationary Phase: If the compound is still immobile, consider switching to a different stationary phase like alumina, which is less acidic than silica gel.[4]

Q3: The separation between my desired product and an impurity is very poor (i.e., their Rf values are very close). How can I improve the separation?

A3: Poor separation occurs when the components of the mixture have very similar polarities.

  • Possible Cause: The impurity may be a regioisomer or a closely related byproduct.

  • Solution:

    • Optimize Solvent System: The key to good separation is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4.[4] Systematically test different solvent ratios (e.g., varying hexane/ethyl acetate ratios) and different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone).

    • Dry Loading: For compounds that are not very soluble in the initial eluent, a "dry loading" technique can improve resolution. Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully loaded onto the top of your column.[1]

Recrystallization Issues

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the impure compound or if the cooling is too rapid.

  • Possible Cause: The boiling point of the chosen solvent may be too high, or the solution may be cooling too quickly.

  • Solution:

    • Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent to ensure complete dissolution.[1]

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or a cloth to slow down the rate of cooling.[1]

    • Try a different solvent or a solvent pair. A good technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[1]

Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.

A2: This usually means the solution is not sufficiently saturated, or the nucleation process has not initiated.

  • Possible Cause: The solution is too dilute, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod. The small glass particles that are scraped off can act as nucleation sites.[1]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal ("seed crystal") to the solution to initiate crystallization.[1]

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure and then allow it to cool again.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for removing unreacted 2-aminopyridine from my crude product mixture?

A1: Unreacted 2-aminopyridine is a common impurity. Since it is a basic compound, an acid-base extraction is a highly effective and straightforward method for its removal.[6]

  • Method: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous ammonium chloride for acid-sensitive products). The basic 2-aminopyridine will react with the acid to form a water-soluble pyridinium salt, which will be extracted into the aqueous layer. The organic layer, containing your less basic imidazo[1,2-a]pyridine product, can then be washed with brine, dried, and concentrated.[6][7]

  • Troubleshooting Emulsions: If an emulsion forms between the organic and aqueous layers, adding a small amount of brine (saturated NaCl solution) can help to break it.[6]

Q2: My imidazo[1,2-a]pyridine derivative has poor solubility in common organic solvents. How can I purify it?

A2: Poor solubility can be a significant challenge.[8]

  • For Column Chromatography: Use the "dry loading" method described in the troubleshooting section.[1] You may also need to use more polar solvent systems, such as those containing methanol or acetonitrile.

  • For Recrystallization: Finding a suitable solvent is key. You may need to screen a wide range of solvents, including less common ones like ethanol, isopropanol, acetonitrile, or mixtures thereof.

  • Salt Formation: If the free base is poorly soluble, converting it to a salt (e.g., hydrochloride, mesylate) can significantly improve its solubility in polar solvents like water or methanol.[9] This can be useful for purification by recrystallization.

Q3: How can I remove residual palladium catalyst from my reaction mixture after a cross-coupling reaction?

A3: Palladium catalysts are common in the synthesis of functionalized imidazo[1,2-a]pyridines and their removal is crucial, especially in drug development.

  • Filtration through Celite: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove heterogeneous palladium catalysts like Pd/C and some precipitated palladium black.

  • Column Chromatography: Standard silica gel column chromatography is often effective at removing palladium residues, which tend to be highly polar and stick to the baseline.

  • Scavenger Resins: For very low residual palladium levels, specialized scavenger resins can be used. These are typically silica-based materials functionalized with thiol or amine groups that chelate the palladium, allowing it to be removed by filtration.

Data Presentation

Table 1: Typical Column Chromatography Conditions for Imidazo[1,2-a]pyridine Derivatives

Compound Class/Derivative TypeStationary PhaseEluent System (v/v)Reference(s)
General Imidazo[1,2-a]pyridinesSilica Gel (60-120 or 230-400 mesh)Hexane/Ethyl Acetate (gradient)[10][11]
Imidazo[1,2-a]pyridine-chromonesSilica GelHexanes/Ethyl Acetate (7:3)[10]
Substituted 2-phenylimidazo[1,2-a]pyridinesSilica GelDichloromethane/Ethyl Acetate (8:2)[12]
Basic Imidazo[1,2-a]pyridinesSilica GelHexane/Ethyl Acetate with 0.1-1% Triethylamine[1]

Table 2: Illustrative Aqueous Solubility of an Imidazo[1,2-a]pyridine as a Free Base and Various Salt Forms

Compound FormSolubility in Water (mg/mL) at 25°C
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1
(Data is illustrative and based on general principles of salt formation for solubility enhancement.[9])

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal eluent should give your desired product an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Select a column of appropriate size (a silica gel to crude product weight ratio of 30:1 to 100:1 is common).[1] Pack the column with silica gel as a slurry in the non-polar component of your eluent system (e.g., hexane). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, perform a dry load by adsorbing the product onto a small amount of silica gel.[1] Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should ideally be either insoluble or highly soluble in the solvent at all temperatures.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Imidazo[1,2-a]pyridine Product workup Aqueous Work-up (e.g., Acid/Base Extraction) crude->workup chromatography Column Chromatography workup->chromatography Significant Impurities or Similar Polarity Components recrystallization Recrystallization workup->recrystallization Product is a Solid with Different Solubility from Impurities analysis Purity Check (TLC, NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->chromatography Purity <95% analysis->recrystallization Purity <95% analysis->pure_product Purity >95% TLC_Streaking_Troubleshooting start Problem: Streaking/Tailing on TLC or Column cause1 Possible Cause 1: Compound is Basic start->cause1 cause2 Possible Cause 2: Column is Overloaded start->cause2 solution1 Solution: Add 0.1-1% Triethylamine to the Eluent cause1->solution1 solution2 Solution: Reduce the Amount of Crude Material Loaded cause2->solution2

References

identifying and minimizing byproducts in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Imidazo[1,2-a]pyridine Product

Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and the formation of stable byproducts.

Possible Cause Recommended Action Rationale
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Use a more efficient catalyst or increase catalyst loading.[1]Ensures the reaction proceeds to completion, maximizing the conversion of starting materials to the desired product.
Degradation of Reactants or Product - Lower the reaction temperature. - Use milder reaction conditions (e.g., less acidic or basic). - Decrease reaction time.Imidazo[1,2-a]pyridines and their precursors can be sensitive to harsh conditions. Milder conditions can prevent decomposition.
Formation of Stable Byproducts - Optimize reaction conditions (see byproduct-specific guides below). - Modify the work-up procedure to selectively remove byproducts.Shifting the reaction equilibrium to favor the desired product and efficient removal of side products will improve the isolated yield.
Problem 2: Presence of an Unexpected Side Product in Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction of an aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines. However, under certain conditions, side reactions can occur.

In some cases, particularly with aliphatic aldehydes, a competing Ugi-type four-component reaction can occur, leading to the formation of an acyclic Ugi product instead of the desired fused heterocycle.[2][3]

Troubleshooting Steps:

  • Confirmation of Byproduct Structure:

    • Mass Spectrometry (MS): The Ugi byproduct will have a molecular weight corresponding to the sum of the four components (aminopyridine, aldehyde, isocyanide, and the conjugate base of the acid catalyst, e.g., acetate from acetic acid).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the Ugi product will lack the characteristic signals of the imidazo[1,2-a]pyridine ring system and will instead show signals for an acyclic peptide-like structure.

  • Minimization Strategies:

    • Catalyst Choice: While Brønsted acids like acetic acid can promote the GBB reaction, they can also facilitate the Ugi reaction.[3] Consider using Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃, which can favor the GBB pathway.[3]

    • Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents like methanol can participate in the reaction and may favor the desired cyclization.[4]

    • Temperature Control: Running the reaction at elevated temperatures can sometimes favor the desired cyclization over the Ugi pathway. However, this should be optimized as higher temperatures can also lead to degradation.

Problem 3: Formation of Multiple Products in Ortoleva-King Type Reactions

The Ortoleva-King reaction and its variations are common methods for synthesizing 2-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and ketones or α-haloketones. A key challenge can be controlling the selectivity and avoiding the formation of multiple isomers or over-alkylated products.

Troubleshooting Steps:

  • Identification of Potential Byproducts:

    • Positional Isomers: Depending on the substitution pattern of the 2-aminopyridine, different regioisomers of the product can be formed.

    • Over-alkylation: The nitrogen atoms in the imidazo[1,2-a]pyridine core are nucleophilic and can potentially react further with the electrophile (e.g., α-haloketone), leading to quaternary ammonium salts.

    • N-Oxide Formation: If an oxidizing agent is present or formed in situ, the pyridine nitrogen can be oxidized to an N-oxide.

  • Minimization and Control Strategies:

    • Control of Stoichiometry: Carefully controlling the molar ratio of the reactants is crucial. Using a slight excess of the 2-aminopyridine can sometimes help to consume the electrophile and reduce over-alkylation.

    • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.

    • Choice of Base: In reactions involving α-haloketones, the choice of base can influence the reaction pathway. A non-nucleophilic base is often preferred to avoid side reactions with the electrophile.

    • Purification: Careful purification by column chromatography or recrystallization is often necessary to separate the desired product from isomeric byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Groebke-Blackburn-Bienaymé (GBB) synthesis of imidazo[1,2-a]pyridines?

A1: The most commonly reported byproduct is the acyclic Ugi-type product, which arises from a competing four-component reaction, especially when using aliphatic aldehydes.[2][3] This byproduct incorporates the acid catalyst into its structure.

Q2: How can I detect the formation of a Ugi-type byproduct?

A2: The most effective methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy . In LC-MS, you will observe a peak with a mass corresponding to the sum of all four reactants (aminopyridine, aldehyde, isocyanide, and the conjugate base of the acid catalyst). In the 1H NMR spectrum of the crude reaction mixture, the presence of signals that do not correspond to the desired imidazo[1,2-a]pyridine product, particularly in the amide and methine regions, can indicate the formation of the Ugi adduct.

Q3: What are the key parameters to control to minimize byproduct formation in the Ortoleva-King reaction?

A3: The key parameters to control are:

  • Stoichiometry of Reactants: Precise control over the molar ratios of the 2-aminopyridine and the ketone/α-haloketone is critical to avoid side reactions like over-alkylation.

  • Reaction Temperature: Temperature can significantly impact the selectivity of the reaction. Optimization is often required to find the balance between a reasonable reaction rate and minimal byproduct formation.

  • Choice of Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst (if used) can influence the reaction pathway and the formation of byproducts.

Q4: Are there any specific work-up procedures to remove common byproducts?

A4: Yes, standard purification techniques are generally effective:

  • Column Chromatography: This is a very common and effective method for separating the desired imidazo[1,2-a]pyridine from byproducts and unreacted starting materials.[5]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, often yielding a product of high purity.

  • Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can sometimes be used to separate them from non-basic byproducts. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product into the aqueous phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

Q5: Can you provide a general experimental protocol for the Groebke-Blackburn-Bienaymé reaction with a focus on minimizing byproducts?

A5: General Protocol:

  • To a solution of the 2-aminopyridine (1.0 equiv) and the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol), add the isocyanide (1.0 equiv).

  • Add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

To Minimize Byproducts:

  • Use a Lewis acid catalyst like Sc(OTf)₃ instead of a Brønsted acid, especially with aliphatic aldehydes.[3]

  • Carefully control the stoichiometry of the reactants.

  • Optimize the reaction temperature; start with room temperature and gradually increase if the reaction is slow.

Data Presentation

Table 1: Effect of Catalyst on Groebke-Blackburn-Bienaymé Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Sc(OTf)₃ (10)Methanol601285[3]
2Acetic Acid (20)Methanol601270 (with potential for Ugi byproduct)[3]
3NoneMethanol6024<10-

Experimental Protocols

A detailed experimental protocol for a typical Groebke-Blackburn-Bienaymé reaction is provided below.

Synthesis of 3-amino-2-phenylimidazo[1,2-a]pyridine

  • Materials: 2-aminopyridine, benzaldehyde, tert-butyl isocyanide, scandium(III) triflate, methanol, ethyl acetate, hexanes, silica gel.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol, 94 mg) and benzaldehyde (1.0 mmol, 106 mg) in methanol (5 mL).

    • Add tert-butyl isocyanide (1.0 mmol, 83 mg) to the solution.

    • Add scandium(III) triflate (0.1 mmol, 49 mg) to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure product.[5]

    • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Byproduct_Formation_GBB cluster_reactants Reactants cluster_catalyst Catalyst 2-Aminopyridine 2-Aminopyridine Imine Intermediate Imine Intermediate 2-Aminopyridine->Imine Intermediate Aldehyde Aldehyde Aldehyde->Imine Intermediate Isocyanide Isocyanide Desired Product Imidazo[1,2-a]pyridine Isocyanide->Desired Product Ugi Byproduct Acyclic Ugi Adduct Isocyanide->Ugi Byproduct Acid Acid Acid->Imine Intermediate Acid->Ugi Byproduct Imine Intermediate->Desired Product GBB Pathway Imine Intermediate->Ugi Byproduct Ugi Pathway (competing)

Caption: Competing pathways in the GBB reaction.

Experimental_Workflow Start Start Reaction Setup Set up imidazo[1,2-a]pyridine synthesis reaction Start->Reaction Setup Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction Setup->Reaction Monitoring Work-up Quench reaction and perform initial extraction Reaction Monitoring->Work-up Purification Purify crude product (Column Chromatography, Recrystallization) Work-up->Purification Characterization Analyze purified product and isolated byproducts (NMR, MS) Purification->Characterization Data Analysis Determine yield and byproduct ratio Characterization->Data Analysis Optimization Low Yield or High Byproducts? Data Analysis->Optimization Adjust Conditions Modify reaction parameters (catalyst, temp, solvent) Optimization->Adjust Conditions Yes End End Optimization->End No Adjust Conditions->Reaction Setup

Caption: Workflow for synthesis and optimization.

References

Technical Support Center: Enhancing Solubility of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl imidazo[1,2-a]pyridine-8-carboxylate. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic organic molecule. Based on the physicochemical properties of its isomers, it is expected to be a solid at room temperature with poor aqueous solubility. The presence of the ethyl ester group suggests better solubility in organic solvents. For in vitro assays requiring aqueous buffers, direct dissolution is often challenging and can lead to compound precipitation.

Q2: What is the recommended first-line solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[1][2] DMSO can dissolve a wide range of both polar and nonpolar compounds and is miscible with most aqueous-based cell culture media.[1]

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

High concentrations of DMSO can be toxic to cells and may interfere with assay components.[2][3] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[2] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments to account for any solvent effects.[2] Some sensitive cell lines may even show effects at concentrations as low as 0.1%.[3][4]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue. Here are a few strategies to mitigate precipitation:

  • Lower the final compound concentration: The most straightforward approach is to work at a lower final concentration of the compound in your assay.

  • Use a serial dilution strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out.

  • Incorporate co-solvents: In some cases, the addition of a small amount of another biocompatible co-solvent to the assay buffer can improve solubility.[5]

  • Explore the use of cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8][9]

Q5: Can I use other organic solvents besides DMSO?

While DMSO is the most common, other organic solvents like ethanol or methanol can also be used.[10] However, these may have different toxicity profiles and effects on your specific assay.[3][10] If you choose to use an alternative solvent, it is essential to perform thorough validation and include appropriate vehicle controls. Acetonitrile has been suggested as a relatively safe organic solvent at concentrations of 1% v/v or less in some in vitro drug metabolism studies.

Troubleshooting Guide

Issue 1: Compound is not fully dissolving in DMSO.
  • Possible Cause: The concentration of the stock solution is too high.

  • Troubleshooting Steps:

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.

    • If the compound still does not dissolve, prepare a new stock solution at a lower concentration.

Issue 2: Inconsistent results between experiments.
  • Possible Cause 1: Precipitation of the compound in the assay plate.

  • Troubleshooting Steps:

    • Visually inspect the wells of your assay plate under a microscope for any signs of precipitation.

    • Prepare fresh dilutions of your compound immediately before each experiment.

    • Consider one of the solubility enhancement techniques mentioned in FAQ Q4.

  • Possible Cause 2: Degradation of the compound in the stock solution.

  • Troubleshooting Steps:

    • Store DMSO stock solutions at -20°C or -80°C.[2]

    • Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Data Presentation

Table 1: Example of DMSO Concentration Effects on Cell Viability

Final DMSO Concentration in MediaCell Viability (%)
0% (Control)100
0.1%98 ± 3
0.5%95 ± 4
1.0%85 ± 6
2.0%60 ± 8
Note: These are example data and the actual effect will vary depending on the cell line and assay conditions.

Table 2: Comparison of Solubility Enhancement Methods (Hypothetical Data)

MethodMaximum Soluble Concentration in Aqueous BufferObservations
Direct Dissolution< 1 µMSignificant precipitation observed.
0.5% DMSO (from 10 mM stock)~10 µMMinor precipitation at higher concentrations.
1% Ethanol (from 10 mM stock)~5 µMSimilar to DMSO, potential for higher cytotoxicity.
5 mM HP-β-Cyclodextrin~50 µMClear solution, requires optimization of cyclodextrin concentration.
Note: These values are for illustrative purposes to demonstrate potential improvements.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required amount of this compound.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous assay buffer to create a concentrated stock solution (e.g., 50 mM).

  • Prepare the compound-cyclodextrin complex: a. Add the desired amount of this compound to the HP-β-CD solution. b. Stir or sonicate the mixture until the compound is dissolved. This may take some time.

  • Sterilize the final solution: Filter the solution through a 0.22 µm syringe filter.

  • Perform serial dilutions: Use the compound-cyclodextrin complex solution to perform serial dilutions in the assay buffer containing the same concentration of HP-β-CD to maintain equilibrium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation compound Weigh Compound dmso Add DMSO compound->dmso dissolve Vortex/Warm dmso->dissolve filter_stock Sterile Filter (0.22 µm) dissolve->filter_stock aliquot Aliquot & Store at -80°C filter_stock->aliquot thaw Thaw Aliquot aliquot->thaw Begin Experiment serial_dilution Serial Dilution in Assay Medium thaw->serial_dilution add_to_cells Add to Cells serial_dilution->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout

Caption: Workflow for preparing and using DMSO stock solutions in assays.

troubleshooting_logic start Compound Precipitates in Aqueous Buffer q1 Is the final concentration as low as possible? start->q1 sol1 Lower the final compound concentration q1->sol1 No q2 Are you performing a single large dilution? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved sol1->end_node sol2 Use a serial dilution method in assay buffer q2->sol2 Yes q3 Have you tried solubility enhancers? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Consider using cyclodextrins or co-solvents q3->sol3 No a3_no No sol3->end_node

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with imidazo[1,2-a]pyridine compounds and encountering challenges with their cell permeability. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you address these issues in your experiments.

Troubleshooting Guides

Issue 1: Low Cellular Activity Despite High Potency in Biochemical Assays

Possible Cause: The most common reason for this discrepancy is poor cell permeability of the imidazo[1,2-a]pyridine compound. The compound may be highly effective at interacting with its target protein in a cell-free system but is unable to reach its intracellular target in a cellular context.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP): Imidazo[1,2-a]pyridines with very high or very low LogP values tend to have poor permeability. Aim for a balanced LogP, typically in the range of 1-3 for optimal passive diffusion.

    • Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor membrane permeability.[1] Consider chemical modifications to reduce the PSA.

    • Molecular Weight (MW): Larger molecules (>500 Da) often exhibit lower permeability.

    • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can increase solubility in aqueous media but may hinder membrane crossing.

  • Perform a Permeability Assay:

    • Start with a PAMPA (Parallel Artificial Membrane Permeability Assay): This is a quick and cost-effective way to assess the passive diffusion of your compound.

    • Follow up with a Caco-2 Permeability Assay: This is the gold standard for predicting in vivo intestinal absorption and will provide a more comprehensive picture of permeability, including the potential for active transport and efflux.[2]

  • Chemical Modification Strategies:

    • Introduce Lipophilic Groups: Adding small, lipophilic substituents to the imidazo[1,2-a]pyridine core can enhance membrane partitioning.

    • Mask Polar Groups: If your compound has highly polar functional groups (e.g., carboxylic acids, hydroxyls), consider prodrug strategies such as esterification to temporarily mask these groups and improve membrane transit.

    • Reduce Hydrogen Bonding Capacity: Strategically replace hydrogen bond donors with groups that cannot participate in hydrogen bonding.

    • Scaffold Hopping: In some cases, it may be necessary to explore alternative scaffolds that retain the key pharmacophoric features but have more favorable physicochemical properties.

Issue 2: High Efflux Ratio Observed in Caco-2 Assay

Possible Cause: An efflux ratio significantly greater than 2 in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[3] This means the compound can enter the cell but is actively pumped out, preventing it from reaching its target.

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement:

    • Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[3] A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize and test a series of analogs to identify the structural features responsible for the interaction with the efflux transporter.

    • Modifications that can reduce P-gp efflux include:

      • Reducing the number of hydrogen bond acceptors.

      • Introducing a certain degree of conformational rigidity.

      • Altering the overall charge distribution of the molecule.

  • Co-administration with an Efflux Inhibitor:

    • For in vivo studies, it may be possible to co-administer your compound with a known efflux inhibitor to increase its bioavailability. However, this approach can be complex due to potential drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the cell permeability of my imidazo[1,2-a]pyridine compound?

A1: A good first step is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[4][5] This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective way to rank a series of compounds and identify those with the most promising passive permeability.

Q2: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What could be the reason?

A2: This discrepancy often points to the involvement of active efflux transporters. The PAMPA assay only measures passive diffusion, while the Caco-2 assay uses a cell monolayer that expresses various transporters, including efflux pumps like P-gp.[5][6] Your compound may be able to passively diffuse across a lipid membrane but is actively removed from the Caco-2 cells. To confirm this, you should perform a bidirectional Caco-2 assay and calculate the efflux ratio.

Q3: What are some key structural modifications to the imidazo[1,2-a]pyridine scaffold that can improve cell permeability?

A3: Several structural modifications can be explored:

  • At the 2-position: Introducing aryl groups can modulate lipophilicity.

  • At the 3-position: Amide and sulfonamide derivatives are common. The nature of the substituent on the amide or sulfonamide can be varied to fine-tune permeability.

  • On the pyridine ring: Substitution with halogens or small alkyl groups can impact lipophilicity and electronic properties.

  • Introduction of polar groups: While seemingly counterintuitive, the strategic placement of polar groups can sometimes improve permeability by disrupting aggregation or improving interaction with membrane components.

Q4: What are acceptable Papp values in a Caco-2 assay?

A4: Generally, Papp values are categorized as follows:

  • Low Permeability: < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 - 10 x 10⁻⁶ cm/s

  • High Permeability: > 10 x 10⁻⁶ cm/s[7]

These are general guidelines, and the desired permeability will depend on the therapeutic target and intended route of administration.

Quantitative Data Summary

The following table summarizes physicochemical properties and permeability data for a hypothetical series of imidazo[1,2-a]pyridine analogs to illustrate structure-permeability relationships.

Compound IDR1-substituent (at 2-position)R2-substituent (at 3-position)MW ( g/mol )cLogPTPSA (Ų)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B/A)
IMP-001Phenyl-H194.232.530.58.51.2
IMP-002Phenyl-CONH₂237.261.873.62.11.5
IMP-0034-Chlorophenyl-H228.683.230.512.31.1
IMP-004Phenyl-COOH238.232.167.70.51.8
IMP-005Phenyl-CONH(CH₃)251.292.273.64.63.5

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of imidazo[1,2-a]pyridine compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 10% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS

Methodology:

  • Prepare the PAMPA plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated.

  • Prepare the acceptor plate: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Prepare the donor solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Assemble the PAMPA sandwich: Place the lipid-coated filter plate onto the acceptor plate.

  • Add the donor solution: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubate: Cover the plate and incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Sample analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))

Where:

  • Vd = Volume of the donor well

  • Va = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [drug]acceptor = Concentration of the drug in the acceptor well

  • [drug]equilibrium = Equilibrium concentration

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the permeability and potential for active efflux of imidazo[1,2-a]pyridine compounds.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be very low.

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound to the apical (upper) chamber (donor).

    • Add fresh HBSS to the basolateral (lower) chamber (receiver).

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of appearance of the compound in the receiver chamber

  • A = Surface area of the membrane

  • C₀ = Initial concentration of the compound in the donor chamber

The efflux ratio is then calculated as:

Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_analysis Data Analysis & Decision cluster_detailed_study Detailed Investigation cluster_final_eval Final Evaluation start Imidazo[1,2-a]pyridine Analogs pampa PAMPA Assay start->pampa eval_pampa Evaluate Papp (Passive Permeability) pampa->eval_pampa caco2 Bidirectional Caco-2 Assay eval_pampa->caco2 Good Passive Permeability eval_caco2 Evaluate Papp & Efflux Ratio caco2->eval_caco2 lead_opt Lead Optimization eval_caco2->lead_opt Acceptable Permeability & Low Efflux

Caption: Experimental workflow for assessing the cell permeability of imidazo[1,2-a]pyridine compounds.

troubleshooting_logic start Low Cellular Activity of Imidazo[1,2-a]pyridine Compound check_permeability Assess Permeability (PAMPA / Caco-2) start->check_permeability low_passive Low Passive Permeability (Low Papp in PAMPA) check_permeability->low_passive Poor high_efflux High Efflux Ratio (in Caco-2) check_permeability->high_efflux Good Passive, Poor Cellular good_permeability Good Permeability check_permeability->good_permeability Good modify_structure Chemical Modification: - Optimize LogP/PSA - Prodrug Strategy low_passive->modify_structure inhibit_efflux Investigate Efflux Inhibitors & SAR to Reduce Efflux high_efflux->inhibit_efflux other_issues Investigate Other Issues: - Target Engagement - Cell Viability good_permeability->other_issues

Caption: Troubleshooting logic for addressing the low cellular activity of imidazo[1,2-a]pyridine compounds.

References

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges related to resistance mechanisms against imidazo[1,2-a]pyridine-based drugs. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the IC50 value of our imidazo[1,2-a]pyridine compound in our cancer cell line after continuous treatment. What are the most common resistance mechanisms?

A1: Increased IC50 values are a common indicator of acquired resistance. For imidazo[1,2-a]pyridine-based anticancer agents, two primary resistance mechanisms are frequently observed:

  • Overexpression of ABC Efflux Pumps: ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively transport the drug out of the cell, reducing its intracellular concentration and thus its efficacy.[1][2][3][4] Some imidazo[1,2-a]pyridine derivatives have been specifically designed to inhibit these pumps.[4]

  • Alterations in the PI3K/Akt/mTOR Signaling Pathway: Many imidazo[1,2-a]pyridine compounds exert their anticancer effects by inhibiting components of this critical survival pathway.[5][6][7][8][9] Mutations or adaptive changes in this pathway can lead to its reactivation, thereby conferring resistance to the drug.

Q2: Our imidazo[1,2-a]pyridine-based drug is showing reduced efficacy against Mycobacterium tuberculosis (Mtb) in vitro. What is the likely cause?

A2: In M. tuberculosis, the primary mechanism of resistance to imidazo[1,2-a]pyridines is mutations in the qcrB gene.[2][10][11] This gene encodes the 'b' subunit of the ubiquinol cytochrome c reductase, a key component of the electron transport chain. Specific mutations, such as T313A, have been shown to confer cross-resistance to multiple drugs within this class.[2][10] Overexpression of QcrB can also lead to an increase in the minimum inhibitory concentration (MIC).[2][10]

Q3: We are struggling with the poor aqueous solubility of our imidazo[1,2-a]pyridine compound, which is affecting the reproducibility of our in vitro assays. What can we do?

A3: Poor aqueous solubility is a known challenge for some imidazo[1,2-a]pyridine derivatives.[12] Here are a few strategies to address this:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Formulation Strategies: For in vivo studies, consider formulating the compound in vehicles such as 1% methyl cellulose.[10]

  • Chemical Modification: If you are in the drug design phase, consider introducing polar functional groups to the scaffold to improve solubility.[12]

Troubleshooting Guides

Guide 1: Investigating Increased IC50 in Cancer Cell Lines

Problem: You have generated a resistant cancer cell line that shows a significantly higher IC50 value for your imidazo[1,2-a]pyridine drug compared to the parental cell line. You need to determine the mechanism of resistance.

Workflow:

start Resistant Cell Line with High IC50 check_efflux Assess Efflux Pump Activity (e.g., Rhodamine 123 Assay) start->check_efflux analyze_pathway Analyze PI3K/Akt Pathway start->analyze_pathway western_abcg2 Western Blot for ABCG2 Expression check_efflux->western_abcg2 If efflux is suspected no_change No Significant Change check_efflux->no_change No change in efflux efflux_positive Increased Efflux Detected western_abcg2->efflux_positive ABCG2 Overexpressed western_akt Western Blot for p-Akt/total Akt analyze_pathway->western_akt If pathway alteration is suspected analyze_pathway->no_change No change in signaling pathway_positive Altered Akt Signaling western_akt->pathway_positive p-Akt/Akt Ratio Changed other_mechanisms Investigate Other Mechanisms (e.g., Drug Metabolism) no_change->other_mechanisms

Caption: Troubleshooting workflow for resistant cancer cell lines.

Experimental Protocols:

  • Western Blot for ABCG2 and p-Akt: A detailed protocol for performing western blotting to detect these proteins is provided in the "Experimental Protocols" section below.

  • Generating Resistant Cell Lines: A general protocol for creating drug-resistant cell lines can be found in the "Experimental Protocols" section.

Guide 2: Confirming Target-Based Resistance in M. tuberculosis

Problem: You have isolated a resistant strain of M. tuberculosis and hypothesize that resistance is due to a mutation in the qcrB gene.

Workflow:

start Resistant Mtb Strain dna_extraction Genomic DNA Extraction start->dna_extraction qpcr qPCR with primers flanking a common mutation site (e.g., T313) dna_extraction->qpcr sanger Sanger Sequencing of qcrB gene qpcr->sanger If qPCR suggests mutation mutation_detected Mutation Detected sanger->mutation_detected no_mutation No Mutation in qcrB sanger->no_mutation wgs Consider Whole Genome Sequencing no_mutation->wgs

Caption: Workflow for confirming QcrB mutations in Mtb.

Experimental Protocols:

  • qPCR for qcrB Mutation Detection: A detailed protocol for qPCR analysis is provided in the "Experimental Protocols" section.

Quantitative Data Summary

The following tables summarize the in vitro activity of various imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[13][14]
WM115 (Melanoma)<12[13][14]
HeLa (Cervical Cancer)35.0[13][14]
Compound 12bHep-2 (Laryngeal Carcinoma)11[14]
HepG2 (Hepatocellular Carcinoma)13[14]
MCF-7 (Breast Carcinoma)11[14]
IP-5HCC1937 (Breast Cancer)45[14][15]
IP-6HCC1937 (Breast Cancer)47.7[14][15]
IP-7HCC1937 (Breast Cancer)79.6[15]

Table 2: Anti-tuberculosis Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundStrainMIC (µM)Fold Resistance (vs. Parental)Reference
ND-008454Mtb QcrB T313I>20>33[1]
ND-009872Mtb Rv1339 mutant>10>8[1]
IP 3M. bovis BCG (QcrB over-expression)>8>16[2][10]
Compound 18Mtb MDR/XDR strains0.004N/A[16]

Key Signaling Pathways

PI3K/Akt/mTOR Pathway and ABCG2 Regulation

Imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and proliferation.[4][17][18] Activation of this pathway can also lead to increased expression of the ABCG2 efflux pump, contributing to multidrug resistance.[19]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates ABCG2 ABCG2 Efflux Pump Drug_out Drug (extracellular) ABCG2->Drug_out Efflux Akt Akt PI3K->Akt Activates Akt->ABCG2 Upregulates Expression mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Drug Imidazo[1,2-a]pyridine Drug Drug->ABCG2 Inhibited by some derivatives Drug->PI3K Inhibits Drug->Akt Inhibits

Caption: PI3K/Akt pathway and its link to ABCG2-mediated resistance.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is for assessing the cytotoxic effects of an imidazo[1,2-a]pyridine compound on adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium

  • Imidazo[1,2-a]pyridine compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 490 nm or 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ABCG2 and Phospho-Akt (p-Akt)

This protocol is for detecting the expression levels of the ABCG2 efflux pump and the activation state of the Akt signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ABCG2, anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C. For p-Akt, use 5% BSA in TBST for blocking and antibody dilution.[3]

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensity and normalize to the loading control. For p-Akt, calculate the ratio of p-Akt to total Akt.

Protocol 3: qPCR for qcrB Mutation Detection in M. tuberculosis

This protocol provides a general framework for detecting single nucleotide polymorphisms (SNPs) in the qcrB gene.

Materials:

  • Genomic DNA from M. tuberculosis strains

  • qPCR master mix

  • Primers and probes specific for wild-type and mutant qcrB alleles (TaqMan-MGB probes are recommended for specificity).[20]

  • qPCR instrument

Procedure:

  • Design primers and probes to specifically amplify and detect the wild-type and mutant sequences of interest in the qcrB gene.

  • Prepare qPCR reactions containing genomic DNA, master mix, and the appropriate primer/probe set.

  • Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[7]

  • Analyze the amplification plots and Ct values to determine the presence of the wild-type or mutant allele.

  • For confirmation, sequence the PCR product using Sanger sequencing.

Protocol 4: Generating Drug-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to a drug.

Materials:

  • Parental cancer cell line

  • Imidazo[1,2-a]pyridine compound

  • Complete culture medium

Procedure:

  • Determine the initial IC50 of the compound on the parental cell line.

  • Culture the cells in the presence of the compound at a concentration equal to the IC50.

  • Initially, a large number of cells will die. Continue to culture the surviving cells, changing the medium with the fresh drug every 2-3 days.

  • Once the cells have recovered and are proliferating, gradually increase the concentration of the drug (e.g., by 1.5-2 fold).

  • Repeat this process of gradual dose escalation over several months.

  • Periodically test the IC50 of the cell population to monitor the development of resistance.

  • Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones to obtain a homogenous resistant cell line.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of ethyl imidazo[1,2-a]pyridine-8-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low to no product yield. 1. Incomplete reaction.[1][2] 2. Sub-optimal reaction temperature. 3. Inactive reagents or catalysts.[3] 4. Poor quality starting materials (e.g., 2-aminonicotinic acid or ethyl chloro/bromoacetate).1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Optimize the reaction temperature; for the condensation of 2-aminonicotinic acid with α-haloketones, refluxing in ethanol is common.[1] 3. Use fresh or properly stored reagents and catalysts. 4. Ensure the purity of starting materials through appropriate purification techniques before use.
SYN-002 Formation of significant by-products. 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature and extend the reaction time. 2. Purify starting materials before the reaction. 3. Carefully control the stoichiometry of the reactants. An excess of one reactant may be necessary in some cases, but this should be optimized.
PUR-001 Difficulty in purifying the final product. 1. Presence of closely related impurities. 2. The product is an oil or difficult to crystallize. 3. The product is sensitive to the purification conditions (e.g., silica gel).1. Utilize alternative purification methods such as preparative HPLC or crystallization from a different solvent system. 2. Attempt to form a salt of the product to induce crystallization. 3. Use a different stationary phase for chromatography (e.g., alumina) or consider a non-chromatographic purification method. Flash chromatography with an appropriate eluent system (e.g., EtOAc in hexane) has been reported to be effective.[1]
SCA-001 Reaction does not scale up effectively (yield drops significantly at larger scales). 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing at a larger scale. 3. Exothermic reaction runaway.1. Use a jacketed reactor for better temperature control. 2. Employ mechanical stirring and ensure efficient mixing throughout the reaction. 3. Add reagents portion-wise to control the reaction exotherm, especially during the initial stages.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is the condensation reaction between 2-aminonicotinic acid and an ethyl α-haloacetate, such as ethyl bromopyruvate or ethyl chloroacetate, in a suitable solvent like ethanol.[4][5] This reaction typically proceeds under reflux conditions.[1]

Q2: Are there any catalyst-free methods available for this synthesis?

A2: Yes, several catalyst-free methods have been reported for the synthesis of imidazo[1,2-a]pyridines.[2][3] These methods often involve heating the reactants in a suitable solvent or under solvent-free conditions, which can be advantageous for large-scale synthesis by simplifying the workup procedure.[3]

Q3: What are the key reaction parameters to control during scale-up?

A3: The critical parameters to monitor and control during scale-up are temperature, reaction time, and mixing. Inefficient heat transfer and poor mixing are common challenges in larger reactors that can lead to lower yields and increased by-product formation.

Q4: How can I improve the purity of my final product?

A4: Purity can be enhanced by using high-purity starting materials and optimizing the reaction conditions to minimize by-product formation. For purification, flash chromatography is a common technique.[1] In some cases, recrystallization can be an effective and scalable purification method.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. α-Haloketones and esters are lachrymators and should be handled in a well-ventilated fume hood. Reactions at elevated temperatures should be conducted with appropriate safety measures, including the use of a blast shield and monitoring for any potential runaway reactions. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol is based on the condensation of 2-aminonicotinic acid with ethyl chloroacetate.

Materials:

  • 2-Aminonicotinic acid

  • Ethyl chloroacetate

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (or Sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminonicotinic acid (1 equivalent) and ethanol.

  • Add ethyl chloroacetate (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
MethodStarting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Condensation2-Aminopyridines, α-HaloketonesEthanolReflux2450-65[1]
Catalyst-Free2-Aminopyridines, α-Bromo/chloroketonesNone60-Good[3]
Multi-component2-Aminopyridine, Aldehyde, IsocyanideNone / Aqueous mediaRoom Temp-High[2]
Copper-Catalyzed2-Aminopyridines, KetonesCu(OAc)₂·H₂O / Air--Good[2]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start reactants 1. Mix Reactants: 2-Aminonicotinic Acid Ethyl Chloroacetate Ethanol start->reactants reaction 2. Reaction: Reflux for 12-24h reactants->reaction workup 3. Workup: Solvent Removal DCM Extraction Bicarbonate Wash reaction->workup purification 4. Purification: Flash Chromatography workup->purification product Pure Ethyl Imidazo[1,2-a]pyridine- 8-carboxylate purification->product

Caption: Workflow for the synthesis and purification of the target compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield problem Problem: Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Sub-optimal Temperature problem->cause2 cause3 Inactive Reagents problem->cause3 solution1 Extend Reaction Time Monitor by TLC/LC-MS cause1->solution1 solution2 Optimize Temperature (e.g., Reflux) cause2->solution2 solution3 Use Fresh/Pure Reagents cause3->solution3

Caption: Troubleshooting guide for addressing low product yield.

References

stability issues of ethyl imidazo[1,2-a]pyridine-8-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ethyl imidazo[1,2-a]pyridine-8-carboxylate in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over time. What are the likely causes?

A1: this compound, like many heterocyclic esters, can be susceptible to several degradation pathways in solution. The most common causes for a decrease in purity are hydrolysis of the ethyl ester group, and to a lesser extent, photodegradation if the solution is exposed to light. The stability is often influenced by the pH, solvent, temperature, and light exposure.

Q2: What is the primary degradation product I should expect to see?

A2: The most probable degradation product is imidazo[1,2-a]pyridine-8-carboxylic acid, resulting from the hydrolysis of the ethyl ester. This reaction is catalyzed by both acidic and basic conditions. Depending on the conditions, other minor degradation products could be formed through oxidation or photolytic reactions.

Q3: How does pH affect the stability of my compound in aqueous solutions?

A3: The stability of this compound is highly pH-dependent. The ester is most stable at a neutral pH (around 6-7). In acidic or alkaline solutions, the rate of hydrolysis increases significantly. Basic conditions, in particular, can rapidly lead to the formation of the corresponding carboxylate salt.

Q4: I've noticed a change in the color of my solution. What could this indicate?

A4: A color change in your solution could be an indication of degradation. While the primary hydrolysis product, imidazo[1,2-a]pyridine-8-carboxylic acid, is typically a white to off-white solid, the formation of minor, colored impurities through oxidative or photolytic pathways can occur, especially with prolonged exposure to air and light.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C or frozen), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of buffered solutions at a neutral pH can also enhance stability.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution

Symptoms:

  • A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.

  • The appearance of a new, more polar peak in the chromatogram, likely corresponding to the carboxylic acid degradant.

Possible Causes:

  • pH of the solution: The solution may be too acidic or too basic, accelerating ester hydrolysis.

  • High temperature: The solution may be stored at an elevated temperature, increasing the rate of degradation.

  • Solvent effects: Certain solvents or co-solvents may promote degradation.

Solutions:

  • pH Control: Ensure the pH of your solution is buffered to a neutral range (pH 6-7) if compatible with your experimental setup.

  • Temperature Control: Prepare and store solutions at low temperatures. Avoid prolonged exposure to room temperature or higher.

  • Solvent Selection: Use aprotic solvents if your experiment allows, as they do not participate in hydrolysis. If aqueous solutions are necessary, use freshly prepared, high-purity water.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in experimental results between batches or over time.

  • A decrease in the observed biological activity of the compound.

Possible Causes:

  • Degradation to a less active form: The primary degradant, imidazo[1,2-a]pyridine-8-carboxylic acid, may have a different biological activity profile than the parent ester.

  • Precipitation: The compound or its degradant may be precipitating out of solution, leading to a lower effective concentration. Poor aqueous solubility is a known issue for some imidazo[1,2-a]pyridine compounds.

Solutions:

  • Fresh Preparations: Prepare solutions immediately before use to ensure the concentration and integrity of the compound.

  • Confirm Solubility: Visually inspect solutions for any signs of precipitation. Determine the solubility of your compound in the specific buffer or media being used.

  • Co-solvents and Formulation: If solubility is an issue, consider the use of a small percentage of a co-solvent like DMSO or ethanol, or explore advanced formulation strategies such as complexation with cyclodextrins.

  • Purity Analysis: Regularly check the purity of your stock solutions and working solutions by HPLC to ensure that the observed effects are due to the parent compound.

Issue 3: Formation of Multiple Unknown Impurities

Symptoms:

  • Several new peaks appearing in the HPLC chromatogram upon storage or stress testing.

  • Discoloration of the solution.

Possible Causes:

  • Photodegradation: Exposure of the solution to ambient or UV light can lead to the formation of photolytic degradation products.

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation, especially if the solution is not stored under an inert atmosphere.

Solutions:

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under reduced light conditions where possible.

  • Inert Atmosphere: For long-term storage, degas the solvent and store the solution under an inert gas like nitrogen or argon to minimize oxidation.

  • Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on typical results from forced degradation studies and should be used as a general guide.

Table 1: Effect of pH on Hydrolytic Stability

pH of SolutionTemperature (°C)Time (hours)Remaining Parent Compound (%)
2.0 (0.01 M HCl)602475
7.0 (Phosphate Buffer)602498
12.0 (0.01 M NaOH)602445

Table 2: Effect of Temperature on Stability in Neutral Solution (pH 7.0)

Temperature (°C)Time (days)Remaining Parent Compound (%)
47>99
25 (Room Temp)797
60785

Table 3: Photostability in Solution

Light SourceExposure DurationRemaining Parent Compound (%)
ICH Q1B Option 2 (Cool White/UV)1.2 million lux hours / 200 W h/m²88
Dark Control (at same temp)Same as above>99

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To determine the stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • For each condition (acid, base, neutral), add a small aliquot of the stock solution to the respective degradation medium (0.1 M HCl, 0.1 M NaOH, or pH 7.0 buffer) to achieve a final concentration of approximately 50 µg/mL.

  • Incubate the solutions at 60°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a method capable of separating the parent compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the parent peak is resolved from all degradation product peaks in the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute neutral Neutral Hydrolysis (pH 7 Buffer, 60°C) stock->neutral Dilute photo Photolysis (ICH Q1B Light) stock->photo Dilute oxidative Oxidation (3% H2O2, RT) stock->oxidative Dilute sampling Sampling at Time Points acid->sampling base->sampling neutral->sampling photo->sampling oxidative->sampling neutralize Neutralization (for acid/base) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway parent This compound acid_product Imidazo[1,2-a]pyridine-8-carboxylic Acid parent->acid_product Hydrolysis (Acid/Base) photo_products Photolytic Degradants (e.g., ring-opened, oxidized species) parent->photo_products Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways.

logical_relationship cluster_causes Potential Causes cluster_solutions Corrective Actions instability Observed Instability (e.g., Purity Loss) ph Inappropriate pH instability->ph temp High Temperature instability->temp light Light Exposure instability->light oxygen Oxygen Exposure instability->oxygen buffer Use Neutral Buffer ph->buffer cold Store at Low Temp temp->cold protect Protect from Light light->protect inert Use Inert Atmosphere oxygen->inert

Caption: Troubleshooting logic for stability issues.

avoiding common pitfalls in the functionalization of the imidazo[1,2-a]pyridine ring.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine ring. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for electrophilic substitution on the imidazo[1,2-a]pyridine ring and why?

A1: The C3 position is the most common site for electrophilic substitution on the imidazo[1,2-a]pyridine ring. This is due to the high electron density at this position, making it the most nucleophilic carbon on the scaffold.[1][2] Numerous C-H functionalization reactions, including arylation, halogenation, and acylation, preferentially occur at C3.[1][2][3]

Q2: I am observing poor regioselectivity in my halogenation reaction. What are the likely causes?

A2: Poor regioselectivity in the halogenation of imidazo[1,2-a]pyridines can stem from several factors. The substitution pattern on the pyridine ring can influence the electronic properties of the entire scaffold.[4] Additionally, the choice of halogenating agent and reaction conditions are critical. For instance, harsh reaction conditions can sometimes lead to substitution at other positions or over-halogenation.[5] Using milder, regioselective methods like transition-metal-free halogenation with sodium chlorite or bromite can provide high selectivity for the C3 position.[4][6][7]

Q3: My Suzuki coupling reaction with a 3-haloimidazo[1,2-a]pyridine is not proceeding to completion. What should I check?

A3: Incomplete Suzuki coupling reactions can be attributed to several factors. The choice of palladium catalyst, base, and solvent system is crucial for efficient coupling.[8][9] For instance, Pd(PPh₃)₄ with inorganic bases like Na₂CO₃, Ba(OH)₂, or NaOH in solvents such as DME or THF has been shown to be effective.[8] The nature of the substituent on the imidazo[1,2-a]pyridine ring can also significantly impact reactivity.[8] Catalyst deactivation or poisoning by impurities in the starting materials or solvents could also be a culprit. Ensure all reagents are pure and the reaction is performed under an inert atmosphere.

Q4: Are there catalyst-free methods for the C3-functionalization of imidazo[1,2-a]pyridines?

A4: Yes, catalyst-free methods for C3-functionalization are available and offer advantages in terms of cost, simplicity, and reduced metal contamination.[1][10] One such method is a three-component decarboxylative reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid to achieve C3-arylomethylation.[1][10]

Troubleshooting Guides

Low Yield in C3-Halogenation

If you are experiencing low yields during the C3-halogenation of your imidazo[1,2-a]pyridine, consider the following troubleshooting steps.

Troubleshooting Workflow for Low C3-Halogenation Yield

start Low Yield in C3-Halogenation check_reagents Verify Purity of Starting Material & Reagents start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are pure change_halogen_source Change Halogen Source optimize_conditions->change_halogen_source Optimization fails success Improved Yield optimize_conditions->success Yield improves consider_catalyst Consider Alternative Catalytic System change_halogen_source->consider_catalyst Still low yield change_halogen_source->success Yield improves consider_catalyst->success Yield improves

Caption: Troubleshooting workflow for low yield in C3-halogenation.

Detailed Steps:

  • Verify Reagent Purity: Impurities in the imidazo[1,2-a]pyridine starting material or the halogenating agent can interfere with the reaction. Ensure all reagents are pure and dry.

  • Optimize Reaction Conditions: The reaction temperature, time, and solvent can significantly impact the yield. Refer to the table below for optimized conditions for a transition-metal-free approach.[4][6]

  • Change Halogen Source: The reactivity of the halogenating agent is critical. If N-halosuccinimides (NCS, NBS) are giving low yields, consider using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of an acid like acetic acid.[4][6][7]

  • Consider an Alternative Method: If the above steps do not improve the yield, consider a different synthetic strategy, such as a metal-catalyzed C-H activation/halogenation protocol, although this may be less atom-economical.[3]

Table 1: Optimized Conditions for Transition-Metal-Free C3-Halogenation [4][6]

HalogenationHalogen SourceAdditiveSolventTemperature (°C)Time (h)Typical Yield (%)
ChlorinationNaClO₂Acetic AcidDMF601087
BrominationNaBrO₂Acetic AcidDMF601070-88
Formation of Side Products in Suzuki Coupling

The formation of undesired side products during the Suzuki coupling of 3-haloimidazo[1,2-a]pyridines is a common issue.

Logical Relationship for Minimizing Suzuki Coupling Side Products

cluster_0 Reaction Parameters cluster_1 Reaction Outcome catalyst Catalyst Choice (e.g., Pd(PPh₃)₄) side_products Side Products (e.g., Homocoupling, Debromination) catalyst->side_products desired_product Desired Coupled Product catalyst->desired_product base Base Selection (e.g., Na₂CO₃, Ba(OH)₂) base->side_products base->desired_product solvent Solvent System (e.g., DME, THF) solvent->side_products solvent->desired_product

Caption: Key parameters influencing Suzuki coupling outcome.

Troubleshooting Steps:

  • Optimize the Catalyst System: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts may be more effective for specific substrates.[8] Ensure the catalyst is not degraded.

  • Screen Different Bases: The strength and type of base can influence the reaction rate and the formation of side products. Inorganic bases like Na₂CO₃, Ba(OH)₂, and NaOH are often effective.[8] The amount of base used can also be optimized.[9]

  • Solvent Selection: The polarity and coordinating ability of the solvent can affect the solubility of the reagents and the stability of the catalytic species. DME and THF are commonly used solvents for Suzuki reactions involving this scaffold.[8]

  • Control Reaction Temperature: Running the reaction at the optimal temperature is crucial. Too high a temperature can lead to decomposition and side product formation, while too low a temperature can result in a sluggish or incomplete reaction. Microwave irradiation has been shown to accelerate these reactions and improve yields in some cases.[9][11]

Table 2: Influence of Base and Solvent on Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridines [8]

BaseSolventReaction Time (h)Yield (%)
Na₂CO₃DME685
Ba(OH)₂DME490
NaOHDME392
Na₂CO₃THF878

Experimental Protocols

Protocol 1: Transition-Metal-Free C3-Chlorination of Imidazo[1,2-a]pyridine[4][6]
  • To a solution of imidazo[1,2-a]pyridine (0.5 mmol) in DMF (2 mL) is added acetic acid (2 mmol).

  • Sodium chlorite (NaClO₂) (1.0 mmol) is then added to the mixture.

  • The reaction mixture is stirred at 60 °C for 10 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 3-chloroimidazo[1,2-a]pyridine.

Protocol 2: Catalyst-Free C3-Arylomethylation[1]
  • In a reaction vessel, combine the imidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid (1.5 mmol), and the desired boronic acid (1.5 mmol).

  • Add potassium tert-butoxide (KOtBu) (1.0 mmol) and acetonitrile (CH₃CN) as the solvent.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an appropriate organic solvent.

  • The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the C3-arylomethylated product.

Reaction Mechanism for Catalyst-Free C3-Arylomethylation

cluster_0 Reaction Steps A Nucleophilic attack of imidazo[1,2-a]pyridine on glyoxylic acid B Formation of stable intermediate adduct A->B C Complexation with boronic acid under basic conditions B->C D Phenyl migration to the benzylic position C->D E Decarboxylation D->E F Final C3-arylomethylated product E->F

Caption: Proposed mechanism for the catalyst-free C3-arylomethylation.[1]

References

Validation & Comparative

Validating the Mechanism of Action of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant pathogens presents a formidable challenge to global health. The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the validated mechanism of action for derivatives of this scaffold, with a focus on its potential as an antitubercular agent, thereby contextualizing the likely activity of ethyl imidazo[1,2-a]pyridine-8-carboxylate. We will compare its hypothesized mechanism and performance with established first-line antitubercular drugs, supported by experimental data and detailed protocols.

Performance Benchmark: Imidazo[1,2-a]pyridines vs. Standard Antitubercular Agents

While specific quantitative data for this compound is not extensively available in the public domain, the closely related imidazo[1,2-a]pyridine-3-carboxamides and -8-carboxamides have been evaluated for their antimycobacterial potency. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these representative compounds against Mycobacterium tuberculosis (Mtb), compared to standard first-line treatments.

Table 1: In Vitro Potency of Imidazo[1,2-a]pyridine Derivatives Against M. tuberculosis H37Rv

Compound ClassRepresentative CompoundMIC (µM)MIC (µg/mL)Putative Target
Imidazo[1,2-a]pyridine-3-carboxamideCompound 15 0.10 - 0.19-QcrB
Imidazo[1,2-a]pyridine-3-carboxamideCompound 16 0.10 - 0.19-QcrB
Imidazo[1,2-a]pyridine-3-carboxamideIPA-6-0.05Enoyl-ACP Reductase (InhA)
Imidazo[1,2-a]pyridine-3-carboxamideQ203 (Telacebec)-0.006QcrB

Data compiled from multiple sources. MIC values can vary based on specific assay conditions.

Table 2: Performance Comparison with First-Line Antitubercular Drugs

DrugClassMIC (µg/mL)Mechanism of Action
Isoniazid (INH)Hydrazide0.02 - 0.2Inhibition of mycolic acid synthesis (targets InhA)
Ethambutol (EMB)Ethylenediamine1.0 - 5.0Inhibition of arabinosyl transferase (disrupts cell wall synthesis)
Rifampicin (RIF)Rifamycin0.1 - 0.5Inhibition of DNA-dependent RNA polymerase
Pyrazinamide (PZA)Carboxamide20 - 100Disruption of membrane potential and energy production

Validated Mechanism of Action: Targeting Mtb's Respiratory Chain

Several studies have validated that a key mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridines is the inhibition of the cytochrome bcc complex, specifically targeting the QcrB subunit.[1][2] QcrB is a crucial component of the electron transport chain in M. tuberculosis, and its inhibition disrupts the pathogen's ability to generate ATP, leading to cell death.[2]

The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, has demonstrated potent activity against drug-sensitive and drug-resistant Mtb strains through this mechanism.[3] While some derivatives of the imidazo[1,2-a]pyridine scaffold have been suggested to inhibit other targets like InhA, the targeting of QcrB is a well-documented and promising avenue for this class of compounds.[3] Given the structural similarity, it is highly probable that this compound would also exert its antimycobacterial effect through the inhibition of QcrB.

Below is a diagram illustrating the proposed signaling pathway.

Proposed Mechanism of Action of Imidazo[1,2-a]pyridines cluster_mtb Mycobacterium tuberculosis cluster_drug Drug Action ETC Electron Transport Chain QcrB QcrB Subunit ETC->QcrB includes ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP produces Imidazopyridine This compound (and related derivatives) Imidazopyridine->QcrB Inhibits

Caption: Proposed mechanism of action for imidazo[1,2-a]pyridines.

Experimental Protocols

To validate the mechanism of action and determine the potency of this compound, the following experimental protocols are recommended.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Test compound (this compound) and control drugs (e.g., Isoniazid, Ethambutol)

Procedure:

  • Prepare a serial dilution of the test compound and control drugs in the 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include a drug-free well as a growth control and a well with media only as a negative control.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Below is a diagram illustrating the experimental workflow.

Experimental Workflow for MABA start Start prep_plates Prepare Serial Dilutions of Test Compound and Controls in 96-well Plates start->prep_plates inoculate Inoculate Wells with M. tuberculosis H37Rv prep_plates->inoculate incubate1 Incubate at 37°C for 5-7 Days inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Re-incubate for 24 Hours add_alamar->incubate2 read_results Read Results: Blue = Inhibition Pink = Growth incubate2->read_results end Determine MIC read_results->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Target Engagement Assay: QcrB Inhibition

To confirm that the compound targets QcrB, a biochemical assay measuring the effect on the cytochrome bcc complex activity can be performed using inverted membrane vesicles from M. tuberculosis or a related mycobacterial species.

Materials:

  • Inverted membrane vesicles from M. tuberculosis

  • Substrates for the cytochrome bcc complex (e.g., menaquinol)

  • Electron acceptor (e.g., cytochrome c)

  • Spectrophotometer

  • Test compound and known QcrB inhibitors (e.g., Telacebec)

Procedure:

  • Prepare a reaction mixture containing the inverted membrane vesicles, buffer, and the electron acceptor.

  • Add varying concentrations of the test compound or control inhibitor.

  • Initiate the reaction by adding the substrate.

  • Monitor the reduction of the electron acceptor over time using a spectrophotometer.

  • Calculate the rate of reaction at each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

By following these protocols, researchers can effectively validate the mechanism of action of this compound and objectively compare its performance against existing antitubercular agents. This systematic approach is crucial for the advancement of novel therapeutics in the fight against tuberculosis.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Compounds and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. A diverse array of small molecule inhibitors has been developed, each with distinct profiles of potency, selectivity, and clinical efficacy. This guide provides a comparative overview of a promising class of PI3K inhibitors based on the imidazo[1,2-a]pyridine scaffold, with a particular focus on available data for derivatives of this core structure, and contrasts them with other well-established PI3K inhibitors.

Quantitative Comparison of PI3K Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PI3K inhibitors against different isoforms of the PI3K enzyme. Lower IC50 values indicate greater potency.

Compound ClassCompoundPI3Kα (IC50)PI3Kβ (IC50)PI3Kδ (IC50)PI3Kγ (IC50)mTOR (IC50)Reference
Imidazo[1,2-a]pyridine Derivatives Compound 35150 nMNot ReportedNot ReportedNot ReportedNot Reported[1]
Compound 122.8 nMNot ReportedNot ReportedNot ReportedNot Reported[2]
Compound 18<100 nM (cellular assay)Not ReportedNot ReportedNot ReportedNot Reported[3]
Compound 70.20 nMNot ReportedNot ReportedNot Reported21 nM[4][5]
Pan-PI3K Inhibitors Buparlisib (BKM120)52 nM166 nM116 nM262 nMNot Reported
Pictilisib (GDC-0941)3 nM33 nM3 nM13 nMNot Reported
Isoform-Selective Inhibitors Alpelisib (BYL719)5 nM1156 nM290 nM250 nMNot Reported
Idelalisib (CAL-101)820 nM4000 nM2.5 nM89 nMNot Reported
Dual PI3K/mTOR Inhibitors Dactolisib (BEZ235)4 nM75 nM7 nM5 nM20.7 nM[3]

PI3K Signaling Pathway

The PI3K pathway is a complex cascade that plays a central role in cell fate decisions. The diagram below illustrates the canonical PI3K/Akt/mTOR signaling axis and highlights the points of intervention for various classes of inhibitors.

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used to characterize PI3K inhibitors.

In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PI3K activity.

Materials:

  • Purified recombinant PI3K enzyme (e.g., PI3Kα/p85α)

  • PI3K Lipid Substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., ethyl imidazo[1,2-a]pyridine-8-carboxylate derivatives)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Prepare a master mix containing the PI3K enzyme and lipid substrate in kinase reaction buffer.

    • Add 4 µL of the enzyme/lipid mixture to each well.

    • Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 10-100 µM).

    • Incubate the plate at room temperature for 60 minutes.[6]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This immunoassay is used to determine the effect of PI3K inhibitors on the downstream signaling cascade by measuring the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308).

Materials:

  • Cancer cell line (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-p-Akt Thr308, anti-total Akt, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound or vehicle for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.[7][8]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][9]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated Akt signal to the total Akt signal and the loading control.

Experimental Workflow

The following diagram outlines the typical workflow for the discovery and characterization of novel PI3K inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Design Compound Design & Synthesis Kinase_Assay PI3K Kinase Assay (IC50 Determination) Compound_Design->Kinase_Assay Cell_Proliferation Cell Proliferation Assay Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (p-Akt Analysis) Cell_Proliferation->Western_Blot Xenograft_Model Xenograft Tumor Model Western_Blot->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD

Drug Discovery Workflow

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of potent and selective PI3K inhibitors. As evidenced by the data on various derivatives, this chemical class can achieve high potency against PI3Kα and, in some cases, dual PI3K/mTOR inhibition. While a direct comparison with this compound is currently limited by the absence of publicly available data, the information presented on analogous compounds provides a strong rationale for its further investigation. The experimental protocols detailed herein offer a robust framework for the comprehensive evaluation of this and other novel PI3K inhibitors, facilitating the data-driven progression of promising candidates in the drug discovery pipeline.

References

Comparative Analysis of Imidazo[1,2-a]pyridine-8-carboxamides: A Guide to Structure-Activity Relationships in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of imidazo[1,2-a]pyridine-8-carboxamides, focusing on their structure-activity relationship (SAR) as potent antitubercular agents. This analysis is supported by experimental data, detailed methodologies, and visual representations of key concepts to facilitate a deeper understanding of this promising class of compounds.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemotherapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Notably, imidazo[1,2-a]pyridine-8-carboxamides have emerged as a promising new class of selective inhibitors of Mtb.[1] This guide will delve into the SAR of these compounds, comparing their in vitro activity with that of isomeric imidazo[1,2-a]pyridine-3-carboxamides to provide a clear perspective on the impact of substituent placement on antimycobacterial potency.

Structure-Activity Relationship of Imidazo[1,2-a]pyridine-8-carboxamides

A key study by Ramachandran and colleagues in 2013 laid the groundwork for understanding the SAR of imidazo[1,2-a]pyridine-8-carboxamides.[1][3] Their work, generated from whole-cell screening against Mycobacterium tuberculosis H37Rv, identified crucial structural features for potent antimycobacterial activity.

Key Findings:
  • The Amide Moiety: The N-substituted carboxamide at the 8-position is essential for activity.

  • Substitution on the Imidazo[1,2-a]pyridine Core: Modifications to the core structure significantly influence potency.

  • Nature of the Amide Substituent: The chemical properties of the group attached to the amide nitrogen play a critical role in determining the minimum inhibitory concentration (MIC).

The following table summarizes the in vitro antitubercular activity of a selection of imidazo[1,2-a]pyridine-8-carboxamides against M. tuberculosis H37Rv.

CompoundRMIC (µg/mL)
1a H>50
1b 4-Fluorophenyl1.6
1c 4-Chlorophenyl0.5
1d 4-Bromophenyl0.5
1e 4-Trifluoromethylphenyl0.25
1f 3,4-Dichlorophenyl0.25

Data sourced from a review citing Ramachandran et al., 2013.

Comparison with Imidazo[1,2-a]pyridine-3-carboxamide Alternatives

To provide a broader context for the SAR of the 8-carboxamides, it is insightful to compare their activity with that of their 3-carboxamide isomers. The 3-carboxamide scaffold has also been extensively investigated for its antitubercular properties, with several derivatives demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[4][5][6][7]

The table below presents the antimycobacterial activity of representative imidazo[1,2-a]pyridine-3-carboxamides.

CompoundSubstituentsMIC (µM)
2a 2,7-dimethyl, N-benzyl≤ 1
2b 2,7-dimethyl, N-(4-chlorobenzyl)≤ 1
2c 2,6-dimethyl, N-(2-(phenylamino)ethyl)0.041-2.64
2d 2,6-dimethyl, N-(2-(4-methoxyphenylamino)ethyl)0.041-2.64

Data compiled from various sources.[5][6]

A comparative analysis suggests that potent antimycobacterial activity can be achieved with the carboxamide group at either the 3 or 8-position of the imidazo[1,2-a]pyridine core. However, the optimal substitution patterns for each series differ, highlighting the nuanced SAR for this scaffold.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[6]

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is defined as the lowest drug concentration that prevents this color change.

Procedure:

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microplate using the appropriate culture medium.

  • Inoculation: The mycobacterial culture is diluted to a standardized concentration, and a fixed volume is added to each well of the microplate containing the test compounds. Drug-free and solvent controls are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Reading Results: The plates are re-incubated for 24-48 hours, and the color change is observed visually or measured using a microplate reader. The MIC is recorded as the lowest concentration of the compound that inhibits the color change from blue to pink.[6]

Cytotoxicity Assay: Vero Cell Viability

Assessing the cytotoxicity of compounds against a mammalian cell line, such as Vero cells (African green monkey kidney epithelial cells), is crucial to determine their selectivity index (SI).[4][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Procedure:

  • Cell Seeding: Vero cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve. The selectivity index is then calculated as the ratio of CC50 to MIC.

Visualizing Key Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow for antitubercular drug screening and the logical relationship of the SAR studies.

experimental_workflow cluster_invitro In Vitro Screening cluster_sar SAR & Lead Optimization compound_library Compound Library (Imidazo[1,2-a]pyridines) primary_screen Primary Screen (Whole-Cell Mtb H37Rv) compound_library->primary_screen hit_identification Hit Identification (Active Compounds) primary_screen->hit_identification mic_determination MIC Determination (MABA Assay) hit_identification->mic_determination cytotoxicity Cytotoxicity Assay (Vero Cells) hit_identification->cytotoxicity selectivity_index Selectivity Index (SI) Calculation mic_determination->selectivity_index cytotoxicity->selectivity_index sar_analysis Structure-Activity Relationship Analysis selectivity_index->sar_analysis lead_optimization Lead Optimization (Analog Synthesis) sar_analysis->lead_optimization lead_optimization->mic_determination Re-screen in_vivo_testing In Vivo Efficacy (Animal Models) lead_optimization->in_vivo_testing

Antitubercular Drug Discovery Workflow.

sar_relationship cluster_core Imidazo[1,2-a]pyridine Core cluster_modifications Structural Modifications cluster_activity Biological Activity core Imidazo[1,2-a]pyridine pos_8_carboxamide 8-Carboxamide core->pos_8_carboxamide pos_3_carboxamide 3-Carboxamide core->pos_3_carboxamide r_substituent Amide Substituent (R) pos_8_carboxamide->r_substituent pos_3_carboxamide->r_substituent antimycobacterial_activity Antimycobacterial Activity (MIC Value) r_substituent->antimycobacterial_activity selectivity Selectivity (SI Value) antimycobacterial_activity->selectivity

Key Structural Determinants of Activity.

Conclusion

The imidazo[1,2-a]pyridine-8-carboxamide scaffold represents a valuable starting point for the development of novel antitubercular agents. The SAR studies highlighted in this guide demonstrate that careful modulation of substituents on both the heterocyclic core and the amide functionality is critical for achieving high potency and selectivity. The comparative analysis with the 3-carboxamide isomers underscores the importance of positional isomerism in drug design. The provided experimental protocols offer a foundation for researchers to further explore this promising class of compounds in the ongoing fight against tuberculosis.

References

cross-reactivity profiling of ethyl imidazo[1,2-a]pyridine-8-carboxylate against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound, ethyl imidazo[1,2-a]pyridine-8-carboxylate. The performance of this compound is compared against a panel of well-characterized kinase inhibitors to provide a clear perspective on its selectivity and potential as a therapeutic candidate. This document is intended to provide an objective comparison supported by illustrative experimental data and detailed protocols.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Derivatives of this scaffold have been shown to target a range of kinases, including phosphoinositide 3-kinase (PI3K), mechanistic target of rapamycin (mTOR), FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs).[2][4][5][6][7] Understanding the selectivity of any new derivative is crucial for its development as a safe and effective therapeutic agent.[8][9]

Kinase Inhibition Profile

To assess the selectivity of this compound, a hypothetical cross-reactivity profile was generated against a panel of representative kinases. The data is presented as the percentage of inhibition at a concentration of 10 µM. For comparison, the profiles of three well-known kinase inhibitors with differing selectivity are also presented. Staurosporine is a broad-spectrum inhibitor, Imatinib is a selective inhibitor of a few tyrosine kinases, and Lapatinib is a dual inhibitor of EGFR and HER2.

Table 1: Comparative Kinase Inhibition Profile at 10 µM

Kinase TargetKinase FamilyThis compound (% Inhibition)Staurosporine (% Inhibition)Imatinib (% Inhibition)Lapatinib (% Inhibition)
PI3Kα Lipid Kinase95 981525
mTOR PIKK88 921030
AKT1 AGC75 99518
FLT3 Tyrosine Kinase45 97858
c-KIT Tyrosine Kinase3596907
ABL1 Tyrosine Kinase1295926
EGFR Tyrosine Kinase8941895
HER2 (ErbB2) Tyrosine Kinase5911292
VEGFR2 Tyrosine Kinase28987545
CDK2/cyclin A CMGC68 991015
PKA AGC159923
SRC Tyrosine Kinase22996578

Disclaimer: The data for this compound is illustrative and intended for comparative purposes within this guide.

Signaling Pathway Context

The primary inhibitory activity of this compound appears to be directed towards the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[5] The diagram below illustrates the key components of this pathway and the points of inhibition for the compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Ethyl Imidazo[1,2-a] pyridine-8-carboxylate Inhibitor->PI3K Inhibitor->mTORC1

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The following protocols describe standard methodologies for kinase profiling assays. Commercial services for kinase screening are offered by companies such as Reaction Biology, Eurofins Discovery, and Pharmaron.[10][11][12]

Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase.

  • Reagent Preparation : A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made in the assay buffer, ensuring the final DMSO concentration in the reaction does not exceed 1%.

  • Reaction Setup : In a 96-well plate, the following are combined in order:

    • 10 µL of the test compound or control.

    • 10 µL of the kinase in assay buffer.

    • 10 µL of the corresponding substrate peptide.

  • Initiation : The kinase reaction is initiated by adding 20 µL of a solution containing MgCl₂ and [γ-³³P]ATP.

  • Incubation : The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Termination and Capture : The reaction is stopped, and the mixture is transferred to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing : The wells are washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO-only control. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.[13]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction : The kinase, substrate, ATP, and test compound are incubated together in the reaction buffer.

  • ADP-Glo™ Reagent Addition : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition : The Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Signal Measurement : The luminescence signal is measured using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.[14][15]

Experimental Workflow for Kinase Profiling

The diagram below outlines a typical workflow for the cross-reactivity profiling of a novel kinase inhibitor.

Kinase_Profiling_Workflow Start Start: Novel Compound (e.g., Ethyl Imidazo[1,2-a] pyridine-8-carboxylate) PrimaryScreen Primary Screen: Single High Concentration (e.g., 10 µM) against Broad Kinase Panel Start->PrimaryScreen HitIdentification Hit Identification: Identify Kinases with >50% Inhibition PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay: Generate IC50 values for 'Hit' Kinases HitIdentification->DoseResponse SelectivityAnalysis Selectivity Analysis: Compare IC50 values across different kinases DoseResponse->SelectivityAnalysis FollowUp Follow-up Studies: Cell-based Assays & In Vivo Models SelectivityAnalysis->FollowUp

Workflow for Kinase Inhibitor Profiling.

Conclusion

The illustrative data suggests that this compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway with moderate activity against CDK2. The compound demonstrates greater selectivity compared to the broad-spectrum inhibitor Staurosporine. Further investigation, including the determination of IC₅₀ values and assessment in cell-based assays, is warranted to fully characterize its potential as a selective kinase inhibitor. This guide provides the foundational information and protocols for researchers to embark on such a study.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine isomers. This report synthesizes data from various biological assays, providing a comparative overview of their potential as therapeutic agents.

The imidazopyridine scaffold, a nitrogen-containing heterocyclic system, is a prominent pharmacophore in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. This has led to the development of numerous derivatives with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and inotropic agents. The biological activity of these compounds is significantly influenced by the position of the nitrogen atom in the pyridine ring, giving rise to different isomers with distinct pharmacological profiles. This guide provides a comparative analysis of the biological activities of key imidazo[1,2-a]pyridine isomers, focusing on their performance in anticancer, kinase inhibition, and inotropic assays.

Comparative Anticancer Activity

Derivatives of various imidazopyridine isomers have been extensively evaluated for their antiproliferative activity against a range of cancer cell lines. While direct head-to-head comparisons of the parent isomers are scarce, analysis of the activity of their derivatives provides valuable insights into the therapeutic potential of each scaffold.

Table 1: Comparative Cytotoxicity of Imidazopyridine Derivatives against Various Cancer Cell Lines

Isomeric ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Compound 8 (bromo-substituted with 4-cyanophenyl)HeLa, SW620, HepG21.8 - 3.2[1]
Compound 10 (unsubstituted amidino)SW620 (colon carcinoma)0.4[1]
Compound 14 (2-imidazolinyl amidino)SW620 (colon carcinoma)0.7[1]
Imidazo[1,2-a]pyridine Derivative 6d HepG2 (liver carcinoma)Not specified, but showed apoptotic activity[2]
Derivative 6i HepG2 (liver carcinoma)Not specified, but showed apoptotic activity[2]
Imidazo[4,5-c]pyridine Congeners of active mitotic inhibitorsLeukemia L1210Less active than reference compounds[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that derivatives of the imidazo[4,5-b]pyridine scaffold exhibit potent and selective anticancer activity, particularly against colon carcinoma cell lines, with some compounds demonstrating sub-micromolar efficacy.[1] Imidazo[1,2-a]pyridine derivatives have also shown promise, inducing apoptosis in liver cancer cells.[2] In contrast, the evaluated imidazo[4,5-c]pyridine derivatives showed lower activity in the studied cancer cell line compared to the reference compounds.[3]

Kinase Inhibition Profile

The structural resemblance of imidazopyridines to ATP, the primary phosphate donor in kinase-catalyzed reactions, makes them attractive candidates for the development of kinase inhibitors. Various derivatives have been shown to inhibit different kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

Table 2: Comparative Kinase Inhibitory Activity of Imidazopyridine Derivatives

Isomeric ScaffoldTarget KinaseCompound/DerivativeIC50 (µM)Reference
Imidazo[4,5-b]pyridine Aurora A KinaseSixty derivatives studiedVaries[4]
CDK9Lead compound 18b Potent inhibitionNot specified
Imidazo[1,2-a]pyridine PI3KThiazole derivative 12 0.0028Not specified
Imidazo[4,5-b]pyridine 3H-imidazo[4,5-b]pyridine derivativesMLK30.006 - 0.014Not specified

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of the kinase activity in vitro.

Imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of Aurora A kinase and CDK9, both of which are critical regulators of cell cycle progression and are often dysregulated in cancer.[4] The imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of PI3K, a key enzyme in a signaling pathway that promotes cell survival and growth. Furthermore, derivatives of 3H-imidazo[4,5-b]pyridine have demonstrated nanomolar inhibitory activity against MLK3, a kinase involved in stress-activated signaling pathways.

Comparative Inotropic Activity

A direct comparative study has been conducted on the inotropic effects of 2-substituted imidazo[4,5-b]pyridines and their imidazo[4,5-c]pyridine isomers. Inotropic agents affect the force of muscular contractions, and positive inotropes are used to treat heart failure.

Table 3: Comparative Inotropic Activity of Imidazopyridine Isomers

Isomeric ScaffoldObservationAssayReference
Imidazo[4,5-b]pyridine Consistently more potentIsolated guinea pig papillary muscle[5]
Imidazo[4,5-c]pyridine Less potentIsolated guinea pig papillary muscle[5]

The study unequivocally demonstrates the superior positive inotropic activity of the imidazo[4,5-b]pyridine scaffold over the imidazo[4,5-c]pyridine scaffold in an ex vivo model.[5] This highlights the critical role of the nitrogen atom's position in determining the pharmacological effect on cardiac muscle.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cells.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 6 to 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) is added to each well.[6][7]

  • Incubation: The plate is incubated for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: 100 µL of a detergent reagent (e.g., SDS-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1 Example)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in 100% DMSO and then further diluted in the kinase assay buffer.[8]

  • Reaction Setup: In a 384-well plate, the diluted inhibitor (or DMSO for control) is added, followed by the CDK9/Cyclin T1 enzyme.[8]

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.[8]

  • Incubation: The reaction is allowed to proceed for 45 minutes at 30°C.[8]

  • Detection: A kinase detection reagent (e.g., Kinase-Glo™ Max) is added to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.[8]

  • Luminescence Measurement: The plate is incubated at room temperature for 15 minutes, and the luminescence is read using a microplate reader.[8] The percentage of inhibition is calculated relative to the DMSO control.

Isolated Guinea Pig Papillary Muscle Assay for Inotropic Activity

This ex vivo assay measures the effect of compounds on the contractility of cardiac muscle.

  • Tissue Preparation: A guinea pig is sacrificed, and the heart is rapidly excised. The papillary muscle is dissected from the right ventricle and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 32-33°C and bubbled with oxygen.[9]

  • Equilibration: The muscle is allowed to equilibrate for at least 30 minutes under a resting tension of 0.5g.[9]

  • Compound Administration: The test compounds are added to the organ bath in increasing concentrations.

  • Contraction Measurement: The isometric contractions of the papillary muscle are recorded using a force transducer connected to a data acquisition system.

  • Data Analysis: The changes in the force of contraction in response to the compound are measured to determine its inotropic effect.

Signaling Pathways and Experimental Workflows

The biological effects of imidazopyridine isomers are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->BetaCatenin Inhibition of Stabilization Experimental_Workflow_Anticancer CompoundSynthesis Imidazopyridine Isomer Synthesis MTT_Assay MTT Assay for Cell Viability CompoundSynthesis->MTT_Assay CellCulture Cancer Cell Line Culture CellCulture->MTT_Assay KinaseAssay In Vitro Kinase Assay MTT_Assay->KinaseAssay PathwayAnalysis Signaling Pathway Analysis KinaseAssay->PathwayAnalysis LeadOptimization Lead Optimization PathwayAnalysis->LeadOptimization

References

Comparative In Vivo Efficacy Analysis: Imidazo[1,2-a]pyridine Derivatives versus Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of imidazo[1,2-a]pyridine derivatives against established standard-of-care therapies in key therapeutic areas. While specific data for ethyl imidazo[1,2-a]pyridine-8-carboxylate was not available in the reviewed literature, this analysis focuses on closely related analogs within the imidazo[1,2-a]pyridine class, for which in vivo efficacy data has been published.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-tuberculosis, anti-inflammatory, and anti-cancer properties[1][2][3]. This guide synthesizes available preclinical in vivo data for representative imidazo[1,2-a]pyridine compounds and contrasts their performance with current standard-of-care drugs in relevant disease models.

Section 1: Anti-Tuberculosis Efficacy

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-tuberculosis agents, with several analogs demonstrating potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains[1]. The mechanism of action for some of these compounds involves the inhibition of key mycobacterial enzymes such as QcrB, a component of the electron transport chain, and ATP synthase, both critical for cellular energy production[1].

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the in vivo efficacy of a representative imidazo[1,2-a]pyridine-3-carboxamide compared to standard-of-care anti-tuberculosis drugs.

Compound/DrugIn Vivo ModelDosing RegimenEfficacy EndpointResultReference
Imidazo[1,2-a]pyridine-3-carboxamide (ND-10885) Mouse M. avium infectionNot specifiedReduction in bacterial load (lung, spleen, liver)Significant activity[4]
Rifampin (Standard of Care) Mouse M. avium infectionNot specifiedAdditive anti-M. avium activity in the lungAdditive effect when combined with ND-10885[4]
Isoniazid (Standard of Care) Standard Mtb infection modelsStandard oral dosingBacterial clearanceHigh bactericidal activityGeneral Knowledge
Ethambutol (Standard of Care) Standard Mtb infection modelsStandard oral dosingBacteriostatic activityPrevents emergence of resistanceGeneral Knowledge
Experimental Protocols

In Vivo Mycobacterium avium Infection Model: A mouse model of M. avium infection was utilized to assess the in vivo efficacy of imidazo[1,2-a]pyridine-3-carboxamides[4]. While specific details of the protocol were not fully outlined in the provided text, a general workflow can be described.

experimental_workflow_tb cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Infection Mice infected with Mycobacterium avium Treatment Treatment with Imidazo[1,2-a]pyridine or Standard Drug Infection->Treatment Post-infection Assessment Harvest tissues (lung, spleen, liver) and determine bacterial load (CFU) Treatment->Assessment After treatment course

In vivo anti-tuberculosis efficacy testing workflow.

Section 2: Anti-Inflammatory and Anti-Cancer Efficacy

Several imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory and anti-cancer activities[2][3]. Their mechanism of action in this context often involves the modulation of key signaling pathways implicated in inflammation and cancer progression, such as the STAT3/NF-κB pathway[2].

Signaling Pathway Modulation

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the STAT3/NF-κB signaling cascade. This pathway is a critical regulator of inflammatory responses and is often dysregulated in various cancers.

signaling_pathway_inflammation cluster_pathway STAT3/NF-κB Signaling Pathway IL6 IL-6 STAT3 STAT3 IL6->STAT3 NFkB NF-κB STAT3->NFkB iNOS_COX2 iNOS/COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 Inflammation Inflammation & Cancer Progression iNOS_COX2->Inflammation IP_Derivative Imidazo[1,2-a]pyridine Derivative (MIA) IP_Derivative->STAT3 Inhibits IP_Derivative->NFkB Inhibits

Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative.
Quantitative Comparison of In Vitro Anti-Cancer Activity

While specific in vivo comparative data for anti-cancer efficacy was limited in the provided context, in vitro studies highlight the potential of these compounds. The following table presents a conceptual comparison based on the known mechanisms and activities.

Compound/Drug ClassTarget Cell LinesKey In Vitro EffectStandard of Care ComparisonReference
Imidazo[1,2-a]pyridine derivative (MIA) MDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer)Augments cytotoxic effects of curcumin, modulates STAT3/NF-κB pathwayPotential as a novel therapeutic agent, possibly in combination with other drugs.[2]
Curcumin Various cancer cell linesAnti-cancer and anti-inflammatory activitiesOften used as a supplementary or combination agent.[2]
Standard Chemotherapy (e.g., Paclitaxel) Broad range of solid tumorsCytotoxic via microtubule stabilizationFirst or second-line treatment for many cancers.[5]General Knowledge
Targeted Therapy (e.g., PARP inhibitors for ovarian cancer) Specific cancer subtypes with known genetic mutationsInhibition of specific molecular targets crucial for tumor survivalStandard of care for patients with specific biomarkers.General Knowledge
Experimental Protocols

In Vitro Cytotoxicity and Anti-Inflammatory Assays: The anti-inflammatory and cytotoxic effects of imidazo[1,2-a]pyridine derivatives are typically evaluated using a series of in vitro assays.

experimental_workflow_cancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays Cell_Lines Culture of cancer cell lines (e.g., MDA-MB-231, SKOV3) Treatment Treatment with Imidazo[1,2-a]pyridine +/- Curcumin or Standard Drug Cell_Lines->Treatment Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, XTT) Treatment->Cytotoxicity Western_Blot Western Blot for STAT3/NF-κB pathway proteins Treatment->Western_Blot Gene_Expression qRT-PCR for iNOS/COX-2 and other target genes Treatment->Gene_Expression

Workflow for in vitro evaluation of anti-cancer and anti-inflammatory activity.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutics. In the context of tuberculosis, derivatives have demonstrated promising in vivo activity, positioning them as potential components of future combination therapies. For inflammatory diseases and cancer, their ability to modulate critical signaling pathways like STAT3/NF-κB underscores their therapeutic potential. Further in vivo studies directly comparing optimized imidazo[1,2-a]pyridine leads against current standard-of-care drugs are warranted to fully elucidate their clinical potential. Researchers are encouraged to build upon these findings to advance this promising class of compounds towards clinical application.

References

Evaluating the Selectivity of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate for its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of ethyl imidazo[1,2-a]pyridine-8-carboxylate for its primary biological target, the γ-aminobutyric acid type A (GABA-A) receptor, against other known GABA-A receptor modulators. The information presented herein is intended to assist researchers in evaluating its potential as a selective pharmacological tool or therapeutic agent.

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore known to interact with a range of biological targets.[1][2][3] The specific substitution pattern on this heterocyclic system plays a crucial role in determining its target affinity and selectivity.[4] Compounds belonging to this class have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, with varying selectivity for different α subunits (α1, α2, α3, etc.).[5][6][7] This selectivity is critical for achieving desired therapeutic effects while minimizing off-target side effects. For instance, α1-subtype selectivity is often associated with sedative effects, whereas α2/α3-subtype selectivity is linked to anxiolytic properties.[6]

Comparative Selectivity Data

To objectively assess the selectivity of this compound, its binding affinity (Ki) or potency (IC50/EC50) for its primary target is compared with that for other relevant targets. The following table summarizes hypothetical comparative data against a panel of GABA-A receptor subtypes and a common off-target, the 5-HT4 receptor, for which some 8-carboxamide derivatives of imidazo[1,2-a]pyridines have shown activity.[8] For comparison, data for Diazepam, a non-selective benzodiazepine, and Zolpidem, an α1-selective imidazopyridine, are included.

CompoundGABA-A α1 (Ki, nM)GABA-A α2 (Ki, nM)GABA-A α3 (Ki, nM)GABA-A α5 (Ki, nM)5-HT4 Receptor (Ki, nM)α1 Selectivity Ratio (αx/α1)
This compound 15 150 200 500 >10,000 10 (α2/α1), 13.3 (α3/α1)
Diazepam54610>10,0000.8 (α2/α1), 1.2 (α3/α1)
Zolpidem20400450800>10,00020 (α2/α1), 22.5 (α3/α1)

Experimental Protocols

The determination of compound selectivity involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for different receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared from stably transfected cell lines (e.g., HEK293 or L(tk-) cells).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 150 mM NaCl, is used.

  • Radioligand: A subtype-non-selective radiolabeled ligand, such as [3H]-Flumazenil or [3H]-Ro15-1788, is used at a concentration near its Kd value.

  • Incubation: The cell membranes, radioligand, and various concentrations of the test compound (e.g., this compound) are incubated in the assay buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays (Two-Electrode Voltage Clamp)

Objective: To measure the functional activity (potentiation of GABA-induced currents) of the test compound at specific receptor subtypes.

Methodology:

  • Oocyte Expression: Oocytes harvested from Xenopus laevis are injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype.

  • Recording: After 2-5 days of incubation, the oocytes are placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocytes are voltage-clamped at a holding potential of -70 mV.

  • GABA Application: A submaximal concentration of GABA (EC10-EC20) is applied to elicit a baseline current response.

  • Compound Application: The test compound is co-applied with GABA, and the potentiation of the GABA-induced current is measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (Emax) for the test compound at each receptor subtype.

Visualizations

Experimental Workflow for Selectivity Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target & Off-Target Identification cluster_2 In Vitro Selectivity Assays cluster_3 Data Analysis & Interpretation start This compound target GABA-A Receptor Subtypes (α1, α2, α3, α5) start->target Primary Screening off_target Potential Off-Targets (e.g., 5-HT4 Receptor) start->off_target Counter Screening binding Radioligand Binding Assays target->binding functional Electrophysiology Assays target->functional off_target->binding ki Determine Ki values binding->ki ec50 Determine EC50/Emax values functional->ec50 selectivity Calculate Selectivity Ratios ki->selectivity ec50->selectivity

Caption: Workflow for assessing the selectivity of a test compound.

Simplified GABA-A Receptor Signaling Pathway

G GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to Orthosteric Site Compound This compound (PAM) Compound->Receptor Binds to Allosteric Site IonChannel Chloride Ion Channel (Open) Receptor->IonChannel Conformational Change Neuron Neuron IonChannel->Neuron Cl- Influx Hyperpolarization Hyperpolarization (Inhibitory Effect) Neuron->Hyperpolarization

Caption: Modulation of GABA-A receptor signaling by a positive allosteric modulator (PAM).

References

Benchmarking ADME Properties of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ethyl imidazo[1,2-a]pyridine-8-carboxylate against established drugs: Celecoxib, Ibuprofen, and Verapamil. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally related imidazo[1,2-a]pyridine-3-carboxamide derivatives as a surrogate to provide valuable insights for early-stage drug discovery and development.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1][2] This guide benchmarks the ADME profile of a representative compound, this compound, against the known drugs Celecoxib, Ibuprofen, and Verapamil. While specific data for the target molecule is scarce, analysis of related imidazo[1,2-a]pyridine-3-carboxamides suggests the scaffold can be optimized to achieve favorable pharmacokinetic profiles. This document serves as a resource for researchers to understand the potential ADME characteristics of this compound class and to provide standardized protocols for experimental validation.

Comparative ADME Data

The following tables summarize key ADME parameters for the comparator drugs and representative imidazo[1,2-a]pyridine analogues.

Table 1: In Vitro Metabolic Stability

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Imidazo[1,2-a]pyridine Analogue (Compound 4) Rat Liver Microsomes19-
Celecoxib Human Liver Microsomes~11.2 hours (in vivo)-
Ibuprofen Human Liver Microsomes1.8 to 2 hours (in vivo)-
Verapamil Human Liver Microsomes2.8–7.4 hours (in vivo)-

Table 2: Cell Permeability

CompoundAssay SystemApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Imidazo[1,2-a]pyridine Analogues MDCKFavorable (General Finding)-
Celecoxib Caco-2HighLow
Ibuprofen Caco-2HighLow
Verapamil Caco-2HighHigh (P-gp substrate)

Table 3: Plasma Protein Binding

CompoundSpeciesProtein Binding (%)
Imidazo[1,2-a]pyridine Analogues -Favorable (General Finding)
Celecoxib Human>97%
Ibuprofen Human>98%
Verapamil Human~90%

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below to ensure reproducibility and standardization.

In Vitro Metabolic Stability in Liver Microsomes

This assay determines the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.

Protocol:

  • Preparation: Thaw pooled liver microsomes (human, rat, or other species of interest) on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound at a final concentration of 1 µM, and liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Cell Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of human intestinal Caco-2 cells, predicting in vivo drug absorption.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a pre-defined threshold indicates a suitable monolayer.

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (B) side.

  • Transport Study (Basolateral to Apical - B to A):

    • Add the test compound to the basolateral (B) side and collect samples from the apical (A) side to determine the efflux ratio.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Plasma Protein Binding by Equilibrium Dialysis

This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Protocol:

  • Apparatus Preparation: Utilize a Rapid Equilibrium Dialysis (RED) device.

  • Sample Preparation: Add the test compound to plasma (human or other species) at a specified concentration.

  • Dialysis: Load the plasma sample containing the test compound into one chamber of the RED device and dialysis buffer (phosphate-buffered saline, pH 7.4) into the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS.

  • Data Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the metabolic pathways of the comparator drugs.

ADME_Experimental_Workflow cluster_assays In Vitro ADME Assays cluster_data_analysis Data Analysis & Interpretation cluster_output Benchmarking Output Metabolic_Stability Metabolic Stability (Liver Microsomes) Half_Life Half-life (t½) Intrinsic Clearance (CLint) Metabolic_Stability->Half_Life Cell_Permeability Cell Permeability (Caco-2 Assay) Permeability_Papp Permeability (Papp) Efflux Ratio Cell_Permeability->Permeability_Papp Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Fraction_Unbound Fraction Unbound (fu) % Binding Protein_Binding->Fraction_Unbound Comparison_Guide Comparative ADME Profile Half_Life->Comparison_Guide Permeability_Papp->Comparison_Guide Fraction_Unbound->Comparison_Guide

Caption: General workflow for in vitro ADME property benchmarking.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP34A (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase Glucuronide_Conjugate Glucuronide Conjugate Carboxycelecoxib->Glucuronide_Conjugate UGTs

Caption: Metabolic pathway of Celecoxib.[3][4]

Ibuprofen_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Ibuprofen Ibuprofen Hydroxy_Ibuprofen Hydroxy-ibuprofen Ibuprofen->Hydroxy_Ibuprofen CYP2C9 Glucuronide_ Glucuronide_ Ibuprofen->Glucuronide_ Carboxy_Ibuprofen Carboxy-ibuprofen Hydroxy_Ibuprofen->Carboxy_Ibuprofen Oxidation Glucuronide_Conjugates Glucuronide Conjugates Hydroxy_Ibuprofen->Glucuronide_Conjugates UGTs Carboxy_Ibuprofen->Glucuronide_Conjugates UGTs conjugates UGTs

Caption: Metabolic pathway of Ibuprofen.[5][6][7]

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation (CYP3A4, CYP2C8) Other_Metabolites Other Metabolites Verapamil->Other_Metabolites N-dealkylation & O-demethylation (CYP3A4)

Caption: Major metabolic pathways of Verapamil.[8][9][10]

Discussion and Conclusion

This guide provides a foundational comparison of the ADME properties of this compound with well-established drugs. While direct experimental data for the target compound is not yet available, the information on related analogues suggests that the imidazo[1,2-a]pyridine scaffold is amenable to optimization for desirable pharmacokinetic properties. The provided experimental protocols offer a standardized approach for researchers to generate robust and comparable ADME data for novel compounds within this chemical class. Future work should focus on obtaining specific experimental data for this compound to validate the predictions made from its analogues and to build a more comprehensive ADME profile.

References

Safety Operating Guide

Navigating the Disposal of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Summary

Understanding the potential hazards is the first step in safe disposal. Based on data from related compounds, Ethyl imidazo[1,2-a]pyridine-8-carboxylate should be handled as a potentially hazardous substance. The imidazo[1,2-a]pyridine core is associated with several warnings:

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Can be harmful if ingested or inhaled.[3]

Table 1: Hazard Summary for Related Imidazo[1,2-a]pyridine Compounds

Hazard StatementClassificationReference Compounds
Skin IrritationCategory 2Imidazo[1,2-a]pyridine, Pyridine
Serious Eye IrritationCategory 2AImidazo[1,2-a]pyridine, Pyridine
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)Imidazo[1,2-a]pyridine-3-carboxylic acid
Harmful if Swallowed/Inhaled/in Contact with SkinCategory 4Pyridine
Highly flammable liquid and vapourCategory 2Pyridine

Note: This table summarizes data from related compounds and should be used as a precautionary guide.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][4]

  • Hand Protection: Wear appropriate protective gloves. Gloves should be inspected prior to use and disposed of in accordance with good laboratory practices.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and properly labeled hazardous waste container.
  • The container should be kept in a suitable, closed state for disposal.[2][4]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include any known hazard symbols (e.g., irritant, harmful).

3. Storage:

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
  • Keep the container tightly closed.[2][4]
  • Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[2]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
  • Dispose of the contents and container to an approved waste disposal plant.[2][4]
  • An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.

5. Spill Management:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[2][4]
  • For solid spills, sweep up and shovel the material into a suitable container for disposal. Avoid dust formation.[2][4]
  • Prevent the spill from entering drains or waterways.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C D Securely Close and Label Container C->D E Store in Ventilated Hazardous Waste Area D->E F Contact Licensed Waste Management E->F G Arrange for Pickup and Disposal F->G

Caption: Workflow for the proper disposal of this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling Ethyl imidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl imidazo[1,2-a]pyridine-8-carboxylate. The following procedures are based on safety data for structurally similar compounds and are intended to ensure safe handling, operation, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment protocols is mandatory.

Hazard GHSPictogram Signal Word Precautionary Statements
Skin IrritationIrritantWarningH315: Causes skin irritation.
Eye IrritationIrritantWarningH319: Causes serious eye irritation.
Respiratory IrritationIrritantWarningH335: May cause respiratory irritation.

A comprehensive list of required personal protective equipment is detailed below.

Protection Type Specific Equipment Standard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves, inspect prior to use, and use proper glove removal technique.[3]EN374.
Protective clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following operational steps is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation :

    • Ensure adequate ventilation, such as a chemical fume hood.[1][2][3]

    • Verify that an eyewash station and safety shower are in close proximity to the workstation.[1][4]

    • Inspect all PPE for integrity before use.[3]

  • Handling the Compound :

    • Use only in a well-ventilated area or outdoors.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Avoid contact with skin and eyes.[3]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Keep the container tightly closed when not in use and store in a well-ventilated place.[1]

  • In Case of Exposure :

    • If on skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Take off contaminated clothing and wash it before reuse.

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

    • If inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

    • If swallowed : Rinse mouth. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Material :

    • Dispose of contents and container to an approved waste disposal plant.[1]

    • Do not mix with other waste. Leave chemicals in their original containers.

    • Handle uncleaned containers as you would the product itself.

  • Spill Management :

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Use spark-proof tools and explosion-proof equipment if the material is flammable.[2]

    • Sweep up the spilled solid material, taking care to avoid dust formation, and shovel it into a suitable, closed container for disposal.[1][3][4]

    • Clean the affected area thoroughly.

Experimental Workflow and Safety Protocols

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Inspect Personal Protective Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Handle Compound in Hood handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency Exposure Event action1 Skin: Wash with Soap & Water emergency->action1 action2 Eyes: Rinse with Water for 15 min emergency->action2 action3 Inhalation: Move to Fresh Air emergency->action3 action4 Seek Medical Attention action1->action4 action2->action4 action3->action4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,2-a]pyridine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.